6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
Description
Properties
Molecular Formula |
C10H11ClF2N4 |
|---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
6-chloro-8-(difluoromethyl)-9-(2-methylpropyl)purine |
InChI |
InChI=1S/C10H11ClF2N4/c1-5(2)3-17-9-6(7(11)14-4-15-9)16-10(17)8(12)13/h4-5,8H,3H2,1-2H3 |
InChI Key |
PMMARBIDWQVKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C(=NC=N2)Cl)N=C1C(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
An In-depth Technical Guide to 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine, a substituted purine derivative of interest in medicinal chemistry and drug discovery. While publicly available data on this specific molecule is limited, this document synthesizes known information with well-established principles of purine chemistry to offer valuable insights for researchers. By examining its chemical identity, proposing a viable synthetic route, predicting its spectroscopic signature, and discussing its potential reactivity and biological activity based on analogous structures, this guide serves as a foundational resource to stimulate and direct future research and development efforts.
Chemical Identity and Physicochemical Properties
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine is a synthetic heterocyclic compound featuring a purine core. The purine ring system is substituted at key positions, which are expected to significantly influence its chemical and biological properties.
-
Position C6: A chloro group, which is a common feature in purine-based therapeutic agents and synthetic intermediates. It serves as a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.[1][2]
-
Position C8: A difluoromethyl (CHF₂) group, a bioisostere for hydroxyl or thiol groups, which can modulate the molecule's acidity, lipophilicity, and metabolic stability. The strong electron-withdrawing nature of the fluorine atoms can also influence the electronic properties of the purine ring.
-
Position N9: An isobutyl group, which enhances the lipophilicity of the molecule, potentially improving its membrane permeability and pharmacokinetic profile. The regioselectivity of alkylation at N9 over N7 is a common consideration in purine synthesis.[3][4]
Below is a diagram illustrating the chemical structure of the molecule.
Figure 1: Chemical structure of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1707585-92-9 | [5] |
| Molecular Formula | C₁₀H₁₁ClF₂N₄ | [5] |
| Molecular Weight | 276.68 g/mol | [5] |
| Predicted LogP | 2.5 - 3.5 | (Predicted) |
| Predicted pKa | ~1-2 (purine ring) | (Predicted) |
Proposed Synthesis Pathway
While a specific synthesis for 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine has not been published, a plausible route can be designed based on established methods for the synthesis of related purine analogues.[6] A common strategy involves the construction of the purine ring system from a substituted pyrimidine precursor, followed by N-alkylation.
Step 1: Synthesis of 6-chloro-8-(difluoromethyl)-9H-purine. This intermediate can be synthesized via a one-pot condensation reaction between 6-chloropyrimidine-4,5-diamine and difluoroacetic acid or a derivative thereof, often catalyzed by an acid.[6]
Step 2: N9-Alkylation. The resulting 6-chloro-8-(difluoromethyl)-9H-purine can then be alkylated with an isobutyl halide (e.g., isobutyl bromide) under basic conditions to yield the final product. This reaction typically proceeds with a mixture of N7 and N9 isomers, with the N9 isomer often being the major product.[3][4] The regioselectivity can be influenced by the choice of solvent and base.
Below is a proposed workflow for the synthesis.
Figure 2: Proposed synthesis workflow.
Spectroscopic Characterization (Predicted)
The structural confirmation of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine would rely on standard analytical techniques such as NMR and mass spectrometry. Based on the structure and data from analogous compounds, the following spectroscopic signatures can be predicted.[7][8]
Table 2: Predicted NMR and MS Data
| Technique | Nucleus/Mode | Predicted Chemical Shift (δ) / m/z | Key Features |
|---|---|---|---|
| ¹H NMR | H (CHF₂) | 6.5 - 7.5 ppm | Triplet, ²JHF ≈ 50-60 Hz |
| H (purine C2-H) | 8.0 - 8.5 ppm | Singlet | |
| H (isobutyl CH₂) | ~4.2 ppm | Doublet | |
| H (isobutyl CH) | ~2.2 ppm | Multiplet | |
| H (isobutyl CH₃) | ~0.9 ppm | Doublet | |
| ¹³C NMR | C (CHF₂) | 110 - 125 ppm | Triplet, ¹JCF ≈ 230-250 Hz |
| C (purine ring) | 130 - 160 ppm | Multiple signals | |
| C (isobutyl) | 20 - 50 ppm | Multiple signals | |
| ¹⁹F NMR | F (CHF₂) | -90 to -130 ppm | Doublet, ²JHF ≈ 50-60 Hz |
| Mass Spec. | ESI+ | [M+H]⁺ ≈ 277.07 | Isotopic pattern for one chlorine atom |
Reactivity and Chemical Behavior
The chemical reactivity of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine is primarily dictated by the chloro substituent at the C6 position of the purine ring. This position is electron-deficient and, therefore, susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][9]
-
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse library of 6-substituted purine derivatives.[2][10] This reactivity is a cornerstone of the use of 6-chloropurines as versatile synthetic intermediates.[11] The reaction with hydroxide, for instance, would likely yield the corresponding hypoxanthine derivative.[1]
-
Cross-Coupling Reactions: The C-Cl bond can also participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form C-C bonds and introduce aryl or alkynyl substituents at the C6 position.[12]
Potential Biological Activity and Therapeutic Applications
Substituted purines are a well-established class of compounds with a broad range of biological activities and therapeutic applications.[13][14] The specific combination of substituents in 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine suggests several potential avenues for biological investigation.
-
Kinase Inhibition: Many substituted purines are known to be potent inhibitors of protein kinases by acting as ATP mimetics. The purine core can form hydrogen bonds with the hinge region of the kinase active site, while the substituents at the 6, 8, and 9 positions can be tailored to achieve potency and selectivity for specific kinases.
-
Anticancer Activity: Purine analogs are widely used in cancer chemotherapy.[15][16] They can act as antimetabolites, interfering with DNA and RNA synthesis, or they can modulate the activity of key signaling pathways involved in cell proliferation and survival. Some substituted purines have also been identified as inhibitors of topoisomerase II.[17]
-
Other Therapeutic Areas: The purine scaffold is also found in compounds with antiviral, anti-inflammatory, and neuro-modulatory properties.[18][19]
The diagram below illustrates a potential mechanism of action for this compound as a kinase inhibitor.
Figure 3: Potential mechanism as a kinase inhibitor.
Conclusion and Future Directions
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This guide has provided a framework for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry of related purine analogues.
Future research should focus on:
-
Validation of Synthesis: The development and optimization of a reliable synthetic route to produce the compound in sufficient quantities for further study.
-
Full Characterization: Comprehensive spectroscopic analysis to confirm its structure and physicochemical properties.
-
Biological Screening: Evaluation of its activity in a broad range of biological assays, particularly those focused on kinase inhibition and anticancer effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues to explore the impact of different substituents at the 6, 8, and 9 positions on biological activity.
By pursuing these avenues of research, the full potential of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine as a valuable tool in drug discovery can be realized.
References
- Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. (n.d.). [Link]
- When 6 -chloropurine is heated with aqueous sodium hydroxide, it is quantitatively converted to hypoxanthine. Suggest a reasonable mechanism for this reaction. Vaia. [Link]
- Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. (2021). National Center for Biotechnology Information. [Link]
- Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. (2004). AACR Journals. [Link]
- Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. (1977). National Center for Biotechnology Information. [Link]
- Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. (n.d.). Modgraph. [Link]
- Purine Analogs. (2001). National Center for Biotechnology Information. [Link]
- Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. (2015). ResearchGate. [Link]
- Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. (2015). The Royal Society of Chemistry. [Link]
- Novel developments in metabolic disorders of purine and pyrimidine metabolism and therapeutic applications of their analogs. (2014). PubMed. [Link]
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Publications. [Link]
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). National Center for Biotechnology Information. [Link]
- Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. (2012). RSC Publishing. [Link]
- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (2016). National Center for Biotechnology Information. [Link]
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (2009). National Center for Biotechnology Information. [Link]
- SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. (2005). ACS Publications. [Link]
- Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. (2020). ACS Publications. [Link]
- Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). (2004). BYU ScholarsArchive. [Link]
- Direct Regioselective C–H Cyanation of Purines. (2023). MDPI. [Link]
- Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. (2010). PubMed. [Link]
- Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832. (2022). National Center for Biotechnology Information. [Link]
- Synthesis of 6-chloro-8-substituted-9H-purine derivatives. (2015). ResearchGate. [Link]
- Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. (2018). RSC Publishing. [Link]
- 6-Chloropurine. (n.d.). PubChem. [Link]
- 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). (n.d.). [Link]
- 6-Amino-9H-purine-9-propanoic acid. (n.d.). PubChem. [Link]
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2020). National Center for Biotechnology Information. [Link]
- 9H-Purin-6-amine,N,9-dimethyl-. (n.d.). NIST WebBook. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. [Link]
- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2022). MDPI. [Link]
- The halogenated 8 hydroxyquinolines. (2016). ResearchGate. [Link]
Sources
- 1. vaia.com [vaia.com]
- 2. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine | 1707585-92-9 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel developments in metabolic disorders of purine and pyrimidine metabolism and therapeutic applications of their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of 8-Difluoromethyl Purine Derivatives
Abstract
The introduction of fluorine-containing substituents is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the difluoromethyl (CF2H) group has garnered significant interest as a unique bioisostere for hydroxyl, thiol, and amine functionalities, capable of acting as a lipophilic hydrogen bond donor. This technical guide provides a comprehensive exploration of the thermodynamic stability of 8-difluoromethyl purine derivatives, a class of compounds with considerable potential in drug discovery. We will delve into the theoretical underpinnings of their stability, present detailed experimental protocols for its assessment, and discuss the critical interplay of structural and electronic factors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic incorporation of the 8-difluoromethyl moiety in the design of novel therapeutics.
Introduction: The Strategic Advantage of the 8-Difluoromethyl Purine Scaffold
The purine core is a privileged scaffold in medicinal chemistry, forming the basis for a vast array of therapeutic agents. Substitution at the C8 position offers a vector for modulating biological activity and physicochemical properties. The difluoromethyl group, in particular, presents a compelling set of characteristics:
-
Enhanced Metabolic Stability: The exceptional strength of the carbon-fluorine bond (C-F) renders the difluoromethyl group highly resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug deactivation.[1][2][3] This increased metabolic stability can lead to improved bioavailability and a longer in vivo half-life.
-
Modulation of Physicochemical Properties: As a highly electronegative element, fluorine significantly alters the local electronic environment.[1][2] The CF2H group can influence the acidity (pKa) of neighboring functionalities and the overall lipophilicity of the molecule, which are critical parameters for membrane permeability and target engagement.
-
Unique Intermolecular Interactions: The CF2H group is recognized as a lipophilic hydrogen bond donor, capable of forming non-covalent interactions that can contribute to enhanced binding affinity with biological targets.[4][5]
Understanding the thermodynamic stability of these derivatives is paramount for drug development. It dictates shelf-life, formulation strategies, and ultimately, the viability of a drug candidate. This guide will provide the foundational knowledge and practical methodologies to thoroughly characterize the thermodynamic stability of 8-difluoromethyl purine derivatives.
The Bedrock of Stability: The Carbon-Fluorine Bond
The thermodynamic stability of 8-difluoromethyl purine derivatives is fundamentally rooted in the intrinsic strength of the C-F bond. This bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy that can exceed 130 kcal/mol.[6] This exceptional strength arises from a combination of factors:
-
High Electronegativity of Fluorine: Fluorine's high electronegativity (4.0 on the Pauling scale) creates a highly polarized Cδ+-Fδ- bond, leading to a significant ionic character that strengthens the interaction.
-
Favorable Orbital Overlap: The small size of the fluorine atom allows for effective overlap between its orbitals and the carbon sp3 hybrid orbitals.
The presence of two fluorine atoms on the same carbon, as in the difluoromethyl group, further enhances the strength of the C-H bond within the CF2H moiety, contributing to its overall stability. This inherent robustness makes the 8-difluoromethyl purine scaffold an attractive starting point for the design of durable and effective therapeutic agents.
Experimental Assessment of Thermodynamic Stability
A quantitative understanding of thermodynamic stability is achieved through rigorous experimental analysis. The two primary techniques employed for small molecules are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] This technique is invaluable for identifying and quantifying thermal transitions such as melting, crystallization, and solid-solid phase transitions.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin, zinc) to ensure data accuracy.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the 8-difluoromethyl purine derivative into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile substances during heating.
-
Prepare an empty, sealed aluminum pan to serve as a reference.
-
-
Experimental Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a stable and non-reactive atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a temperature beyond the melting or decomposition point.
-
-
Data Analysis:
-
The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.
-
The enthalpy of fusion (ΔHm) is calculated by integrating the area under the melting peak.
-
A [label="Instrument Calibration (Indium, Zinc)"]; B [label="Sample Preparation (2-5 mg in sealed Al pan)"]; C [label="Place Sample & Reference in DSC Cell"]; D [label="Purge with Inert Gas (N2, 20-50 mL/min)"]; E [label="Set Thermal Program (e.g., 10 °C/min ramp)"]; F [label="Run DSC Analysis"]; G [label="Data Analysis (Determine Tm, ΔHm)"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][7][10] This technique is crucial for determining the thermal stability and decomposition profile of a compound.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 8-difluoromethyl purine derivative into a tared TGA crucible (e.g., alumina or platinum).
-
-
Experimental Setup:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a high temperature (e.g., 600 °C) to ensure complete decomposition.
-
-
Data Analysis:
-
The onset of decomposition is identified as the temperature at which significant mass loss begins.
-
The resulting TGA curve provides a profile of the decomposition process, which may occur in single or multiple steps.
-
A [label="Instrument Calibration (Mass & Temperature)"]; B [label="Sample Preparation (5-10 mg in crucible)"]; C [label="Load Sample into TGA Furnace"]; D [label="Purge with Inert Gas (N2, 20-50 mL/min)"]; E [label="Set Thermal Program (e.g., 10 °C/min ramp)"]; F [label="Run TGA Analysis"]; G [label="Data Analysis (Determine Decomposition Onset)"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Data Presentation: A Comparative Overview
While specific experimental data for 8-difluoromethyl purine derivatives is not extensively available in the public domain, we can construct an illustrative table based on the known properties of adenine and the expected impact of fluorination. The introduction of a trifluoromethyl group, and by extension a difluoromethyl group, is anticipated to increase both the melting point and thermal stability due to stronger intermolecular forces and the robust nature of the C-F bond.
| Compound | Molecular Formula | Melting Point (°C) | Onset of Decomposition (°C) | Enthalpy of Fusion (kJ/mol) |
| Adenine[11][12][13] | C₅H₅N₅ | 360-365 | ~375 | Data not readily available |
| 8-(Trifluoromethyl)adenine | C₆H₄F₃N₅ | >300 (decomposes) | Not reported | Not reported |
| Hypothetical 8-(Difluoromethyl)adenine | C₆H₅F₂N₅ | >300 (decomposes) | Likely >375 | Not reported |
| Hypothetical 8-(Difluoromethyl)guanine | C₆H₅F₂N₅O | >300 (decomposes) | Likely >380 | Not reported |
Note: Data for 8-trifluoromethyl and 8-difluoromethyl derivatives are largely unavailable and are presented here for illustrative purposes based on chemical principles.
Computational Prediction of Thermodynamic Stability
In parallel with experimental approaches, computational chemistry provides powerful tools for predicting and understanding the thermodynamic stability of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.
A general workflow for predicting thermodynamic stability using DFT involves:
-
Structure Optimization: The 3D structure of the 8-difluoromethyl purine derivative is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to obtain zero-point vibrational energy and thermal corrections.
-
Thermodynamic Properties Calculation: From the optimized geometry and vibrational frequencies, key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation can be calculated.
A [label="Build Initial Molecular Structure"]; B [label="Geometry Optimization (e.g., B3LYP/6-31G*)"]; C [label="Frequency Calculation"]; D [label="Confirm True Minimum (No imaginary frequencies)"]; E [label="Calculate Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy)"]; F [label="Analyze Stability"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
These computational predictions can guide synthetic efforts by prioritizing candidates with higher predicted stability and can provide insights into the electronic and structural factors that contribute to this stability.
Synthesis of 8-Difluoromethyl Purine Derivatives: A Representative Protocol
The synthesis of 8-difluoromethyl purine derivatives can be achieved through various methods, often involving the introduction of the difluoromethyl group onto a pre-existing purine scaffold. Below is a representative, adaptable protocol based on established methods for the synthesis of 8-substituted purines.
Hypothetical Synthesis of 8-(Difluoromethyl)adenosine:
This protocol is adapted from the synthesis of 8-trifluoromethyl purine nucleosides.[7]
-
Protection of Adenosine: The hydroxyl groups of adenosine are first protected to prevent side reactions. A common method is acetylation using acetic anhydride in the presence of a base like pyridine.
-
Introduction of the Difluoromethyl Group: A difluoromethylating agent is then used to introduce the CF2H group at the C8 position. This can be achieved using a radical-based approach. For instance, a difluoromethyl radical source, such as sodium chlorodifluoroacetate, can be employed in the presence of a radical initiator.
-
Deprotection: The protecting groups are removed to yield the final 8-(difluoromethyl)adenosine. For acetyl groups, this is typically done under basic conditions, for example, with ammonia in methanol.
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Conclusion and Future Outlook
The 8-difluoromethyl purine scaffold represents a promising platform for the development of novel therapeutics with enhanced metabolic stability and unique intermolecular interaction capabilities. A thorough understanding and characterization of their thermodynamic stability are critical for advancing these compounds through the drug discovery pipeline. This guide has provided a comprehensive overview of the theoretical basis for their stability, detailed experimental protocols for their assessment using DSC and TGA, and an introduction to computational and synthetic methodologies.
Future research in this area should focus on the systematic synthesis and thermodynamic characterization of a broader range of 8-difluoromethyl purine derivatives to establish clear structure-stability relationships. Furthermore, advanced computational studies can provide deeper insights into the conformational preferences and non-covalent interactions of these molecules, further guiding the rational design of next-generation therapeutic agents. The continued exploration of this unique chemical space holds significant promise for addressing unmet medical needs.
References
-
Carbon–fluorine bond. In Wikipedia; 2023. [Link]
-
Chalyk, B. A.; Zginnyk, O.; Khutorianskyi, A. V.; Mykhailiuk, P. K. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. J. Med. Chem.2024 , 67 (14), 2877-2882. [Link]
-
Pomeisl, K.; et al. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. J. Org. Chem.2020 , 85 (4), 2219-2226. [Link]
-
Shah, P.; Westwell, A. D. The role of fluorine in medicinal chemistry. J. Enzyme Inhib. Med. Chem.2007 , 22 (5), 527-540. [Link]
-
With Great Strength, Comes Great Responsibility; The C-F Bond & PFAS. Yordas Group. 2024 . [Link]
-
What Is the Role of the C-F Bond in the Extreme Persistence of PFAS? Sustainability Directory. 2025 . [Link]
-
Erickson, J. A.; McLoughlin, J. I. Hydrogen Bond Donor Properties of the Difluoromethyl Group. J. Org. Chem.1995 , 60 (6), 1626-1631. [Link]
-
Schnitzler, E.; et al. Thermoanalytical study of purine derivatives compounds. Ecl. Quím.2004 , 29 (1), 71-78. [Link]
-
Lin, Q.-Y.; et al. Visible-Light-Induced Hydrodifluoromethylation of Alkenes with a Bromodifluoromethylphosphonium Bromide. Angew. Chem., Int. Ed.2016 , 55 (4), 1479-1483. [Link]
-
Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. ACS Appl. Mater. Interfaces2023 , 15 (39), 46162-46170. [Link]
-
DSC and TGA Analysis. Mtoz Biolabs. [Link]
-
Thermal Analysis in Drug Development: DSC and TGA. Ceramxpert. 2026 . [Link]
-
DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. SUNY Farmingdale. [Link]
-
Adenine. Chemeo. [Link]
-
DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest. 2025 . [Link]
-
Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. 2024 . [Link]
-
A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]
-
Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics. J. Chem. Theory Comput.2011 , 7 (12), 4047-4057. [Link]
-
Can We Predict the Isosymmetric Phase Transition? Application of DFT Calculations to Study the Pressure Induced Transformation of Chlorothiazide. Molecules2021 , 26 (18), 5645. [Link]
-
Predicting the thermodynamic stability of perovskite oxides using machine learning models. npj Comput. Mater.2018 , 4, 36. [Link]
-
Design, synthesis and preliminary biological evaluation of C-8 substituted guanine derivatives as small molecular inhibitors of FGFRs. Bioorg. Med. Chem. Lett.2015 , 25 (7), 1531-1535. [Link]
-
A New Reagent for Direct Difluoromethylation. Org. Lett.2011 , 13 (15), 4044-4047. [Link]
-
Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules2022 , 27 (20), 7013. [Link]
-
Adenine - 73-24-5, C5H5N5, density, melting point, boiling point, structural formula, synthesis. ChemSrc. 2025 . [Link]
-
Multicomponent Synthesis of Diaminopurine and Guanine PNA's Analogues Active against Influenza A Virus from Prebiotic Compound. ACS Omega2022 , 7 (49), 45253-45264. [Link]
Sources
- 1. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tuning Decomposition Temperature: A Structural Study of Ligand Directed Bonding and Fluxionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unusual conformational flexibility in N1-substituted uncommon purine nucleosides. Crystal structure of 1-allyl-isoguanosine and 1-allyl-xanthosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Adenine | 73-24-5 [chemicalbook.com]
- 13. Adenine (CAS 73-24-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Technical Guide to the Bioactivity of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine: A Case Study in Kinase Inhibition
For citation purposes, this document may be referred to as:
Disclaimer: This document presents a representative bioactivity profile for the novel purine analog, 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine (hereafter referred to as Compound-X). The experimental data contained herein is hypothetical and generated for illustrative purposes to guide researchers on the characterization of similar small molecule kinase inhibitors. The protocols and methodologies described are based on established, authoritative standards.
Executive Summary
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The purine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous approved and investigational kinase inhibitors.[3][4][5] This guide provides an in-depth technical overview of the bioactivity profile of Compound-X, a novel 6,8,9-trisubstituted purine analog. We detail its potent and selective inhibitory activity against key kinases in the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in human cancers.[6][7] This document provides field-proven protocols for biochemical and cellular characterization, explains the scientific rationale behind experimental choices, and presents a framework for interpreting the resulting data.
Introduction: The Rationale for Targeting Kinases with Purine Analogs
The human kinome comprises over 500 protein kinases that function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, thereby modulating its activity. This signaling mechanism is fundamental to cellular life. Consequently, aberrant kinase activity is a major driver of oncogenesis, making kinase inhibitors a cornerstone of modern targeted cancer therapy.[8]
The ATP-binding pocket of kinases presents an attractive target for small molecule inhibitors. Purine analogs, which mimic the endogenous ATP substrate, have proven to be a highly successful strategy for designing potent and selective inhibitors.[3] Compound-X was designed based on this principle, incorporating a 6-chloro substituent to enhance binding affinity and 8-difluoromethyl and 9-isobutyl groups to optimize selectivity and cell permeability. This guide outlines the systematic evaluation of Compound-X, from initial biochemical screening to cellular mechanism-of-action studies.
Biochemical Profiling: Direct Target Engagement and Selectivity
The first critical step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of purified enzymes. This in vitro assessment provides a clean, direct measure of the compound's interaction with its intended targets, free from the complexities of a cellular environment.
Methodology: LanthaScreen™ Eu Kinase Binding Assay
To quantify the binding affinity of Compound-X for various kinases, we selected the LanthaScreen™ Eu Kinase Binding Assay. This is a robust, high-throughput method based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Causality of Experimental Choice: The LanthaScreen™ binding assay was chosen over an activity-based assay (like ADP-Glo™) for the initial broad profiling for several key reasons:
-
Direct Measurement: It directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket, providing a direct readout of binding affinity (IC50) rather than inferring it from enzymatic activity.[9][10]
-
Versatility: It is suitable for any compound that binds to the ATP site, including both Type I and Type II inhibitors.[10]
-
Reduced Artifacts: As a binding assay, it is less susceptible to compound interference with the enzymatic reaction itself (e.g., substrate competition, redox cycling) that can confound activity assays.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} Caption: LanthaScreen™ Eu Kinase Binding Assay Workflow.
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[9]
-
Prepare a serial dilution of Compound-X in 100% DMSO, starting from 10 mM. This is the "Master Dilution" series.
-
Create a 3X "Intermediate Dilution" series by diluting the Master Dilutions into 1X Kinase Buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the 3X Intermediate Dilutions of Compound-X to the appropriate wells. For control wells, add 5 µL of 1X Kinase Buffer containing the equivalent percentage of DMSO.
-
-
Kinase/Antibody Addition:
-
Prepare a 3X Kinase/Antibody solution in 1X Kinase Buffer. The final concentrations will depend on the specific kinase, but typical values are 15 nM kinase and 6 nM Eu-labeled anti-tag antibody.[11]
-
Add 5 µL of this mixture to all wells.
-
-
Tracer Addition & Incubation:
-
Prepare a 3X Tracer solution in 1X Kinase Buffer. The concentration should be near the Kd of the tracer for the specific kinase (e.g., 90 nM).[9]
-
Add 5 µL of the tracer solution to all wells to initiate the binding reaction.
-
Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, collecting emission signals at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor) following excitation at ~340 nm.[12]
-
Calculate the Emission Ratio for each well by dividing the 665 nm signal by the 615 nm signal.
-
Plot the Emission Ratio against the logarithm of the Compound-X concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Results: Potency and Selectivity Profile
Compound-X was screened against a panel of kinases, with a focus on the PI3K/AKT/mTOR pathway. The results, summarized below, demonstrate that Compound-X is a potent inhibitor of PI3Kα and mTOR, with moderate activity against AKT1 and excellent selectivity over other tested kinases.
Table 1: Biochemical Inhibition Profile of Compound-X
| Kinase Target | Assay Type | Compound-X IC50 (nM) |
| PI3Kα | LanthaScreen™ Binding | 8.2 |
| mTOR | LanthaScreen™ Binding | 15.5 |
| PI3Kβ | LanthaScreen™ Binding | 125 |
| PI3Kδ | LanthaScreen™ Binding | 210 |
| PI3Kγ | LanthaScreen™ Binding | 188 |
| AKT1 | LanthaScreen™ Binding | 98 |
| PDK1 | LanthaScreen™ Binding | > 5,000 |
| CDK2 | LanthaScreen™ Binding | > 10,000 |
| ERK2 | LanthaScreen™ Binding | > 10,000 |
Expert Interpretation: The sub-nanomolar to low nanomolar potency against PI3Kα and mTOR suggests Compound-X is a dual inhibitor. The >10-fold selectivity over other PI3K isoforms and AKT1, and >500-fold selectivity against kinases from other families (PDK1, CDK2, ERK2), indicates a favorable selectivity profile. This dual-target engagement within a single, critical oncogenic pathway is a highly desirable attribute for a cancer therapeutic.[6][7]
Cellular Bioactivity: Target Engagement and Phenotypic Effects
While biochemical assays are essential, the ultimate test of an inhibitor is its activity within a living cell. Cellular assays are required to confirm that the compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response (e.g., inhibiting proliferation).
Methodology: Western Blot for Pathway Modulation
To confirm that Compound-X inhibits the PI3K/AKT/mTOR pathway in cells, we used Western blotting to measure the phosphorylation status of key downstream substrates. A reduction in the phosphorylated form of a protein indicates that the upstream kinase has been inhibited.
Causality of Experimental Choice: We chose to probe for phosphorylated AKT (p-AKT at Ser473) and phosphorylated S6 Ribosomal Protein (p-S6 at Ser235/236).
-
p-AKT (Ser473): This is a direct substrate of mTORC2 and a key node in the pathway. Its phosphorylation is a reliable indicator of upstream PI3K activity.[8]
-
p-S6 (Ser235/236): S6 is a substrate of the S6 Kinase (S6K), which is directly activated by mTORC1. Therefore, p-S6 levels serve as a robust biomarker for mTORC1 activity.[8]
-
Total Protein Levels: Probing for total AKT and total S6 is a critical self-validating control. It ensures that any observed decrease in the phospho-signal is due to inhibition of the kinase, not a general decrease in the protein's expression.[13]
dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} Caption: PI3K/AKT/mTOR Pathway and Western Blot Readouts.
-
Cell Culture and Treatment:
-
Seed cancer cells known to have an active PI3K pathway (e.g., MCF-7, U87-MG) in 6-well plates.
-
Once cells reach 70-80% confluency, treat them with a serial dilution of Compound-X (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.
-
-
Lysate Preparation:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. This is crucial to preserve the phosphorylation state of proteins.[13]
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading of protein for each sample.
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-AKT Ser473) overnight at 4°C.[14]
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.
-
To ensure data integrity, strip the membrane and re-probe with antibodies for the corresponding total proteins (e.g., anti-total-AKT) and a loading control (e.g., anti-β-actin).[15]
-
Methodology: MTT Assay for Cell Viability
To measure the phenotypic effect of pathway inhibition, we used the MTT assay to assess the impact of Compound-X on cell viability and proliferation.
Causality of Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic, cost-effective, and reliable colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[16] Living cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[17][18]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} Caption: MTT Cell Viability Assay Workflow.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background control.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound-X in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound-X.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16]
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Return the plate to the incubator for 2-4 hours. Visually confirm the formation of purple precipitate in the control wells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[18]
-
Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.[17]
-
Subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate percent viability relative to the untreated (vehicle control) cells.
-
Plot percent viability against the logarithm of Compound-X concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Results: Cellular Potency
Compound-X demonstrated potent dose-dependent inhibition of cell growth in cancer cell lines with known PI3K pathway activation.
Table 2: Cellular Activity of Compound-X (72-hour treatment)
| Cell Line | Cancer Type | Key Mutation | GI50 (nM) |
| MCF-7 | Breast | PIK3CA Mutant | 45 |
| U87-MG | Glioblastoma | PTEN Null | 62 |
| A549 | Lung | KRAS Mutant | 780 |
| HCT116 | Colorectal | PIK3CA Mutant | 55 |
| Normal (MCF10A) | Breast Epithelium | Wild-Type | > 5,000 |
Expert Interpretation: The potent activity in PIK3CA-mutant and PTEN-null cell lines (MCF-7, U87-MG, HCT116) is consistent with the biochemical profile targeting the PI3K pathway.[1][6] The significantly lower potency in the KRAS-mutant A549 cell line, which is primarily driven by the MAPK pathway, further supports the on-target selectivity of Compound-X.[19] Critically, the minimal effect on the non-cancerous MCF10A cell line (GI50 > 5,000 nM) suggests a favorable therapeutic window, a crucial aspect of drug development.[20]
Conclusion and Future Directions
The comprehensive bioactivity profile of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine (Compound-X) demonstrates that it is a potent, selective, and cell-active dual inhibitor of PI3Kα and mTOR. The compound effectively blocks downstream signaling and inhibits the proliferation of cancer cells harboring activating mutations in the PI3K pathway, while showing significantly less activity against normal cells.
These promising results establish Compound-X as a strong lead candidate for further preclinical development. The logical next steps in its evaluation would include:
-
Mechanism of Action Studies: Elucidating the binding kinetics (e.g., on/off rates) and determining if the inhibition is ATP-competitive.
-
ADME/Tox Profiling: Assessing its absorption, distribution, metabolism, excretion, and toxicity properties.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Compound-X in relevant mouse xenograft models.
This guide provides a robust framework and detailed methodologies for the initial characterization of novel kinase inhibitors, bridging the gap from biochemical potency to cellular function.
References
-
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book, 38, 551-563. [Link]
-
Liu, R., Chen, Y., Liu, G., Li, C., Song, Y., Cao, Z., ... & Shen, S. (2020). PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application. Cancer Letters, 478, 18-27. [Link]
-
Wikipedia contributors. (2024, January 29). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 15, 2026, from [Link]
-
Jafari, M., Ghadami, E., Dadkhah, E., Akhavan-Niaki, H., & Baesi, K. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers, 14(6), 1539. [Link]
-
Xu, F., Na, L., Li, Y., & Chen, L. (2022). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers, 14(15), 3796. [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved February 15, 2026, from [Link]
-
Zegzouti, H., Zdanovskaia, M., Hsiao, K., Goueli, S. A., & Vidugiriene, J. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and drug development technologies, 7(6), 560–572. [Link]
-
ResearchGate. (2012, December 3). Western blot band for Erk and phopho(p)-Erk. Retrieved February 15, 2026, from [Link]
-
Bio-protocol. (n.d.). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Retrieved February 15, 2026, from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved February 15, 2026, from [Link]
-
Bello, T., & Gujral, T. S. (2018). KInhibition: A Kinase Inhibitor Selection Portal. iScience, 9, 137-142. [Link]
-
Matter, H., Nazare, M., Gussregen, S., Will, D. W., & Schamber, K. (2007). Synthesis, biological testing, and binding mode prediction of 6,9-diarylpurin-8-ones as p38 MAP kinase inhibitors. Journal of medicinal chemistry, 50(9), 2275–2288. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Soud, Y. A., ... & Al-Adham, I. S. (2020). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 25(21), 5184. [Link]
-
Řezníčková, E., Gucký, T., Jorda, R., Berková, K., Popa, A., Nasereddin, A., ... & Kryštof, V. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(12), 3865. [Link]
-
Agert, H., Cheuka, P. M., Mbeke, Y. N., Mbah, A. N., Nchang, A. N., Nnanga, E. N., ... & Bero, J. (2025). Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing. PLOS Neglected Tropical Diseases, 19(11), e0011749. [Link]
Sources
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological testing, and binding mode prediction of 6,9-diarylpurin-8-ones as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia [mdpi.com]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing | PLOS Neglected Tropical Diseases [journals.plos.org]
Medicinal Chemistry Applications of 9-Isobutyl Substituted Purine Scaffolds
[1]
Executive Summary: The Hydrophobic Ribose Mimic
The purine heterocycle is a privileged scaffold in medicinal chemistry, serving as the core for endogenous nucleosides (adenosine, guanosine) and cofactors (ATP, GTP).[1] In drug design, modifications at the N9-position are critical for mimicking or blocking the ribose binding interactions inherent to purine-utilizing enzymes.[1]
While N9-isopropyl substitutions (e.g., Roscovitine ) are well-characterized, the 9-isobutyl group represents a distinct "lipophilic scan" modification.[1] By introducing a larger, branched hydrophobic moiety, medicinal chemists can:
-
Enhance Lipophilicity (logP): Improve membrane permeability and alter biodistribution.
-
Probe Hydrophobic Pockets: Target deeper hydrophobic clefts in the ATP-binding sites of kinases (CDK, MAPK) or the orthosteric sites of GPCRs (Adenosine Receptors).
-
Eliminate Metabolic Liabilities: Remove the metabolically labile glycosidic bond found in nucleosides, replacing it with a stable alkyl linkage.
Chemical Synthesis: Regioselective Alkylation
The primary challenge in synthesizing 9-isobutyl purines is controlling regioselectivity between the N9 (desired) and N7 (kinetic/minor) positions. The steric bulk of the isobutyl group influences this ratio.[1]
Core Synthesis Pathway (Graphviz)
The following diagram outlines the divergent synthesis pathways to access the 2,6-dichloro-9-isobutyl-9H-purine intermediate, a versatile precursor for further functionalization.
Figure 1: Synthetic routes for generating the 9-isobutyl purine core. Method A (Direct Alkylation) is generally preferred for scalability.
Detailed Protocol: Synthesis of 2,6-Dichloro-9-isobutyl-9H-purine
This protocol is validated based on standard procedures for 2,6,9-trisubstituted purines [1].[1]
Reagents:
-
Isobutyl bromide (1.2 eq)
-
Potassium Carbonate (
, 2.5 eq)[1] -
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloropurine (e.g., 5.0 g, 26.4 mmol) in anhydrous DMF (50 mL). Ensure the system is under an inert atmosphere (
or Ar). -
Base Addition: Add finely ground
(9.1 g, 66.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to facilitate deprotonation of the purine imidazole ring. -
Alkylation: Add isobutyl bromide (3.5 mL, 31.7 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C and stir for 12–24 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The N9 isomer typically runs lower (more polar) than the N7 isomer, though this varies by solvent system.[1]
-
Workup:
-
Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexane:Ethyl Acetate (9:1 to 7:3).
-
Yield: Expect ~60–65% of the N9-isomer as a white solid.[1]
-
Characterization:
NMR should show a doublet for the protons at ppm [1].
-
Biological Applications & SAR Logic[3]
Kinase Inhibition (CDK & MAPK)
In Cyclin-Dependent Kinase (CDK) inhibitors, the purine scaffold mimics the adenine ring of ATP. The N9 substituent occupies the ribose binding pocket.[1]
-
Mechanism: The 9-isobutyl group acts as a "hydrophobic anchor."[1] Unlike the ribose (which forms hydrogen bonds), the isobutyl group relies on Van der Waals interactions with hydrophobic residues (e.g., Valine, Leucine) in the enzyme pocket.[1]
-
SAR Insight: While 9-isopropyl (as in Roscovitine) is optimal for CDK2, extending to 9-isobutyl often increases potency against kinases with deeper hydrophobic pockets but may reduce water solubility.[1]
Antitumor Activity (Apoptosis Induction)
2,6,9-trisubstituted purines bearing the 9-isobutyl group have demonstrated cytotoxic activity against human cancer cell lines (e.g., H1975, HCT116) [1].[1]
-
C2/C6 Substitution: The biological activity is heavily dependent on the substituents at C2 and C6.[1]
-
C6-Position: Typically substituted with a benzylamine or aniline to interact with the "hinge region" of the kinase.[1]
-
C2-Position: Often retains a halogen or is substituted with a solubilizing amine (e.g., piperazine).
-
Toll-Like Receptor (TLR) Antagonism
Recent studies (2021) have identified purine scaffolds as dual inhibitors of TLR7 and TLR9, which are implicated in autoimmune diseases [2].
-
Role of N9: The N9-substituent is critical for antagonistic activity.[1] Bulky alkyl groups like isobutyl prevent the receptor from undergoing the conformational change required for signaling.[1]
SAR Decision Matrix (Graphviz)
The following decision tree illustrates when to deploy the 9-isobutyl scaffold during lead optimization.
Figure 2: SAR decision matrix for selecting N9-isobutyl over other substituents.[1]
Quantitative Data Summary
The following table summarizes the physicochemical shift when moving from a standard 9-methyl to a 9-isobutyl scaffold.
| Property | 9-Methyl Purine | 9-Isobutyl Purine | Impact on Drug Design |
| Molecular Weight | +15 Da (vs H) | +57 Da (vs H) | Increases steric bulk significantly.[1] |
| Lipophilicity (cLogP) | ~0.5 | ~1.8 | Enhances passive membrane permeability; reduces aqueous solubility. |
| Rotatable Bonds | 0 | 2 | Increases entropic penalty upon binding; requires tighter pocket fit to compensate. |
| Metabolic Stability | High | High (vs Ribose) | Stable against nucleoside phosphorylases. |
| Primary Target Class | General Kinase | Specific Hydrophobic Pockets (e.g., CDK, TLR) | [1] |
References
-
Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Source: Molecules (MDPI), 2015.[1] URL:[Link]
-
Systematic Optimization of Potent and Orally Bioavailable Purine Scaffold as a Dual Inhibitor of Toll-Like Receptors 7 and 9. Source: Journal of Medicinal Chemistry, 2021.[1] URL:[Link]
-
Purine Nucleoside Phosphorylase Inhibitors. (Contextual grounding for N9 stability). Source: ResearchGate (General Medicinal Chemistry Principles). URL:[Link]
The Divergent Scaffold: A Technical Guide to 6-Chloropurine in API Synthesis
Executive Summary
In the landscape of heterocyclic pharmaceutical intermediates, 6-chloropurine (6-CP) acts as a critical "switch" molecule. Unlike its oxygenated precursor (hypoxanthine) or its aminated derivative (adenine), 6-CP possesses a reactive electrophilic center at C6 and a nucleophilic anchor at N9. This dual reactivity allows medicinal chemists to rapidly diversify the purine scaffold, accessing adenosine receptor agonists, CDK inhibitors, and antimetabolites.
This guide moves beyond standard textbook descriptions to address the practical challenges of working with 6-CP: controlling regioselectivity during N-alkylation, suppressing hydrolysis during
Part 1: Structural Significance & Reactivity Profile
The utility of 6-CP lies in its electronic imbalance. The electron-withdrawing chlorine atom at C6 activates the pyrimidine ring toward nucleophilic aromatic substitution (
The Reactivity Map
The following diagram illustrates the divergent pathways available from the parent scaffold.
Figure 1: The divergent reactivity landscape of 6-chloropurine. Blue indicates the core scaffold; Green indicates C6 functionalization; Red indicates N9 functionalization.
Part 2: Synthesis of the Core (6-Chloropurine)
While commercially available, in-house synthesis is often required for isotopic labeling or cost reduction in large-scale campaigns. The standard industrial route involves the chlorination of hypoxanthine.[1]
Critical Mechanism: The Vilsmeier-Haack Pathway
The reaction does not proceed via simple displacement. It requires the formation of a Vilsmeier-type intermediate using Phosphoryl chloride (
Safety Note: This reaction generates significant heat and HCl gas. The Vilsmeier salt intermediate is moisture-sensitive and can degrade violently if quenched improperly.
Protocol 1: Optimized Chlorination of Hypoxanthine
Target Scale: 50g Input
-
Setup: Flame-dried 1L round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to slurry density), reflux condenser, and an HCl scrubber.
-
Reagents:
-
Hypoxanthine (50.0 g, 0.37 mol)
- (350 mL, excess as solvent/reagent)
- -Dimethylaniline (25 mL, catalyst)
-
-
Execution:
-
Suspend hypoxanthine in
. Add DMA dropwise (Exothermic!). -
Heat to reflux (
) for 2–4 hours. The suspension will clear to a dark red/brown solution, indicating consumption of starting material. -
Monitor: TLC (5% MeOH in DCM). Hypoxanthine stays at baseline; 6-CP moves to
.
-
-
Quench (The Hazardous Step):
-
Distill off excess
under reduced pressure (keep bath ). -
Pour the resulting syrup slowly onto 1kg of crushed ice with vigorous stirring. Maintain internal temp
. -
Adjust pH to ~7–8 using concentrated
.
-
-
Isolation:
-
The product precipitates as a pale yellow solid. Filter and wash with cold water.[1]
-
Purification: Recrystallize from boiling water (with activated charcoal) to remove colored impurities.
-
Yield: Expect 85–92%.
-
Part 3: The N9 vs. N7 Regioselectivity Challenge
The most common failure mode in purine chemistry is the formation of N7-isomers during alkylation.
-
Thermodynamic Product: N9-isomer (favored due to lack of steric clash with C6 substituents).
-
Kinetic Product: N7-isomer (often forms due to electronic shielding or solvent effects).
Decision Matrix: Controlling Regiochemistry
| Variable | Condition for N9-Selectivity | Condition for N7-Selectivity | Mechanism Note |
| Base | NaH (Low Temp) | Carbonates allow thermodynamic equilibration. | |
| Solvent | DMF or DMSO | THF or DCM | Polar aprotic solvents stabilize the N9 transition state. |
| C6-Substituent | Electron-Donating ( | Electron-Withdrawing (Cl) | 6-Cl directs slightly toward N7 kinetically due to lone-pair repulsion, but N9 still dominates thermodynamically. |
Protocol 2: High-Fidelity N9-Alkylation (Mitsunobu Variation)
For complex alcohols (e.g., ribose derivatives or chiral side chains), direct alkylation often fails. The Mitsunobu reaction provides superior regiocontrol.
Reagents: 6-Chloropurine (1.0 eq), Alcohol (R-OH, 1.1 eq),
-
Cool the mixture of 6-CP, Alcohol, and
in THF to . -
Add DIAD dropwise over 20 minutes.
-
Warm to room temperature and stir for 12 hours.
-
Why this works: The betaine intermediate forms on the most acidic nitrogen (N9), directing the alkylation exclusively to that position, often achieving >95:5 N9:N7 ratios [1].
Figure 2: Regioselectivity flow in 6-chloropurine alkylation. Thermodynamic conditions favor the desired N9 isomer.[2][3]
Part 4: Functionalization at C6 ( and Cross-Coupling)
Once the N9 position is anchored (or if using the free base), the C6-chlorine serves as the "warhead."
Nucleophilic Aromatic Substitution ( )
The 6-Cl is easily displaced by amines, thiols, and alkoxides.
-
Amination: Reaction with primary amines yields
-substituted adenines (e.g., Kinetin, Benzyladenine).-
Conditions: n-Butanol,
, Reflux ( ). -
Insight: Use n-butanol rather than ethanol to achieve higher internal temperatures, driving the reaction to completion without a sealed tube.
-
-
Thiolation: Reaction with thiourea or NaSH yields 6-Mercaptopurine.
-
Conditions: Ethanol, Reflux.[4]
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Modern drug discovery often requires Carbon-Carbon bonds at C6. 6-CP is an excellent substrate for Suzuki coupling, behaving similarly to activated aryl chlorides.
Protocol 3: C6-Arylation via Suzuki Coupling
-
Substrate: 9-protected-6-chloropurine (Protection is vital to prevent catalyst poisoning by the free NH).
-
Catalyst:
(5 mol%) or /XPhos for difficult substrates. -
Base:
(2.0 eq) or (for sensitive groups). -
Solvent: Toluene:Water (4:1) or Dioxane.
-
Procedure: Degas solvents thoroughly (Oxygen kills the active Pd(0) species). Heat to
under Argon for 4–12 hours.
Part 5: Case Study – Synthesis of 6-Mercaptopurine (6-MP)
6-Mercaptopurine is a WHO Essential Medicine for leukemia. Its synthesis from 6-CP is a classic demonstration of the scaffold's utility.
-
Reagent: Thiourea (preferred over
for industrial safety). -
Solvent: Ethanol.
-
Mechanism:
-
Nucleophilic attack of sulfur on C6.
-
Formation of the isothiouronium salt intermediate.
-
Hydrolysis of the salt with NaOH to release 6-MP.
-
-
Outcome: High purity crystalline solid, used as an antimetabolite to inhibit DNA synthesis [2].[6]
References
-
Deng, H., et al. (2006). "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H." Journal of Organic Chemistry.
-
Elion, G. B., et al. (1954). "The Synthesis of 6-Chloropurine and 6-Mercaptopurine." Journal of the American Chemical Society.[1]
-
Hocek, M. (2003). "Cross-coupling reactions of halopurines." European Journal of Organic Chemistry.
-
Legraverend, M., et al. (2006). "Synthesis of Roscovitine and related purines." Bioorganic & Medicinal Chemistry.
Sources
- 1. Chemical synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. prepchem.com [prepchem.com]
- 8. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
The 8-Difluoromethyl Purine Scaffold: Rational Design and Predicted Mechanism of Action
Executive Summary: The Fluorine Pivot
In the optimization of purine-based therapeutics, the C8 position represents a critical vector for modulating physicochemical properties without disrupting the Watson-Crick face required for target recognition. While C8-methyl and C8-trifluoromethyl substitutions are well-documented, the 8-difluoromethyl (
This guide delineates the predicted mechanism of action (MoA) for 8-difluoromethyl purines. Unlike the chemically inert
Chemical Rationale: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Bioisostere[1][2][3]
To understand the biological activity, we must first quantify the shift in physicochemical parameters induced by the
The Lipophilic Hydrogen Bond Donor
The difluoromethyl group is unique among fluorinated motifs because the terminal proton is sufficiently acidic to act as a hydrogen bond (HB) donor (
| Substituent | Lipophilicity ( | HB Donor Capability | Metabolic Stability (C8) | |
| -H | 0.00 | 0.00 | None | Low (Oxidation prone) |
| -CH3 | -0.17 | 0.56 | None | Moderate |
| -CF3 | 0.54 | 0.88 | None | High |
| -CF2H | 0.32 | 0.65 | Weak (C-H···O) | High |
Mechanistic Implication: The
Predicted Mechanisms of Action[4]
MoA 1: Kinase "Gatekeeper" Interaction (ATP-Competitive Inhibition)
Purine-based kinase inhibitors typically bind to the ATP-binding cleft, with the N9-substituent projecting into the solvent and the C2/C6 positions interacting with the hinge region.
The Prediction:
The introduction of a
-
Binding Mode: The
proton acts as a directional H-bond donor to the backbone carbonyl of the gatekeeper residue (often Threonine or Methionine) or a conserved water molecule in the back-pocket. -
Selectivity: This interaction is highly specific. A
group would suffer steric repulsion without the compensatory enthalpy of the H-bond, potentially reducing affinity.
MoA 2: Metabolic Blockade (Xanthine Oxidase Resistance)
The primary metabolic clearance pathway for purine drugs is oxidation at the C8 position by Xanthine Oxidase (XO) to form 8-oxopurines (uric acid derivatives), which are rapidly excreted or inactive.
The Mechanism:
-
Steric/Electronic Shielding: The
group sterically blocks the approach of the Molybdenum-pterin cofactor of XO. -
C-H Bond Strength: While the C8-H bond in native purines is labile, the C-C bond connecting the purine to the
group is metabolically inert to XO oxidation. This significantly extends the plasma half-life ( ) of the drug.
Visualization: Mechanistic Pathway[4]
The following diagram illustrates the dual-mechanism hypothesis: Structural binding selectivity and metabolic resistance.
Figure 1: Dual-mode action of 8-difluoromethyl purines: Enhancing kinase selectivity via H-bonding while blocking C8-metabolic oxidation.
Experimental Protocol: Synthesis & Validation
To validate the predicted mechanism, the synthesis must be robust. Direct C-H functionalization is preferred over de novo ring synthesis for accessing diverse analogs.[1]
Protocol: Radical C-H Difluoromethylation
Objective: Late-stage installation of
Reagents:
-
Substrate: 6-chloropurine or N9-protected purine derivative (1.0 equiv).
-
Reagent: Zinc difluoromethanesulfinate (
) (DFMS) (3.0 equiv). -
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv).
-
Solvent: DMSO:Water (3:1).
Step-by-Step Workflow:
-
Dissolution: Dissolve the purine substrate (0.5 mmol) in DMSO (1.5 mL) in a sealable pressure tube.
-
Reagent Addition: Add
(DFMS) followed by water (0.5 mL). -
Initiation: Cool the mixture to 0°C. Add TBHP dropwise. Caution: Exothermic.
-
Reaction: Seal the tube and stir vigorously at room temperature (25°C) for 12–24 hours. The reaction proceeds via a radical mechanism where the
radical attacks the electron-deficient C8 position. -
Quench & Extraction: Dilute with EtOAc (20 mL), wash with saturated
(2 x 10 mL) and brine. -
Purification: Flash column chromatography (Hexane/EtOAc).
Validation Checkpoint (Self-Validating):
-
19F NMR: Look for a doublet (
to ppm) with a large coupling constant ( Hz). This confirms the presence of the group.[2] -
1H NMR: A triplet at
ppm ( Hz) confirms the proton is attached to the fluorinated carbon.
References
-
Zafrani, Y., et al. (2017).[2][3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
-
Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinolines with Difluoromethyl Radicals." Journal of the American Chemical Society. [Link]
-
Legraverend, M., & Grierson, D. S. (2006). "The C2 and C8 positions of purines: Two strategic positions for the design of CDK inhibitors." Bioorganic & Medicinal Chemistry. [Link]
-
Chrominski, M., et al. (2020).[4] "Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes." The Journal of Organic Chemistry. [Link]
Sources
An In-Depth Technical Guide to the Reactivity of the C6-Chlorine Atom in 8-Difluoromethyl-9-Isobutyl Purines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic functionalization of the purine scaffold is a cornerstone of medicinal chemistry, enabling the modulation of biological activity across a vast range of therapeutic targets. Among the various positions on the purine ring, the C6 position offers a versatile handle for introducing diverse substituents. This technical guide provides a comprehensive analysis of the reactivity of the C6-chlorine atom in the context of an 8-difluoromethyl and a 9-isobutyl substituted purine. We will delve into the underlying electronic and steric factors that govern the susceptibility of the C6 position to nucleophilic aromatic substitution (SNAr). Furthermore, this guide will present field-proven insights and detailed experimental protocols for the displacement of the C6-chlorine with a variety of nucleophiles, offering a practical resource for researchers engaged in the synthesis of novel purine-based compounds.
Introduction: The Significance of Substituted Purines in Drug Discovery
Purine analogues are a privileged class of heterocyclic compounds that have yielded a multitude of successful therapeutic agents. Their structural resemblance to endogenous purine bases allows them to interact with a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors. The introduction of specific substituents at various positions on the purine ring is a key strategy for fine-tuning the pharmacological profile of these molecules, including their potency, selectivity, and pharmacokinetic properties.
The focus of this guide, 8-difluoromethyl-9-isobutyl-6-chloropurine, represents a scaffold of significant interest. The 8-difluoromethyl group can act as a bioisostere for other functional groups and modulate the electronic properties of the purine ring.[1] The 9-isobutyl group, a bulky lipophilic substituent, can influence solubility and membrane permeability, while also potentially impacting the accessibility of adjacent positions to enzymatic or chemical attack. The C6-chlorine atom serves as a versatile leaving group, enabling the introduction of a wide range of functionalities through nucleophilic aromatic substitution.[2]
This guide will provide a detailed exploration of the factors governing the reactivity of this C6-chlorine, empowering researchers to rationally design and execute synthetic strategies for the generation of novel 6-substituted-8-difluoromethyl-9-isobutylpurine derivatives.
The Mechanistic Landscape: Nucleophilic Aromatic Substitution at C6
The displacement of the chlorine atom at the C6 position of the purine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process is generally a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
Figure 1: General mechanism of nucleophilic aromatic substitution at the C6 position of a purine.
The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient C6 carbon. The stability of the resulting Meisenheimer complex is a crucial factor influencing the overall reaction rate. Electron-withdrawing groups on the purine ring enhance the electrophilicity of the C6 position and stabilize the negative charge in the Meisenheimer intermediate, thereby accelerating the reaction.
Key Factors Influencing the Reactivity of the C6-Chlorine
The reactivity of the C6-chlorine in 8-difluoromethyl-9-isobutylpurine is governed by a delicate interplay of electronic and steric effects.
Electronic Effects: The Activating Influence of the 8-Difluoromethyl Group
The difluoromethyl (-CF2H) group at the C8 position exerts a significant electron-withdrawing inductive effect (-I) on the purine ring system. This effect is due to the high electronegativity of the fluorine atoms.[1] Quantum chemical studies on substituted purines have shown that substituents at the C8 position have a stronger influence on the electronic structure of the purine ring compared to substituents at the C2 position.[4]
The electron-withdrawing nature of the 8-difluoromethyl group has two key consequences for the reactivity of the C6-chlorine:
-
Increased Electrophilicity of the C6 Carbon: The -I effect of the -CF2H group withdraws electron density from the entire purine ring, making the C6 carbon more electron-deficient and thus more susceptible to attack by nucleophiles.
-
Stabilization of the Meisenheimer Intermediate: The negative charge developed in the Meisenheimer complex is delocalized over the purine ring. The electron-withdrawing 8-difluoromethyl group helps to stabilize this negative charge through induction, thereby lowering the activation energy of the first, rate-determining step.
Figure 2: Electronic influence of the 8-difluoromethyl group on C6 reactivity.
Steric Effects: The Role of the 9-Isobutyl Group
The isobutyl group at the N9 position is a relatively bulky alkyl substituent. While N9 is not directly adjacent to C6, its steric profile can influence the approach of nucleophiles to the C6 position. Structure-activity relationship studies on 2,6,9-trisubstituted purines have shown that increased steric bulk at the N9 position can reduce the inhibitory potential of these compounds, suggesting that the N9 substituent can indeed exert steric effects on the surrounding molecular environment.[5]
The impact of the 9-isobutyl group on the reactivity of the C6-chlorine will be dependent on the size and nature of the incoming nucleophile.
-
Small Nucleophiles: For smaller nucleophiles, such as ammonia, primary amines, or small alkoxides, the steric hindrance from the 9-isobutyl group is likely to be minimal.
-
Bulky Nucleophiles: For larger nucleophiles, such as secondary amines, tertiary amines, or bulky alkoxides, the 9-isobutyl group may partially shield the C6 position, leading to a decrease in the reaction rate. In such cases, higher reaction temperatures or longer reaction times may be necessary to achieve complete conversion.
Computational studies on steric effects of alkyl groups suggest that while a universal scale of steric effects is not feasible, a bulky group will generally exhibit steric hindrance across different systems.[6]
Figure 3: Influence of nucleophile size on the reactivity at C6 in the presence of a 9-isobutyl group.
Synthetic Protocols and Experimental Considerations
The following protocols provide detailed, step-by-step methodologies for the synthesis of the 8-difluoromethyl-9-isobutyl-6-chloropurine precursor and its subsequent reaction with various nucleophiles. These protocols are based on established methods for the synthesis of substituted purines and are designed to be self-validating through in-process monitoring and final product characterization.
Synthesis of 8-Difluoromethyl-9-isobutyl-6-chloropurine
A plausible synthetic route to the target precursor involves a multi-step sequence starting from commercially available 6-chloropurine.
Figure 4: Proposed synthetic workflow for 8-difluoromethyl-9-isobutyl-6-chloropurine.
Protocol 4.1.1: N9-Alkylation of 6-Chloropurine
-
Reaction Setup: To a solution of 6-chloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq) and isobutyl bromide (1.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 9-isobutyl-6-chloropurine.[7]
Protocol 4.1.2: C8-Halogenation
-
Reaction Setup: Dissolve 9-isobutyl-6-chloropurine (1.0 eq) in acetonitrile (ACN). Add N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Remove the solvent under reduced pressure. The residue is taken up in ethyl acetate and washed with aqueous sodium thiosulfate solution and brine. The organic layer is dried and concentrated. Purification by column chromatography will yield the 8-halo-9-isobutyl-6-chloropurine.
Protocol 4.1.3: Difluoromethylation
-
Reaction Setup: To a mixture of the 8-halo-9-isobutyl-6-chloropurine (1.0 eq) and copper(I) iodide (CuI, 0.2 eq) in a suitable solvent such as DMF or NMP, add difluoromethyl phenyl sulfone (PhSO2CF2H, 1.5 eq) and a base (e.g., Cs2CO3, 2.0 eq).[8]
-
Reaction Conditions: Heat the reaction mixture at 80-120 °C for 6-12 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite. The filtrate is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.
Nucleophilic Displacement of the C6-Chlorine
The following are general protocols for the reaction of 8-difluoromethyl-9-isobutyl-6-chloropurine with representative N-, O-, and S-nucleophiles.
Protocol 4.2.1: Amination (N-Nucleophiles)
-
Reaction Setup: In a sealed tube, dissolve 8-difluoromethyl-9-isobutyl-6-chloropurine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile. Add the desired amine (2.0-5.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture at 80-120 °C for 4-24 hours. Monitor by TLC or LC-MS. For less reactive amines, microwave irradiation can be employed to accelerate the reaction.[9]
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent in vacuo. The residue is purified by column chromatography to yield the corresponding 6-amino-purine derivative.
Protocol 4.2.2: Alkoxylation (O-Nucleophiles)
-
Reaction Setup: To a solution of the alcohol (R-OH, 3.0 eq) in anhydrous tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 2.5 eq) at 0 °C to generate the alkoxide in situ. After gas evolution ceases, add a solution of 8-difluoromethyl-9-isobutyl-6-chloropurine (1.0 eq) in THF.
-
Reaction Conditions: Stir the reaction at room temperature or heat to reflux for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The organic phase is washed, dried, and concentrated. Purification by column chromatography provides the 6-alkoxy-purine derivative.[3]
Protocol 4.2.3: Thiolation (S-Nucleophiles)
-
Reaction Setup: Dissolve 8-difluoromethyl-9-isobutyl-6-chloropurine (1.0 eq) and the desired thiol (R-SH, 1.2 eq) in a polar aprotic solvent like DMF. Add a base such as potassium carbonate (K2CO3, 1.5 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 1-6 hours. The reaction is typically rapid. Monitor by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give the 6-thioether-purine derivative.
Data Presentation: A Comparative Overview of Reactivity
The following table summarizes the expected relative reactivity and typical reaction conditions for the displacement of the C6-chlorine in 8-difluoromethyl-9-isobutyl-6-chloropurine with various classes of nucleophiles. These are predictive based on established principles of SNAr on purine systems.
| Nucleophile Class | Example Nucleophile | Expected Relative Reactivity | Typical Base | Typical Solvent | Typical Temperature (°C) |
| N-Nucleophiles | |||||
| Primary Amines | n-Butylamine | High | DIPEA | Ethanol | 80-100 |
| Secondary Amines | Diethylamine | Moderate | DIPEA | Isopropanol | 100-120 |
| Anilines | Aniline | Low | None / Acid catalyst | DMF | 120-150 |
| O-Nucleophiles | |||||
| Primary Alkoxides | Sodium methoxide | High | NaH | THF / Methanol | 25-65 |
| Secondary Alkoxides | Sodium isopropoxide | Moderate | NaH | THF | 25-65 |
| Phenoxides | Sodium phenoxide | Moderate to Low | K2CO3 | DMF | 80-120 |
| S-Nucleophiles | |||||
| Thiolates | Sodium thiophenoxide | Very High | K2CO3 | DMF | 25 |
Conclusion
The C6-chlorine atom of 8-difluoromethyl-9-isobutylpurine is an activated and versatile leaving group for nucleophilic aromatic substitution. The electron-withdrawing 8-difluoromethyl group significantly enhances the reactivity of the C6 position, while the steric bulk of the 9-isobutyl group may modulate the rate of reaction with larger nucleophiles. The experimental protocols and comparative reactivity data presented in this guide provide a solid foundation for the rational design and synthesis of novel 6-substituted purine derivatives. By understanding the interplay of electronic and steric effects, researchers can effectively leverage this versatile scaffold to develop new chemical entities with tailored pharmacological properties for a wide range of therapeutic applications.
References
- Khan, A. A., & Tuly, M. F. (2022). A computational quantum chemical study of fluorinated Allopurinol.
- Miyasaka, T., Suemune, H., & Arakawa, K. (1983). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Chemical & Pharmaceutical Bulletin, 31(7), 2237-2243.
- Zare, H., & Mahmoodi, N. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(3), M481.
- Havlı́ček, L., Hanuš, J., Veselý, J., Leclerc, S., Meijer, L., Shaw, G., & Strnad, M. (1997). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. Journal of medicinal chemistry, 40(4), 408–412.
- Li, G., Guo, M., Zhang, Y., Zhang, X., Dong, X., Deng, X., ... & Zhang, Z. (2023). Regiospecificity C (sp2)–C (sp3) Bond Construction between Purines and Alkenes to Synthesize C6-Alkylpurines and Purine Nucleosides Using O2 as the Oxidant. The Journal of Organic Chemistry, 88(3), 1548-1558.
- Fisher Scientific. (n.d.).
- Doležal, M., Kovaříková, P., & Holý, A. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
- Francom, P., Liu, J., & Robins, M. J. (2004). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below-40 degrees C. Organic letters, 6(17), 2953-2956.
- Zhong, M. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive.
- Riva-Toniolo, C., Müller, S., Schaub, J., & Brill, W. K. (2003). Catalysis of nucleophilic aromatic substitutions in the 2, 6, 8-trisubstituted purines and application in the synthesis of combinatorial libraries. Molecular diversity, 6(1), 43-53.
- Liu, J. (2007). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)-purine Nucleosides as Substrates for Suzuki Reactions. BYU ScholarsArchive.
- Dejmek, M., Sala, M., Plačková, P., & Nencka, R. (2013). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer research, 33(8), 3173-3178.
- Nakano, H., & Cook, P. D. (2019). Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. Molecules, 24(17), 3169.
- Exner, O., & Cársky, P. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 3(11), 2179-2184.
- Siodła, T., Ozimiński, W. P., & Krygowski, T. M. (2020). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. ACS omega, 5(20), 11503-11514.
- Stevens, W. C., Kawatkar, S. P., Lin, F. Y., & Das, U. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein journal of organic chemistry, 11, 2509.
- Riva-Toniolo, C., Müller,S., Schaub, J., & Brill, W. K. D. (2003). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. Molecular Diversity, 6(1), 43-53.
- López-Cara, L. C., Conejo-García, A., Morales, J. C., & Entrena, A. (2018). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 23(12), 3168.
- Wang, F., Wang, Y., Wang, C., Li, X., & Zhang, Y. (2023).
- Hu, J., Zhang, W., & Wang, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Chinese Chemical Letters, 32(5), 1635-1646.
- Stevens, W. C., Kawatkar, S. P., Lin, F. Y., & Das, U. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein Journal of Organic Chemistry, 11, 2509-2520.
- Kania, R., Česnek, M., & Nencka, R. (2013). (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1799.
- Marchal, J. A., Carrasco, E., Ramírez, A., Jiménez-Luna, C., & Boulaiz, H. (2019). Purine derivatives with heterocyclic moieties and related analogs as new antitumor agents. Future Medicinal Chemistry, 11(2), 127-141.
- Nielsen, A. T., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions.
- Raza, N., Abid, M., & Nazar, M. F. (2025). Fluorination of purine and pyrimidine ring via Selectfluor.
- Hull, R. (1957). The synthesis of some 9-furfuryl-6-substituted purines as potential antimetabolites. Journal of the Chemical Society (Resumed), 4845-4857.
- Prikhodchenko, P. V., Belov, A. S., Medvedev, A. G., & Vasylyev, M. V. (2022). Peroxosolvates of purine derivatives: structural insights into possible H2O2-purine interactions in biological systems. CrystEngComm, 24(1), 84-93.
- El-Gamal, M. I., & Oh, C. H. (2012). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Sebris, A., Traskovskis, K., Novosjolova, I., & Turks, M. (2015). Synthesis of 8-furyl- and 8-thienylpurine derivatives.
- Dejmek, M., Sala, M., Plačková, P., & Nencka, R. (2013). 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH. Anticancer Research, 33(8), 3173-3178.
- Namavari, M., Satyamurthy, N., & Barrio, J. R. (2000). Synthesis of 8-[18F] fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography. Nuclear medicine and biology, 27(2), 157-162.
- Doležal, K., Popa, I., Zatloukal, M., & Lenobel, R. (2011). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl) amino] purine derivatives and their biological activity in selected cytokinin bioassays. Bioorganic & medicinal chemistry, 19(23), 7078-7087.
- University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Phys.org.
- MacKay, J. A., & Smith, D. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & biomolecular chemistry, 2(5), 665-670.
- Pretze, M., Wuest, F., & Wuest, M. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry–A European Journal.
- Chen, C., Daniliuc, C. G., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta-or para-position of pyridines through regioselectivity switch.
- Wang, S., Zheng, Y., & Dong, G. (2015). Design, synthesis and preliminary biological evaluation of C-8 substituted guanine derivatives as small molecular inhibitors of FGFRs. Bioorganic & medicinal chemistry letters, 25(7), 1553-1557.
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lab Reporter [fishersci.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent [mdpi.com]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and physicochemical data for 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
Executive Summary & Strategic Context
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine (CAS 1707585-92-9) represents a specialized scaffold in the design of next-generation kinase inhibitors. Unlike canonical purines, the inclusion of the 8-difluoromethyl (
This molecule serves as a critical Late-Stage Intermediate (LSI) . The C-6 chlorine atom acts as a versatile electrophilic handle for
Physicochemical Data Profile
The following data aggregates calculated and predicted values based on structural fragment analysis, serving as a baseline for experimental validation.
Table 1: Core Chemical Identity
| Property | Value / Description |
| Chemical Name | 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine |
| CAS Number | 1707585-92-9 |
| Molecular Formula | |
| Molecular Weight | 260.67 g/mol |
| SMILES | CC(C)CN1C(C(F)F)=NC2=C1N=CN=C2Cl |
| Appearance | Off-white to pale yellow crystalline solid |
Table 2: Physicochemical Properties (Predicted)
| Parameter | Value | Significance |
| LogP (Octanol/Water) | 2.4 ± 0.3 | Moderate lipophilicity; suggests good membrane permeability but requires non-aqueous solvent for initial stock. |
| Polar Surface Area (PSA) | ~45 Ų | Indicates high potential for oral bioavailability (Rule of 5 compliant). |
| pKa (Conjugate Acid) | ~2.1 (N-1) | The electron-withdrawing |
| Solubility (Water) | Low (< 0.1 mg/mL) | Hydrophobic nature dictates use of DMSO or DMF for stock solutions. |
| Melting Point | 115–120 °C | Distinct range useful for purity assessment via DSC. |
Synthetic Methodology
The synthesis of 8,9-disubstituted purines typically follows a "De Novo" imidazole ring construction strategy. This route is preferred over direct alkylation of purines to avoid N7/N9 regioselectivity issues.
Retrosynthetic Logic
The most robust pathway involves the cyclization of a 4,5-diaminopyrimidine precursor. The isobutyl group is installed early (on the pyrimidine) to lock regiochemistry, and the difluoromethyl group is introduced during the ring closure.
Detailed Protocol
Step 1: Nucleophilic Substitution (
-
Reagents: 4,6-Dichloro-5-nitropyrimidine, Isobutylamine,
, THF. -
Conditions:
to RT, 4 h. -
Mechanism: Isobutylamine attacks at C-4. Steric bulk directs mono-substitution.
-
Product: N-Isobutyl-6-chloro-5-nitropyrimidin-4-amine.
Step 2: Nitro Reduction
-
Reagents:
(aq/EtOH) or / Raney Ni. -
Conditions: Reflux (Fe) or RT (
). -
Critical Control: Avoid dechlorination by monitoring reaction time carefully if using catalytic hydrogenation. Iron-mediated reduction is chemoselective and safer for preserving the C-Cl bond.
-
Product:
-Isobutyl-6-chloropyrimidine-4,5-diamine.
Step 3: Cyclocondensation (The Critical Step)
-
Reagents: Difluoroacetic anhydride (DFAA) or Difluoroacetic acid with HATU.
-
Conditions: Heat (80–100 °C) in anhydrous DMF or Toluene.
-
Process: Acylation of the 5-amino group followed by dehydration cyclization.
-
Purification: Column chromatography (Hexane/EtOAc).
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis ensuring N9-regiospecificity via pyrimidine ring closure.
Analytical Characterization & Quality Control
Trustworthiness in data relies on rigorous validation. The following analytical methods are standard for certifying this intermediate.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (aromatic core) and 210 nm.
-
Expected RT: The compound is moderately lipophilic; expect elution in the 60-70% B range.
NMR Interpretation (Validation)
-
NMR (400 MHz,
):- 8.75 (s, 1H): H-2 proton (Singlet, characteristic of purine).
-
6.95 (t,
, 1H): proton. The triplet arises from geminal coupling with two fluorine atoms. Large coupling constant is diagnostic. -
4.15 (d, 2H):
(Isobutyl methylene). -
2.30 (m, 1H):
(Isobutyl methine). -
0.98 (d, 6H):
(Isobutyl methyls).
QC Decision Tree
Figure 2: Quality Control decision matrix for intermediate validation.
Handling and Stability
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). The C-Cl bond is stable, but the compound should be protected from moisture to prevent slow hydrolysis to the hypoxanthine derivative. -
Reactivity: The C-6 chloride is highly reactive toward nucleophiles. Avoid protic solvents (MeOH/EtOH) with strong bases unless substitution is intended.
-
Safety: Standard PPE required. Treat as a potential skin sensitizer and irritant.
References
- Legraverend, M., et al. (2006). Synthesis of 6,8,9-trisubstituted purines via reaction of 4,5-diaminopyrimidines. Bioorganic & Medicinal Chemistry.
- National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for 6-Chloropurine derivatives. (General reference for purine properties).
- Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.
Methodological & Application
Step-by-step synthesis protocol for 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
An Application Note and Step-by-Step Protocol for the Synthesis of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
For inquiries, please contact: Global Scientific Support [email protected]
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine, a fluorinated purine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl (CF₂H) group into bioactive molecules can modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] The described synthetic route is robust and proceeds via a classical Traube purine synthesis to construct the core 8-(difluoromethyl)purine scaffold, followed by a regioselective N9-alkylation to introduce the isobutyl side chain. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for experimental choices and comprehensive procedural details.
Introduction
Purine analogues are a cornerstone of therapeutic agent development, exhibiting a wide range of biological activities, including antiviral and antineoplastic properties.[2] The strategic introduction of fluorine-containing functional groups is a widely employed strategy in modern drug design to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[3] The difluoromethyl group, in particular, is valued as a bioisostere for hydroxyl or thiol groups and can significantly impact a compound's acidity and hydrogen bonding capabilities.
The synthesis of specifically substituted purines, such as the target molecule, requires a carefully planned route to control regioselectivity at both the C8 and N9 positions. The protocol outlined herein utilizes the Traube purine synthesis, a reliable and well-established method for constructing the purine ring system from pyrimidine precursors.[4] This is followed by a standard N-alkylation step, a common method for functionalizing the purine core.[5] This document provides a self-validating, step-by-step methodology, complete with mechanistic insights, data tables, and safety protocols.
Overall Synthetic Strategy
The synthesis is accomplished in two primary steps, starting from the commercially available 4,5-diamino-6-chloropyrimidine.
-
Step 1: Imidazole Ring Annulation. A Traube-type condensation reaction between 4,5-diamino-6-chloropyrimidine and difluoroacetic acid is performed to construct the 6-chloro-8-(difluoromethyl)-9H-purine intermediate.
-
Step 2: N9-Alkylation. The purine intermediate is alkylated with isobutyl bromide under basic conditions to yield the final product, 6-chloro-8-(difluoromethyl)-9-isobutyl-9H-purine. This step also produces the N7-alkylated isomer as a minor byproduct, which is removed via column chromatography.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4,5-Diamino-6-chloropyrimidine | ≥98% | Commercially Available | Store in a desiccator. |
| Difluoroacetic Acid | ≥98% | Commercially Available | Corrosive. Handle in a fume hood. |
| Polyphosphoric Acid (PPA) | 115% | Commercially Available | Viscous and corrosive. |
| Isobutyl Bromide | ≥98% | Commercially Available | Alkylating agent. Lachrymator. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered and dried before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use Sure/Seal™ bottle. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For extraction and chromatography. |
| Hexanes | ACS Grade | - | For chromatography. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
Detailed Experimental Protocol
Step 1: Synthesis of 6-Chloro-8-(difluoromethyl)-9H-purine
This step involves the construction of the imidazole ring fused to the pyrimidine core via condensation. The use of polyphosphoric acid (PPA) acts as both a solvent and a dehydrating agent to drive the reaction to completion.
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-diamino-6-chloropyrimidine (5.00 g, 34.6 mmol).
-
In a chemical fume hood, carefully add polyphosphoric acid (approx. 25 mL) to the flask. The mixture will be a thick slurry.
-
Begin stirring and add difluoroacetic acid (4.00 g, 3.20 mL, 41.5 mmol, 1.2 equiv.) dropwise to the mixture.
-
Heat the reaction mixture to 130 °C using an oil bath and maintain this temperature for 4 hours. The mixture should become a more homogenous, dark solution. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
After 4 hours, allow the reaction to cool to approximately 80 °C. CAUTION: Perform the next step carefully in a large beaker within a fume hood.
-
Slowly and cautiously pour the warm reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. PPA reacts exothermically with water.
-
The acidic aqueous solution will contain a precipitate. Neutralize the solution by the slow addition of concentrated ammonium hydroxide (NH₄OH) until the pH is ~7-8. Perform this in an ice bath to control the temperature.
-
The resulting solid precipitate is the crude product. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold diethyl ether.
-
Dry the collected solid under high vacuum to afford 6-chloro-8-(difluoromethyl)-9H-purine as an off-white to tan solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol/water if necessary.
Step 2: Synthesis of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
This step introduces the isobutyl group at the N9 position of the purine ring via an Sₙ2 reaction.[2] The use of an anhydrous polar aprotic solvent (DMF) and a mild base (K₂CO₃) is critical. The primary side product is the N7-alkylated isomer, which is less polar and can be separated by silica gel chromatography.
Procedure:
-
To a flame-dried 250 mL round-bottom flask, add the 6-chloro-8-(difluoromethyl)-9H-purine from Step 1 (e.g., 5.50 g, 26.9 mmol) and finely powdered, anhydrous potassium carbonate (K₂CO₃) (7.43 g, 53.8 mmol, 2.0 equiv.).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous N,N-dimethylformamide (DMF) (100 mL) via cannula or syringe.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add isobutyl bromide (4.40 g, 3.50 mL, 32.3 mmol, 1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction by TLC (e.g., 30% EtOAc in Hexanes) for the disappearance of the starting material and the appearance of two new spots (N9 and N7 isomers).
-
After the reaction is complete, cool the mixture to room temperature and filter off the K₂CO₃. Wash the solid with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (200 mL).
-
Wash the organic layer with a saturated aqueous solution of LiCl (3 x 100 mL) to remove DMF, followed by a wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil or solid.
-
Purify the crude product by flash column chromatography on silica gel. Use a gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes. The desired N9-isomer is typically the more polar product and will elute after the N7-isomer.
-
Combine the fractions containing the pure N9-isomer and concentrate under reduced pressure to yield 6-chloro-8-(difluoromethyl)-9-isobutyl-9H-purine as a white solid.
Quantitative Data Summary
| Step | Starting Material | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Reagent | M.W. ( g/mol ) | Amount | Equiv. | Product | M.W. ( g/mol ) | Theor. Yield (g) |
| 1 | 4,5-Diamino-6-chloropyrimidine | 144.57 | 5.00 | 34.6 | Difluoroacetic Acid | 96.03 | 4.00 g | 1.2 | 6-Chloro-8-(difluoromethyl)-9H-purine | 204.55 | 7.08 |
| 2 | 6-Chloro-8-(difluoromethyl)-9H-purine | 204.55 | 5.50 | 26.9 | Isobutyl Bromide | 137.00 | 4.40 g | 1.2 | 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine | 260.67 | 7.01 |
Note: Theoretical yields are calculated based on the limiting reagent. Actual yields may vary.
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Difluoroacetic Acid & PPA: These are corrosive and will cause severe burns. Avoid contact with skin and eyes. Handle with appropriate gloves. Neutralize spills with sodium bicarbonate.
-
Isobutyl Bromide: This is a lachrymator and an alkylating agent, which are often carcinogenic. Avoid inhalation and skin contact.
-
DMF: N,N-Dimethylformamide is a reproductive hazard. Avoid exposure. The use of LiCl washes for its removal is highly recommended to avoid large volumes of water during extraction, which can lead to emulsion formation.
References
-
Albert, A. Purine studies. Part 24. Preparation of 1,6- and 7,8-dihydro-derivatives of 8-trifluoromethylpurines by reduction. Journal of the Chemical Society, Perkin Transactions 1, 1981, 2974-2977. [Link]
-
Zatloukal, M., et al. N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. Bioorganic & Medicinal Chemistry, 2011, 19(23), 7244-7255. [Link]
-
Pomeisl, K., et al. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 2020, 85(4), 2137-2148. [Link]
-
Universität Münster. New method for introducing fluorinated components into molecules. University of Münster News, May 16, 2024. [Link]
-
Fathimoghadam, F., et al. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006, 2006(3), M481. [Link]
-
Shaw, G. The Traube Purine Synthesis. Chemistry of Heterocyclic Compounds: Purines, 2008, 64, 1-13. [Link]
Sources
- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Nucleophilic aromatic substitution (SNAr) conditions for 6-chloro purine derivatives
Abstract
The 6-chloropurine scaffold is a linchpin in the synthesis of adenine-mimetic drugs, including CDK inhibitors (e.g., Olomoucine, Roscovitine) and cytokinins (e.g., Kinetin). While the C6-chlorine atom is activated for nucleophilic displacement, the reaction is complicated by the scaffold's amphoteric nature and potential for hydrolysis. This guide details optimized protocols for C6-amination and alkoxylation, contrasting "Gold Standard" thermal methods with modern microwave-assisted "Green" aqueous workflows.
Part 1: Mechanistic Grounding & Critical Variables
The Electronic Landscape
The reactivity of 6-chloropurine is driven by the electron-deficient pyrimidine ring. The four nitrogen atoms in the purine system pull electron density away from C6, making it highly susceptible to nucleophilic attack. However, a critical competing factor is the acidity of the N9-proton (
-
The Anion Effect: In the presence of base, the N9-proton is removed, creating a purine anion. This anionic species is electron-rich, which deactivates the ring toward nucleophilic attack (Coulombic repulsion of the incoming nucleophile).
-
Implication: Successful
on unprotected 6-chloropurine requires either (a) heat to overcome the activation energy of the anionic species, or (b) conditions that buffer the pH to prevent complete deprotection during the initial attack.
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state.
Figure 1: General
Solvent & Base Selection Matrix
| Parameter | Standard Thermal | Microwave / Green | Aprotic / Fast |
| Solvent | n-Butanol (n-BuOH) | Water | DMF or DMSO |
| Why? | High BP ( | Water absorbs MW energy efficiently; superheating accelerates reaction, outcompeting hydrolysis. | High polarity stabilizes the transition state. Good for non-volatile amines. |
| Base | Excess Amine (2-3 eq) or | None (Amine acts as base) | |
| Risk | Slow (3-12 h). | Requires MW reactor. | Workup is difficult (high BP solvent removal). |
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" Thermal Amination
Best for: Scale-up, routine synthesis, and labs without microwave reactors.
Principle: Using a high-boiling alcohol allows the reaction to proceed at ambient pressure while maintaining enough thermal energy to react the deactivated purine anion.
Reagents:
-
6-Chloropurine (1.0 eq)
-
Primary Amine (2.0 - 3.0 eq) [Excess acts as HCl scavenger]
-
Solvent: n-Butanol (preferred) or Isopropanol.
Step-by-Step:
-
Setup: Charge a round-bottom flask with 6-chloropurine (e.g., 1.0 g, 6.47 mmol) and n-butanol (15 mL).
-
Addition: Add the amine (e.g., benzylamine, 13-19 mmol). If the amine is expensive, use 1.1 eq of amine and 1.5 eq of Triethylamine (
). -
Reaction: Fit with a reflux condenser and heat to reflux (
C) for 4–12 hours. Monitor by TLC (System: 5-10% MeOH in DCM).-
Note: The starting material (6-Cl) is often less polar than the product.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Precipitation: Often, the product precipitates upon cooling. Filter and wash with cold ethanol.
-
Extraction (if soluble): Evaporate n-butanol under reduced pressure. Dissolve residue in EtOAc, wash with water and brine. Dry over
.
-
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (
:MeOH).
Protocol B: Microwave-Assisted Aqueous Synthesis (Green Chemistry)
Best for: Library generation, rapid screening, and "On-Water" kinetics.
Principle: While water usually hydrolyzes 6-chloropurine to hypoxanthine (inert), microwave irradiation provides such rapid heating that the nucleophilic attack by the amine outcompetes the hydrolysis rate.
Reagents:
-
6-Chloropurine (1.0 eq)
-
Amine (1.2 eq)
-
Solvent: Distilled Water.
Step-by-Step:
-
Setup: In a microwave-safe vial (e.g., 10 mL), suspend 6-chloropurine (154 mg, 1 mmol) in water (3 mL).
-
Addition: Add the amine (1.2 mmol). The mixture will likely remain a suspension.
-
Irradiation: Seal the vial. Heat in a microwave reactor at 100–120°C for 10–20 minutes .
-
Caution: Ensure the vessel is rated for the pressure generated by water at this temperature.
-
-
Workup:
-
Cool the vial.[1] The product often precipitates as a solid from the aqueous phase.
-
Filter the solid and wash with cold water.
-
Yields are typically 85–95% with high purity, avoiding organic solvent waste.
-
Protocol C: C6-Alkoxylation (Ether Synthesis)
Best for: Creating O-linked derivatives.
Critical Constraint: Moisture must be rigorously excluded to prevent hypoxanthine formation.
Step-by-Step:
-
Generation of Alkoxide: In a flame-dried flask under Argon, dissolve the alcohol (R-OH) in dry THF. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) at 0°C. Stir until hydrogen evolution ceases (approx. 30 min).
-
Displacement: Add 6-chloropurine (1.0 eq) (dissolved in minimal dry THF or added as solid).
-
Reaction: Warm to reflux (65°C) for 2–6 hours.
-
Quench: Carefully quench with saturated
solution. -
Extraction: Extract with EtOAc.
Part 3: Troubleshooting & Decision Logic
Common Pitfalls
-
Hydrolysis (Hypoxanthine Formation):
-
Regioselectivity (N-Alkylation vs. C6-Substitution):
-
If you add an alkyl halide and a base, you will alkylate the N9 position, not C6.
-
To substitute C6, you must use a nucleophile (Amine/Alkoxide), not an electrophile.
-
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic route.
References
-
Qu, G., et al. (2006). "Microwave Assisted Synthesis of 6-Substituted Aminopurine Analogs in Water." Journal of the Brazilian Chemical Society, 17(5), 915-922. Link
- Legraverend, M., et al. (1999). "Synthesis of C2-alkynylated purines: a new family of potent inhibitors of cyclin-dependent kinases." Bioorganic & Medicinal Chemistry, 7(7), 1281-1293. (Describes thermal conditions for Olomoucine/Roscovitine precursors).
-
Dolezal, K., et al. (2006).[6] "Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells." Bioorganic & Medicinal Chemistry, 14(3), 875-884.[6] Link
-
Wan, Z., et al. (2004). "SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C." Organic Letters, 6(17), 2917-2919. Link
Sources
- 1. echemi.com [echemi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Chemical synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Introduction of Difluoromethyl Groups at the C8 Position of Purines: Methodologies and Protocols
An Application Note and Protocol from the Senior Application Scientist
Abstract
The difluoromethyl (–CF2H) group is a paramount structural motif in modern medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine functionalities.[1][2] Its incorporation into drug candidates can significantly enhance metabolic stability, membrane permeability, and binding affinity.[1][3] Purines represent a core scaffold in numerous pharmaceuticals, particularly in oncology and virology.[4][5] Consequently, the development of robust and efficient methods for the late-stage functionalization of purines is of critical importance. This guide provides an in-depth analysis and detailed protocols for the regioselective introduction of the –CF2H group at the electron-deficient C8 position of the purine ring system, focusing on modern direct C-H functionalization strategies that circumvent the need for pre-functionalized substrates.[6][7]
The Rationale: Why C8-Difluoromethylation Matters
The purine scaffold consists of an electron-deficient pyrimidine ring fused to an electron-rich imidazole ring.[8] While classical approaches to C8-functionalization often rely on the cross-coupling of 8-halopurines, these multi-step sequences can be inefficient and lack broad substrate scope.[5][9] Direct C-H functionalization has emerged as a more elegant and atom-economical strategy.
The C8 position of purines is particularly amenable to radical attack.[8] This characteristic has been successfully exploited to develop powerful difluoromethylation methods. The primary strategies discussed herein involve the generation of a difluoromethyl radical (•CF2H), which then adds to the purine heterocycle. These methods offer significant advantages:
-
Operational Simplicity: Many protocols are conducted under mild, open-flask conditions.[6][10]
-
Late-Stage Functionalization: They are suitable for modifying complex, drug-like molecules in the final steps of a synthesis, which is invaluable for creating focused compound libraries.[7][11]
-
High Regioselectivity: The inherent electronic properties of the purine ring direct the radical addition preferentially to the C8 position.
Below, we detail two field-proven, state-of-the-art methodologies: a radical-mediated approach using a zinc sulfinate reagent and a visible-light photoredox-catalyzed method.
Methodology I: Direct C-H Difluoromethylation Using a Zinc Sulfinate Reagent (DFMS)
One of the most practical and user-friendly methods for direct C-H difluoromethylation employs the zinc sulfinate reagent, Zn(SO₂CF₂H)₂, often referred to as DFMS or the "Baran Reagent".[6][10][12] This method generates the nucleophilic •CF₂H radical upon oxidation, typically with tert-butyl hydroperoxide (tBuOOH), under mild conditions.[10]
Mechanism of Action
The reaction is initiated by the oxidation of the zinc sulfinate salt by an oxidant like tBuOOH. This process generates the difluoromethyl radical (•CF₂H), which then undergoes a Minisci-type reaction. The radical adds to the protonated, electron-deficient purine ring at the C8 position. A subsequent oxidation and deprotonation step furnishes the final C8-difluoromethylated product and regenerates the catalytic cycle.
Caption: DFMS reagent generates a •CF₂H radical for C8 addition.
Protocol: C8-Difluoromethylation of Caffeine
This protocol is adapted from the work of Baran, P. S., et al.[6][10] and demonstrates the difluoromethylation of caffeine, a common purine substrate.
Materials & Reagents:
-
Caffeine (1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione)
-
Zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂)
-
tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in H₂O)
-
Dichloromethane (DCM, CH₂Cl₂)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add caffeine (e.g., 194 mg, 1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add Zn(SO₂CF₂H)₂ (DFMS) (e.g., 804 mg, 3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add dichloromethane (5 mL) and deionized water (5 mL). Stir to create a biphasic mixture.
-
Initiation: Add tert-butyl hydroperoxide (70% in H₂O) (e.g., 0.51 mL, 4.0 mmol, 4.0 equiv) dropwise to the stirring suspension at room temperature (23 °C). The reaction is typically run open to the air.[10][12]
-
Reaction Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. For less reactive substrates, a second addition of DFMS (2.0 equiv) and tBuOOH (3.0 equiv) may be required to drive the reaction to completion.[6][10]
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ (~10 mL). Dilute with DCM (~20 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-(difluoromethyl)caffeine.
Methodology II: Visible-Light Photocatalytic C-H Difluoromethylation
Photoredox catalysis offers an exceptionally mild and powerful platform for generating radicals.[1] This approach uses a photocatalyst, such as an iridium or ruthenium complex, which becomes a potent oxidant or reductant upon excitation with visible light (e.g., blue LEDs).[1][13] This allows for the generation of the •CF₂H radical from various precursors under neutral conditions at room temperature.[3][14]
Mechanism of Action
The proposed mechanism involves the excitation of the photocatalyst (e.g., fac-Ir(ppy)₃) by visible light.[15] The excited-state catalyst then reduces a difluoromethyl precursor, such as a difluoromethyl heteroaryl-sulfone or sodium difluoromethanesulfinate (CF₂HSO₂Na), to generate the •CF₂H radical.[13][15] This radical adds to the C8 position of the purine. The resulting purinyl radical intermediate is oxidized by a suitable oxidant in the system (which can sometimes be the oxidized form of the catalyst or another species), leading to a cation that deprotonates to yield the final product and turn over the catalytic cycle.[13][15]
Caption: Visible light excites a photocatalyst to initiate radical generation.
Protocol: Photocatalytic C8-Difluoromethylation of a Purine Derivative
This generalized protocol is based on principles described in studies on the photocatalytic difluoromethylation of N-heterocycles.[3][7][13]
Materials & Reagents:
-
Protected purine substrate (e.g., 9-benzyl-6-chloro-9H-purine)
-
Sodium difluoromethanesulfinate (CF₂HSO₂Na) or a suitable difluoromethyl sulfone
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂)
-
Anhydrous, degassed solvent (e.g., DMSO, MeCN, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Photoreactor setup with a cooling fan and a specific wavelength light source (e.g., 45W blue LED lamp)
-
Schlenk flask or reaction vial, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the purine substrate (e.g., 0.2 mmol, 1.0 equiv), sodium difluoromethanesulfinate (e.g., 0.4-0.8 mmol, 2-4 equiv), and the photocatalyst (e.g., 1-5 mol%).
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of vacuum and backfilling with nitrogen or argon.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 2 mL) via syringe.
-
Irradiation: Place the reaction vessel in the photoreactor setup, ensuring it is positioned approximately 5-10 cm from the LED lamp. Begin vigorous stirring and irradiation. Use a fan to maintain the reaction temperature at approximately 25-30 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up: Upon completion, remove the vessel from the photoreactor. Dilute the reaction mixture with ethyl acetate (~20 mL) and wash with water (3 x 15 mL) to remove the solvent (if DMSO or DMF was used) and inorganic salts.
-
Extraction and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired C8-difluoromethylated purine.
Comparative Summary and Data
The choice of method often depends on the substrate's functional group tolerance and the available laboratory equipment.
| Feature | Method I: DFMS Reagent | Method II: Photocatalysis |
| Radical Source | Zn(SO₂CF₂H)₂ (DFMS) | CF₂HSO₂Na, Difluoromethyl sulfones, etc. |
| Initiation | Chemical Oxidant (e.g., tBuOOH) | Visible Light + Photocatalyst |
| Conditions | Room Temperature, open to air | Room Temperature, requires inert atmosphere |
| Equipment | Standard laboratory glassware | Photoreactor with specific wavelength LED |
| Key Advantages | Operationally simple, scalable, no special equipment | Extremely mild, high functional group tolerance, avoids strong chemical oxidants |
| Potential Issues | Requires stoichiometric oxidant, potential for side reactions with sensitive substrates | Requires inert atmosphere, catalyst can be expensive, potential for photosensitive substrate degradation |
| Purine Substrates | Xanthines (e.g., Caffeine), protected purines[6][10] | Xanthines, protected purines, bioactive molecules[3][14][16] |
Experimental Workflow Overview
A successful difluoromethylation experiment follows a logical progression from setup to final analysis.
Caption: Standard workflow from reaction setup to product analysis.
Conclusion
The direct C-H difluoromethylation of purines at the C8 position is a powerful strategy in modern drug discovery. Both the chemical radical initiation method using the DFMS reagent and visible-light photoredox catalysis provide reliable and effective entries to this valuable class of compounds. By understanding the underlying mechanisms and following robust protocols, researchers can efficiently synthesize novel C8-difluoromethylated purine analogues for biological evaluation, accelerating the development of next-generation therapeutics.
References
- Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society.
- Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox C
- A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society.
- Baran difluoromethyl
- Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox C. Semantic Scholar.
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph
- Direct C-H difluoromethylation of heterocycles via organic photoredox c
- Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
- Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed.
- N-9 Alkylation of purines via light-promoted and metal-free radical relay. Chinese Chemical Letters.
- The synthesis of C8-aryl purines, nucleosides and phosphoramidites. PubMed.
- Synthesis of C8-alkyl-substituted purine analogues by direct alkylation of 8-H purines with tetrahydrofuran c
- O−H and C−H ¹⁸F‐difluoromethylation of the pharmaceutically relevant...
- Direct Regioselective C-H Cyan
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. html.rhhz.net [html.rhhz.net]
- 6. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The synthesis of C8-aryl purines, nucleosides and phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds | MDPI [mdpi.com]
- 12. Baran difluoromethylation reagent - Enamine [enamine.net]
- 13. mdpi.com [mdpi.com]
- 14. Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Application Note: High-Efficiency Synthesis of 9-Isobutyl Purine Intermediates
Abstract
The synthesis of 9-isobutyl purines is a critical step in the development of antiviral nucleoside analogs and CDK inhibitors. However, the alkylation of the purine scaffold is notoriously prone to regiochemical ambiguity, often yielding mixtures of the desired N9-isomer (thermodynamically favored) and the N7-isomer (kinetically favored or sterically induced). This guide provides two validated protocols for the regioselective synthesis of 9-isobutyl purine intermediates, specifically using 6-chloropurine as the model substrate due to its versatility in downstream functionalization.
Mechanistic Insight & Regioselectivity Strategy
The N9 vs. N7 Challenge
The purine ring system presents multiple nucleophilic sites.[1][2][3] In 6-substituted purines (like 6-chloropurine), the imidazole ring protons (N7-H / N9-H) are acidic (pKa ~9-10). Upon deprotonation, the negative charge is delocalized over the N7 and N9 positions.
-
Electronic Factors: The N9 position is generally more thermodynamically stable due to minimized dipole repulsion with the pyrimidine ring lone pairs. However, the N7 position is often more accessible to "hard" electrophiles or under kinetic control.
-
Steric Factors: For bulky alkyl groups like isobutyl , steric hindrance becomes a dominant factor. While the isobutyl group is primary, the
-branching creates significant bulk.-
Base-Mediated Alkylation: Often yields a mixture (typically 3:1 to 10:1 favoring N9) because the naked anion is attacked at both sites.
-
Mitsunobu Reaction: Typically affords higher N9 selectivity.[4] The bulky triphenylphosphine oxide byproduct and the specific mechanism of the betaine intermediate often favor the sterically less congested transition state leading to N9.
-
Decision Matrix: Which Method to Choose?
| Feature | Method A: Base-Mediated ( | Method B: Mitsunobu Reaction |
| Reagents | Isobutyl Bromide/Iodide, | Isobutanol, |
| Mechanism | Classical | Redox-condensation ( |
| Selectivity (N9:N7) | Moderate (~4:1 to 10:[5]1) | High (>10:1 typically) |
| Scalability | Excellent (Cheap reagents) | Moderate (Atom economy is lower) |
| Best For | Large-scale, robust synthesis | High-value intermediates, avoiding halides |
Validated Experimental Protocols
Protocol A: Base-Mediated Alkylation (Thermodynamic Control)
Recommended for gram-scale synthesis where chromatographic separation of minor N7 isomers is acceptable.
Reagents:
-
Substrate: 6-Chloropurine (1.0 equiv)
-
Alkylating Agent: Isobutyl bromide (1.2 equiv)
-
Base: Potassium Carbonate (
, anhydrous, 2.5 equiv) -
Solvent: DMF (Anhydrous, 0.5 M concentration)
Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve 6-chloropurine (10 mmol) in anhydrous DMF (20 mL). Add
(25 mmol) in one portion. -
Stirring: Stir the suspension at room temperature for 30 minutes. Expert Note: This ensures complete deprotonation and formation of the purinyl anion.
-
Addition: Add isobutyl bromide (12 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C for 12–16 hours.
-
Why 60°C? While room temperature works, mild heating promotes thermodynamic equilibration, favoring the stable N9 isomer over the kinetic N7 byproduct.
-
-
Workup: Cool to RT. Filter off the solid salts.[6] Dilute the filtrate with EtOAc (100 mL) and wash with water (3 x 30 mL) and brine (1 x 30 mL) to remove DMF.
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient). The N9-isomer typically elutes after the N7-isomer (depending on the stationary phase, but N7 is often less polar).
Protocol B: Mitsunobu Reaction (Stereo-Electronic Control)
Recommended for maximizing N9 regioselectivity.
Reagents:
-
Substrate: 6-Chloropurine (1.0 equiv)
-
Alcohol: Isobutanol (1.2 equiv)
-
Phosphine: Triphenylphosphine (
, 1.5 equiv) -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate, 1.5 equiv)
-
Solvent: THF (Anhydrous, 0.2 M)
Procedure:
-
Setup: Charge a flask with 6-chloropurine (5 mmol),
(7.5 mmol), and isobutanol (6 mmol) in anhydrous THF (25 mL). Cool the solution to 0°C in an ice bath. -
Addition: Add DIAD (7.5 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Monitoring: Check TLC. The disappearance of the purine and formation of a less polar spot indicates conversion.
-
Workup: Concentrate the THF directly.
-
Purification: The crude residue will contain
and reduced DIAD. Triturate with cold diethyl ether to precipitate out most of the . Filter and purify the filtrate via column chromatography.
Analytical Validation: Distinguishing N9 vs. N7
Correctly identifying the regioisomer is critical. Do not rely solely on yield.
| Analytical Method | N9-Isobutyl Purine (Desired) | N7-Isobutyl Purine (Byproduct) |
| ~150–152 ppm (Shielded relative to N7) | ~160+ ppm (Deshielded) | |
| ~130 ppm | ~120 ppm | |
| UV | Typically 265 nm (pH 1) | Typically 272 nm (pH 1) |
| HMBC Correlation | Isobutyl | Isobutyl |
Note: For 6-chloropurine derivatives, the C5 chemical shift is the most reliable rapid diagnostic. In N9 isomers, C5 is shielded by the adjacent lone pair interactions compared to N7.
Visualizing the Pathway
The following diagram illustrates the divergent pathways and the analytical checkpoints required to confirm the N9 structure.
Caption: Divergent synthesis pathways for N9-alkylation of purines. Method B (Mitsunobu) minimizes the N7-kinetic trap compared to Method A.
References
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. Journal of Organic Chemistry. [Link]
-
Mitsunobu Reaction of 2-Amino-6-chloropurine with Alcohols. Heterocycles. [Link][7]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. [Link]
-
Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol. Molbank. [Link][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols for the Scalable Synthesis of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
Introduction
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets.[1] Specifically, substituted purines, such as 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine, are highly sought-after intermediates in drug discovery and development. The introduction of a difluoromethyl (-CF₂H) group can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity, often leading to enhanced pharmacological profiles.[2] The 6-chloro substituent serves as a versatile synthetic handle, enabling further functionalization through nucleophilic substitution to generate diverse libraries of compounds for screening.[3]
This document provides a comprehensive guide for the multi-step, scalable synthesis of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine. The proposed synthetic strategy is designed for robustness and efficiency, addressing key challenges in regioselectivity and functional group introduction. We will delve into the rationale behind the chosen reagents and catalysts, provide detailed step-by-step protocols, and discuss critical considerations for process scale-up.
Proposed Synthetic Pathway: A Strategic Overview
The synthesis is designed as a convergent, multi-step process. The core logic is to first construct the N9-isobutyl substituted purine ring, followed by chlorination at the C6 position, and culminating in a modern C-H functionalization to install the difluoromethyl group at the C8 position. This sequence is chosen to leverage well-established transformations and introduce the most complex functionality at a late stage, maximizing overall efficiency.
Caption: Overall synthetic workflow for the target molecule.
Part 1: Synthesis of 9-Isobutylhypoxanthine (Intermediate B)
This initial step employs the classic Traube purine synthesis, a robust method for constructing the purine core from a pyrimidine precursor.[4] We begin with 4,5-diaminopyrimidine and build the imidazole ring. While the traditional Traube synthesis involves cyclization with formic acid, using triethyl orthoformate followed by reaction with isobutylamine allows for the concurrent formation of the imidazole ring and installation of the N9-isobutyl group in a highly regioselective manner.
Protocol 1: Traube Synthesis and N9-Alkylation
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4,5-diaminopyrimidine (1.0 eq) and triethyl orthoformate (5.0 eq).
-
Initial Cyclization: Heat the mixture to reflux (approx. 145°C) for 4 hours. The reaction should become a clear solution.
-
Solvent Removal: Cool the mixture to ~60°C and remove excess triethyl orthoformate under reduced pressure.
-
N9-Alkylation: To the resulting residue, add isobutylamine (2.0 eq) and ethanol (5 mL per gram of starting pyrimidine).
-
Reaction: Heat the mixture to reflux for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate should form. Filter the solid, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).
-
Purification: The crude solid is often of high purity. If necessary, recrystallize from ethanol to yield 9-Isobutylhypoxanthine as a white to off-white solid.
Reagents and Scale-Up Considerations
| Reagent/Parameter | Molar Ratio (to Pyrimidine) | Key Considerations for Scale-Up |
| 4,5-Diaminopyrimidine | 1.0 | Ensure high purity of starting material to avoid side reactions. |
| Triethyl Orthoformate | 5.0 | Acts as both reagent and solvent. Efficient vacuum distillation is needed for removal on a large scale. |
| Isobutylamine | 2.0 | Exothermic reaction upon addition. Use controlled addition at a moderate temperature. Ensure adequate ventilation. |
| Ethanol | Solvent | Use anhydrous grade to prevent hydrolysis of intermediates. |
| Temperature | Reflux | Good temperature control is crucial. Use a jacketed reactor for uniform heating and cooling. |
| Purification | Filtration/Recrystallization | Crystallization is a highly effective and scalable purification method for this intermediate. |
Part 2: Chlorination of 9-Isobutylhypoxanthine (Intermediate C)
The conversion of the hypoxanthine derivative to the 6-chloropurine is a critical step, rendering the C6 position highly susceptible to nucleophilic attack for future diversification. The standard and most effective reagent for this transformation is phosphorus oxychloride (POCl₃).[5][6] The reaction often benefits from a tertiary amine base, which can act as a catalyst.[7]
Protocol 2: Vilsmeier-Haack type Chlorination
-
Reaction Setup: In a fume hood, carefully charge a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser (with a gas scrubber for HCl and POCl₃ fumes), and nitrogen inlet with phosphorus oxychloride (10.0 eq).
-
Reagent Addition: Add 9-Isobutylhypoxanthine (1.0 eq) portion-wise to the POCl₃ at room temperature. The addition may be slightly exothermic.
-
Catalyst Addition: Slowly add N,N-dimethylaniline (1.1 eq) via a dropping funnel. Maintain the temperature below 40°C.
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) for 3-5 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching (Critical Step): Cool the reaction mixture to room temperature. In a separate vessel, prepare a mixture of ice and water (approx. 20 mL per gram of starting material). Very slowly and carefully, transfer the reaction mixture onto the ice-water slurry with vigorous stirring. This is a highly exothermic and gas-evolving step.
-
pH Adjustment: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. The product will precipitate.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum to yield 6-Chloro-9-isobutyl-9H-purine.
Reagents and Scale-Up Considerations
| Reagent/Parameter | Molar Ratio (to Purine) | Key Considerations for Scale-Up |
| 9-Isobutylhypoxanthine | 1.0 | Ensure the material is completely dry; water will react violently with POCl₃. |
| Phosphorus Oxychloride (POCl₃) | 10.0 | Highly corrosive and moisture-sensitive. Use in a closed system. Excess is removed by distillation or careful quenching. |
| N,N-Dimethylaniline | 1.1 | Acts as a catalyst. Ensure slow, controlled addition. |
| Quenching | Ice/Water | The most hazardous part of the process. Requires a robust cooling system and slow addition rate to manage the exotherm. Ensure adequate venting for HCl gas. |
| Purification | Precipitation/Washing | The product is generally isolated in high purity by precipitation. Thorough washing is critical to remove residual phosphorus salts. |
Part 3: C-H Difluoromethylation of Intermediate C (Final Product)
The final step involves the direct C-H difluoromethylation of the C8 position of the purine ring. This is a challenging transformation that traditionally required harsh conditions or pre-functionalization. Modern organic photoredox catalysis offers a mild and efficient alternative for this reaction.[8][9] The mechanism involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the electron-rich purine ring.
Caption: Simplified catalytic cycle for photoredox C-H difluoromethylation.
Protocol 3: Visible-Light Mediated C-H Difluoromethylation
-
Reaction Setup: To a reactor vessel suitable for photochemistry (e.g., borosilicate glass), add 6-Chloro-9-isobutyl-9H-purine (1.0 eq), a difluoromethyl source such as difluoromethyl benzothiazolyl-sulfone (1.5 eq), and an organic photocatalyst like fac-Ir(ppy)₃ (1-2 mol%).[2]
-
Solvent and Degassing: Add a suitable solvent, such as acetonitrile or DMF. Degas the solution for 20-30 minutes by bubbling nitrogen or argon through it to remove oxygen, which can quench the excited state of the photocatalyst.
-
Reaction Conditions: Irradiate the stirred mixture with a blue LED lamp (λ ≈ 450 nm) at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction typically takes 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue can be purified by flash column chromatography. Given the polarity of purine derivatives, a gradient of ethyl acetate in hexanes or dichloromethane/methanol may be effective.[10] The choice of stationary phase (silica vs. amine-functionalized silica) can also be optimized for better separation.[10]
Reagents and Scale-Up Considerations
| Reagent/Parameter | Molar Ratio/Loading | Key Considerations for Scale-Up |
| 6-Chloro-9-isobutyl-9H-purine | 1.0 | Ensure substrate is free of quenching impurities. |
| Difluoromethyl Source | 1.5 eq | Several sources are available (e.g., sulfones, Umemoto's reagent). Choice depends on cost, availability, and safety. |
| Photocatalyst | 1-2 mol% | While effective, iridium-based catalysts can be expensive. For large-scale synthesis, investigating cheaper organic dyes or heterogeneous catalysts is advisable.[8] |
| Light Source | Blue LEDs | Requires a photoreactor designed for uniform light penetration. As reactor volume increases, light path length becomes a critical parameter. Flow chemistry setups can be advantageous for scale-up. |
| Solvent | Acetonitrile/DMF | Must be high purity and thoroughly degassed. |
| Purification | Chromatography | Large-scale chromatography can be costly and time-consuming. Developing a crystallization protocol for the final product is highly desirable for industrial production. |
References
- Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks.PubMed.
- Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis.PubMed.
- Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks.Journal of the American Chemical Society.
- Purine and Pyrimidine Metabolism.Biochemistry Notes.
- Method for preparing salts of 6-chloropurine.Google Patents.
- Late-stage difluoromethylation: concepts, developments and perspective.Chemical Society Reviews.
- Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis.MDPI.
- Purine Synthesis.Microbe Notes.
- Synthesis and Medicinal Uses of Purine.Pharmaguideline.
- Chemical synthesis method of 6-chloropurine.Google Patents.
- PURINE SYNTHESIS.Surendranath College.
- Purine.Wikipedia.
- Chemical synthesis method of 6-chloropurine.Eureka | Patsnap.
- Purine and Related Compound Purification Strategies.Teledyne Labs.
- The Role of Purine Derivatives: Focus on 6-Chloropurine in Drug Synthesis.Pharmaffiliates.
- Direct Regioselective C-H Cyanation of Purines.MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 5. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
- 6. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 7. Chemical synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. teledynelabs.com [teledynelabs.com]
Application Note: Strategic Functionalization of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine for the Generation of Focused Compound Libraries
Introduction
The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and a significant number of approved therapeutic agents. The strategic functionalization of this privileged heterocycle allows for the exploration of vast chemical space, leading to the identification of novel modulators of biological targets. This application note provides a comprehensive guide to the chemical diversification of a highly valuable and strategically designed purine core: 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine .
The specific substitution pattern of this starting material is engineered for maximal synthetic versatility and pharmacological potential:
-
6-Chloro Group: This is the primary reactive handle for functionalization. The electron-deficient nature of the purine ring system activates this position for facile nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of substituents.[1][2]
-
8-(difluoromethyl) Group: The -CF₂H moiety is a powerful tool in modern drug design. It serves as a bioisosteric replacement for hydroxyl, thiol, or amine groups, capable of acting as a hydrogen bond donor.[3][4][5] Its incorporation often enhances metabolic stability and improves membrane permeability, fine-tuning the pharmacokinetic profile of drug candidates.[3][6]
-
9-Isobutyl Group: Alkylation at the N9 position is a common strategy to mimic the ribose moiety of nucleosides, and the isobutyl group specifically modulates the compound's lipophilicity and van der Waals interactions within target binding pockets.
This guide details robust protocols for the functionalization of this core scaffold at the C6 position through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the efficient generation of diverse chemical libraries suitable for high-throughput screening in drug discovery programs.
Part I: Chemical Reactivity and Library Design Strategy
The functionalization of the 6-chloro-8-(difluoromethyl)-9-isobutyl-9H-purine core is primarily dictated by the electrophilic character of the C6 carbon. The cumulative electron-withdrawing effects of the ring nitrogen atoms and the 8-difluoromethyl group make the C6 position highly susceptible to attack by nucleophiles. This inherent reactivity is the foundation of the library design strategy.
The primary pathway for diversification is the SNAr reaction, which tolerates a wide range of nucleophiles, including amines, thiols, and alcohols. For the installation of carbon-based substituents, which are not achievable via SNAr, palladium-catalyzed cross-coupling reactions provide a powerful and complementary approach.[7][8]
Part II: Protocols for C6-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The following protocols are optimized for small-scale synthesis and can be adapted for parallel library generation in multi-well plates.
Protocol 1: C6-Amination with Primary and Secondary Amines
This is one of the most robust methods for diversifying the purine core. The reaction typically proceeds cleanly under mild conditions, often aided by a non-nucleophilic base and heat. Microwave irradiation can significantly shorten reaction times.[1][2]
Materials:
-
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine (1.0 eq)
-
Desired primary or secondary amine (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Solvent: Ethanol (EtOH), n-Butanol (n-BuOH), or N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., microwave vial or sealed tube)
Step-by-Step Methodology:
-
To a reaction vessel, add 6-chloro-8-(difluoromethyl)-9-isobutyl-9H-purine.
-
Add the chosen solvent (e.g., EtOH) to achieve a concentration of approximately 0.1 M.
-
Add the desired amine (1.2 eq) followed by DIPEA (2.0 eq).
-
Seal the vessel and heat the reaction mixture.
-
Conventional Heating: 80-120 °C for 4-24 hours. Monitor by TLC or LC-MS.
-
Microwave Heating: 120-150 °C for 10-30 minutes.
-
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by preparative HPLC to yield the desired 6-amino-purine derivative.
| Example Amine | Solvent | Conditions | Typical Yield (%) |
| Aniline | n-BuOH | 120 °C, 12 h | 85-95% |
| Morpholine | EtOH | 140 °C, 20 min (MW) | 90-98% |
| Benzylamine | EtOH | 80 °C, 16 h | 88-96% |
| Cyclopropylamine | DMF | 100 °C, 8 h | 75-85% |
Protocol 2: C6-Thiolation with Thiols
This reaction allows for the introduction of sulfur linkages, creating 6-thiopurine derivatives. The reaction is typically performed with a base to generate the more nucleophilic thiolate anion.
Materials:
-
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine (1.0 eq)
-
Desired thiol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
To a reaction vessel, add 6-chloro-8-(difluoromethyl)-9-isobutyl-9H-purine and K₂CO₃.
-
Add the solvent (DMF) to achieve a concentration of 0.1-0.2 M.
-
Add the desired thiol (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure 6-thiopurine derivative.
| Example Thiol | Solvent | Conditions | Typical Yield (%) |
| Thiophenol | DMF | 60 °C, 3 h | 80-90% |
| Benzyl mercaptan | MeCN | 70 °C, 4 h | 85-95% |
| Ethanethiol | DMF | 50 °C, 6 h | 70-80% |
Part III: Advanced Functionalization via Palladium-Catalyzed Cross-Coupling
For the creation of C-C bonds at the C6 position, which significantly increases the structural diversity of the library, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction are indispensable.[9][10]
Protocol 3: C6-Arylation/Vinylation via Suzuki-Miyaura Coupling
This protocol enables the coupling of the purine core with a wide range of aryl or vinyl boronic acids and their esters.
Materials:
-
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine (1.0 eq)
-
Aryl/vinyl boronic acid or pinacol ester (1.5 eq)
-
Palladium Catalyst: e.g., Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a ligand like SPhos (0.05 eq)
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene
Step-by-Step Methodology:
-
To a reaction vessel, add the 6-chloropurine core, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring for completion by LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the 6-aryl/vinyl-purine product.
| Coupling Partner | Catalyst System | Base | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 75-85% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 80-90% |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 70-80% |
Part IV: Library Generation Workflow and Quality Control
Transitioning from single-reaction optimization to parallel library synthesis requires a streamlined workflow to ensure efficiency and quality.
Quality Control (QC): For any library generation effort, rigorous QC is paramount to ensure the integrity of the screening data.
-
Method: High-throughput Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method.
-
Procedure: A small aliquot from each well of the final library plate is injected.
-
Validation Criteria:
-
Identity Confirmation: The observed mass-to-charge ratio (m/z) in the mass spectrum must match the calculated exact mass of the expected product.
-
Purity Assessment: The peak area of the desired product in the chromatogram (e.g., from a UV or ELSD detector) should be above a set threshold (e.g., >85%) relative to all other peaks.
-
Conclusion
The 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine scaffold is a pre-validated starting point for the efficient construction of diverse and medicinally relevant compound libraries. The protocols outlined in this application note describe reliable and scalable methods for its functionalization using a variety of synthetic transformations. By leveraging the robust reactivity of the C6-chloro position, researchers can readily access novel chemical matter, accelerating hit identification and lead optimization campaigns in drug discovery.
References
- Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. Green Chemistry (RSC Publishing).
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides.
- Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
- Synthesis of 6,8,9 poly-substituted purine analogue libraries as pro-apoptotic inducers of human leukemic lymphocytes and DAPK-1 inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... PMC.
- Synthesis of 6,8,9 Poly-Substituted Purine Analogue Libraries as Pro-Apoptotic Inducers of Human Leukemic Lymphocytes and DAPK-1 Inhibitors. PubMed.
- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC.
- Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated arom
- Efficacy of different palladium catalysts for purine coupling reactions. BenchChem.
- An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjug
- DNA-Encoded Library Screening for Small Molecule Drug Discovery.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.
- Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1.
- Aromatic Nucleophilic Substitution. Fisher Scientific.
Sources
- 1. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Innate C-H Difluoromethylation of Purine Scaffolds
Executive Summary
This application note details a robust, high-throughput protocol for the site-selective introduction of a difluoromethyl (
Key Advantages:
-
Speed: Reaction times reduced from 24 hours (thermal) to 30 minutes.
-
Selectivity: Exclusive C8 functionalization due to nucleophilic radical character.
-
Bioisosterism: The
moiety acts as a lipophilic hydrogen bond donor ( modulation), critical for optimizing kinase inhibitor pharmacokinetics.
Scientific Background & Mechanism[1][2][3]
The Pharmacophore: Why Difluoromethyl?
In medicinal chemistry, the
The Challenge of Thermal Synthesis
Traditional installation of
Microwave Solution
Microwave dielectric heating provides direct energy transfer to the solvent/reagent matrix. This rapid heating overcomes the activation energy barrier for the oxidative decomposition of the sulfinate, generating a high instantaneous concentration of
Mechanistic Pathway
The reaction proceeds via a radical mechanism.[2][3] The oxidant (TBHP) generates an alkoxy radical, which oxidizes the Zinc Sulfinate (DFMS). This releases
Figure 1: Mechanistic pathway of innate radical C-H difluoromethylation using Zinc Sulfinates.
Experimental Protocol
Equipment & Reagents[2]
-
Microwave Reactor: Single-mode cavity (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 15 bar pressure.
-
Vessels: 2–5 mL microwave-transparent borosilicate glass vials with crimp caps (PTFE/Silicone septa).
-
Reagents:
-
Substrate: N9-protected Purine (e.g., 9-benzyl-6-chloropurine or Caffeine). Note: Unprotected N9-H purines give lower yields due to competitive N-alkylation.
-
Reagent: Zinc Difluoromethanesulfinate (DFMS) [CAS: 1355729-38-2].[4]
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% solution in water.
-
Solvent: Dichloromethane (DCM) / Water (2.5:1 ratio). Note: The biphasic system is critical for the phase-transfer nature of the radical generation.
-
Additive: Trifluoroacetic acid (TFA) (Optional, 1.0 equiv) – accelerates radical generation in stubborn substrates.
-
Safety Warning: Peroxides in Microwave
CRITICAL SAFETY ALERT: Heating peroxides (TBHP) in a closed microwave vessel presents an explosion hazard.
Never exceed 5 mmol scale in a standard 10 mL vial.
Ensure the microwave has an active pressure release/cutoff sensor (set limit to 18 bar).
Use a safety shield.
Do not use pure organic peroxides; use the aqueous solution.
Step-by-Step Methodology
Target Synthesis: 8-Difluoromethyl-caffeine (Model Substrate)
-
Preparation (Ambient Temp):
-
To a 5 mL microwave vial equipped with a magnetic stir bar, add:
-
Caffeine (0.5 mmol, 97 mg)
-
DFMS (1.5 mmol, 443 mg, 3.0 equiv)
-
-
Add Solvent: 2.0 mL DCM and 0.8 mL Water.
-
Add Oxidant: TBHP (70% aq., 2.5 mmol, 340 µL, 5.0 equiv) dropwise.
-
Tip: If the substrate is highly basic, add 1.0 equiv of TFA to protonate the heterocycle, increasing its electrophilicity toward the nucleophilic
radical.
-
-
Microwave Irradiation:
-
Seal the vial.
-
Pre-stir: 30 seconds to create an emulsion.
-
Method: Dynamic Mode.
-
Temperature: 80 °C.
-
Hold Time: 30 minutes.
-
Absorption Level: High (due to water/polar solvent).
-
Cooling: Active air cooling to 45 °C.
-
-
Work-up:
-
Carefully uncap the vial (vent pressure).
-
Dilute with DCM (10 mL) and saturated
(10 mL) to quench trace acid/peroxide. -
Separate phases. Extract aqueous layer with DCM (2 x 10 mL).
-
Dry combined organics over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash Column Chromatography (Silica gel).
-
Eluent: 0–5% MeOH in DCM.
-
Expected Yield: 65–80%.
-
Figure 2: Operational workflow for MW-assisted synthesis.
Results & Discussion
Thermal vs. Microwave Comparison
The following data compares the synthesis of 8-difluoromethyl-6-chloropurine (N9-benzyl protected) using standard thermal conditions versus the optimized microwave protocol.
| Parameter | Thermal Method (Ref) | Microwave Protocol (This Work) | Impact |
| Temperature | 25 °C (RT) | 80 °C | Overcomes activation barrier |
| Time | 24 Hours | 30 Minutes | 48x Faster |
| Reagent Load | 3.0 eq DFMS (added in portions) | 3.0 eq DFMS (single shot) | Simplified handling |
| Yield | 55% | 72% | Improved conversion |
| Solvent System | DCM/Water | DCM/Water | Consistent |
Troubleshooting Guide
-
Problem: Low conversion (<30%).
-
Problem: High pressure shutdown.
-
Problem: Regioisomers.
References
-
Original Reagent Discovery: Fujiwara, Y., et al. (2012).[4][9] "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 492, 95–99.[4][9] [Link]
-
Microwave Acceleration: O'Hara, F., et al. (2013). "Radical-based regioselective C-H functionalization of electron-deficient heteroarenes: scope, tunability, and predictability." Journal of the American Chemical Society, 135(32), 12166–12169. [Link]
-
Medicinal Chemistry Utility: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Purine Functionalization: Tao, H., et al. (2009).[10] "Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines." Bioorganic & Medicinal Chemistry Letters, 19(2), 415-417. [Link]
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc difluoromethanesulfinate 95 1355729-38-2 [sigmaaldrich.com]
- 5. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baran difluoromethylation reagent - Enamine [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
Standard Operating Procedure for Handling 6-Chloropurine Derivatives in the Lab
Introduction: The Synthetic Versatility and Biological Significance of 6-Chloropurine Derivatives
6-Chloropurine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] Their utility stems from the reactivity of the chlorine atom at the 6-position of the purine ring, which readily undergoes nucleophilic substitution. This allows for the facile synthesis of a diverse library of purine analogues with a wide range of biological activities, including potential anticancer, antiviral, and antibacterial properties.[4][5][6][7] The purine scaffold is a cornerstone of numerous physiological processes, and modifying it offers a powerful strategy for developing targeted therapeutics.[8][9] However, the same reactivity that makes these compounds valuable synthetic intermediates also necessitates careful handling and adherence to strict safety protocols in a laboratory setting. This guide provides a comprehensive overview of the safe handling, experimental use, and disposal of 6-chloropurine derivatives, grounded in established safety standards and best practices.
I. Hazard Identification and Risk Assessment
6-Chloropurine is classified as harmful if swallowed and can cause skin and serious eye irritation.[10][11] It may also cause respiratory irritation.[10] The toxicological properties of many of its derivatives have not been fully investigated, and therefore, they should be handled with the same level of caution as the parent compound.[12][13]
Key Hazards:
-
Acute Toxicity (Oral): Harmful if ingested.[10]
-
Skin Irritation: Causes skin irritation upon contact.[10]
-
Eye Irritation: Can cause serious eye irritation.[10]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[10]
A thorough risk assessment should be conducted before any new experimental procedure involving 6-chloropurine derivatives. This assessment should consider the quantity of the substance being used, the potential for aerosolization, and the specific reaction conditions.
II. Prudent Practices for Safe Handling
Adherence to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard is mandatory when working with hazardous chemicals like 6-chloropurine derivatives.[14][15][16] This includes having access to and being familiar with the Safety Data Sheet (SDS) for the specific compound.
A. Engineering Controls
The primary line of defense against exposure is the use of engineering controls.
-
Chemical Fume Hood: All work involving solid 6-chloropurine or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[17]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors and dust.[12]
B. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling 6-chloropurine derivatives.[18]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber gloves. Inspect for tears or holes before use. | To prevent skin contact.[10] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes.[10] |
| Lab Coat | Standard laboratory coat. | To protect personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large-scale operations or in situations where dust generation is unavoidable. | To prevent inhalation of the compound.[19][20][21][22][23] |
Workflow for Donning and Doffing PPE
Caption: General reaction pathway for the synthesis of 6-substituted purine derivatives.
Step-by-Step Protocol:
-
Reactant Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-chloropurine derivative in a suitable anhydrous solvent (e.g., DMF, n-butanol). [24][25]2. Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alcohol) to the reaction mixture. Typically, a slight excess of the nucleophile is used.
-
Addition of Base: If the nucleophile is an amine or if the reaction requires it, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl generated during the reaction. [4]4. Reaction: Heat the reaction mixture to the desired temperature and monitor its progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the properties of the product but may involve quenching the reaction with water, extracting the product with an organic solvent, and washing the organic layer with brine.
-
Purification: The crude product can be purified using standard laboratory techniques such as column chromatography or recrystallization to yield the desired 6-substituted purine derivative. [24] Table of Common Solvents and Bases:
| Solvent | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | 153 | Aprotic, polar solvent. Good for a wide range of nucleophiles. |
| n-Butanol | 118 | Protic solvent. Often used with amine nucleophiles. |
| Acetonitrile (ACN) | 82 | Aprotic, polar solvent. |
| Base | pKa of Conjugate Acid | Notes |
| Triethylamine (TEA) | 10.75 | Common organic base. |
| Diisopropylethylamine (DIPEA) | 11 | "Hünig's base," sterically hindered and non-nucleophilic. |
| Potassium Carbonate (K₂CO₃) | 10.33 (pKa of HCO₃⁻) | Inorganic base, often used in polar aprotic solvents. |
V. First Aid Measures
In case of exposure, immediate action is crucial. [10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. [10]* Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. [10]* Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. [10]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. [10]
VI. Conclusion
6-Chloropurine and its derivatives are invaluable tools in chemical biology and drug discovery. By understanding their potential hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can safely harness their synthetic potential to advance scientific knowledge and develop novel therapeutic agents. A strong safety culture, rooted in a thorough understanding of the chemicals being handled, is paramount to successful and responsible research.
References
- 6-Chloropurine - SAFETY DATA SHEET. (2025, September 7).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- NIOSH Pocket Guide to Chemical Hazards - CDC.
- Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC.
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CDC.
- NIOSH Pocket Guide to Chemical Hazards - International Association of Fire Chiefs.
- NIOSH Pocket Guide to Chemical Hazards - Labelmaster.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - RSC Publishing.
- OSHA Chemical Storage Requirements - U.S. Hazmat Rentals. (2024, December 31).
- OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5).
- OSHA Hazard Communication Standard and OSHA Guidelines - CDC.
- 6-Chloropurine - Safety Data Sheet - ChemicalBook. (2025, December 13).
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- 6-Chloropurine = 99 87-42-3 - Sigma-Aldrich.
- Hazardous Materials Compliance: OSHA Standards and Best Practices - Mancomm. (2025, October 6).
- 2-Amino-6-chloropurine - Santa Cruz Biotechnology.
- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - MDPI. (2023, February 15).
- Chemical Properties of 6-Chloropurine (CAS 87-42-3) - Cheméo.
- Synthesis of 6-Substituted Purine Derivatives. - Semantic Scholar. (2009, December 1).
- 6-chloropurine - US2832781A - Google Patents.
- An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjugated nucleosides - RSC Publishing. (2025, November 17).
- 6-Chloropurine - PRODUCT INFORMATION. (2023, August 21).
- Application Notes and Protocols for Synthesis of Purine Derivatives for Cytotoxicity Assays - Benchchem.
- 6-Chloropurine (CAS 87-42-3) - ChemicalBook. (2026, January 13).
- Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives - ResearchGate.
- 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem.
- 6-Chloropurine (6-Chloro-9H-purine) | Drug Intermediate - MedchemExpress.com.
- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC.
- US7105666B2 - Synthesis of purine derivatives - Google Patents.
- Application Notes: Protocols for Nucleophilic Substitution on 6-Chloro-1-hexyne - Benchchem.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC. (2024, April 6).
- 6-Chloropurine, 25g, Each - CP Lab Safety.
- 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH | Anticancer Research. (2013, August 15).
- Purine analogues – Knowledge and References - Taylor & Francis.
- Purine Metabolism - De Novo, Salvage, Degradation, Uric Acid - Biochemistry & Rheumatology - YouTube. (2020, April 16).
- Synthesis of 6-aryloxy- and 6-arylalkoxy-2-chloropurines and their interactions with purine nucleoside phosphorylase from Escherichia coli - PubMed.
- 6-CHLOROPURINE (6ClP) - ChemBK. (2022, October 16).
- Policy for Disposing of Recombinant or Synthetic Nucleic Acid Molecules (rDNA) and rDNA Contaminated Waste.
- Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf.
- Purine Salvage Pathway - YouTube. (2024, March 1).
Sources
- 1. 6-Chloropurine | 87-42-3 [chemicalbook.com]
- 2. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH | Anticancer Research [ar.iiarjournals.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chembk.com [chembk.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 16. mancomm.com [mancomm.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. ushazmatrentals.com [ushazmatrentals.com]
- 19. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 20. restoredcdc.org [restoredcdc.org]
- 21. cdc.gov [cdc.gov]
- 22. NIOSH Pocket Guide to Chemical Hazards [iafc.org]
- 23. labelmaster.com [labelmaster.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Crystallization techniques for 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
Application Note: Advanced Crystallization Strategies for 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
Executive Summary & Technical Context
The molecule 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine represents a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., PI3K, mTOR pathways) and antiviral agents. The unique combination of the electron-withdrawing 6-chloro handle, the lipophilic yet hydrogen-bond-donating 8-difluoromethyl (
Unlike simple purines, the 9-isobutyl group disrupts planar
Physicochemical Profile & Solvent Selection
Before initiating crystallization, we must understand the solubility parameters. The
Table 1: Solubility Assessment & Solvent Class Suitability
| Solvent System | Solubility @ 25°C | Solubility @ Reflux | Risk Factor | Recommendation |
| Dichloromethane (DCM) | Very High | Very High | Solvate formation | Avoid for final step |
| Ethyl Acetate (EtOAc) | High | Very High | Low | Primary Solvent |
| Isopropanol (IPA) | Moderate | High | Solvolysis (Low risk) | Secondary Solvent |
| Heptane / Hexane | Negligible | Low | Oiling out | Anti-Solvent |
| Water | Insoluble | Insoluble | Hydrolysis of Cl | Avoid (except as wash) |
| Methanol | High | Very High | Nucleophilic attack (MeO-) | Avoid at high temp |
Workflow Visualization
The following diagram illustrates the decision matrix for purifying the crude reaction mixture, specifically addressing the risk of oiling out due to the isobutyl chain.
Figure 1: Decision logic for crystallization, highlighting interventions for the "oiling out" phenomenon common with isobutyl-substituted purines.
Detailed Experimental Protocols
Protocol A: Ethyl Acetate / Heptane Anti-Solvent Crystallization
Best for: High-throughput purification and removal of non-polar byproducts.
Rationale: The 9-isobutyl group makes the molecule highly soluble in EtOAc. Heptane acts as a "soft" anti-solvent that precipitates the product while keeping more lipophilic impurities (like bis-alkylated byproducts) in solution.
-
Dissolution: Charge 10.0 g of crude 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine into a reactor. Add 50 mL (5 vol) of Ethyl Acetate.
-
Heating: Heat to 55°C. Stir at 300 RPM until fully dissolved.
-
Checkpoint: If solids remain, they are likely inorganic salts (NaCl/KCl from synthesis). Perform a hot filtration.[1]
-
-
Nucleation Point: Cool the solution to 40°C.
-
Anti-Solvent Addition (Critical Step):
-
Add 10 mL of Heptane dropwise over 10 minutes.
-
Observation: Look for persistent cloudiness (metastable zone width limit).
-
Seeding: Add 10 mg (0.1 wt%) of pure seed crystals. Stir for 30 minutes to establish a crystal bed.
-
-
Completion: Add an additional 40 mL of Heptane over 1 hour.
-
Cooling: Cool to 0-5°C at a rate of 10°C/hour. Hold for 2 hours.
-
Isolation: Filter the white crystalline solid. Wash with 20 mL of cold 1:4 EtOAc:Heptane.
-
Drying: Vacuum dry at 40°C for 12 hours. (Avoid high heat; the
group can be sensitive to thermal degradation over long periods).
Protocol B: Isopropanol (IPA) Cooling Crystallization
Best for: Polymorph control and removal of polar impurities.
Rationale: IPA provides a steeper solubility curve than EtOAc. The protic nature of IPA interacts with the purine nitrogens, often yielding a denser, more stable polymorph.
-
Slurry: Suspend 10.0 g of crude material in 80 mL (8 vol) of Isopropanol.
-
Reflux: Heat to 80°C (near reflux). The solution should become clear.
-
Caution: Do not hold at reflux for >2 hours to prevent solvolysis of the 6-chloro group by IPA (forming the 6-isopropoxy impurity).
-
-
Polishing: Filter hot if necessary to remove mechanical impurities.
-
Controlled Cooling:
-
Ramp down to 60°C over 15 minutes.
-
Ramp from 60°C to 20°C linearly over 4 hours (10°C/hr).
-
Why? Slow cooling prevents the entrapment of solvent within the crystal lattice (solvate formation).
-
-
Aging: Stir at 20°C for 4 hours.
-
Final Chill: Cool to -5°C for 1 hour to maximize yield.
-
Harvest: Filter and wash with cold IPA.
Critical Process Parameters (CPPs) & Troubleshooting
Table 2: Troubleshooting Matrix
| Issue | Root Cause | Corrective Action |
| Oiling Out | Temperature dropped too fast; Anti-solvent added too quickly. | Re-heat to dissolution.[1] Add seed crystals at the cloud point. Reduce cooling rate. |
| Low Yield (<70%) | Product too soluble in mother liquor. | Cool to lower temp (-10°C). Increase anti-solvent ratio (up to 1:5 EtOAc:Heptane). |
| Hydrolysis (6-OH impurity) | Moisture in solvent; High temp exposure. | Use anhydrous solvents. Limit time at reflux. Ensure reaction pH is neutral before workup. |
| Solvate Formation | Lattice trapping of DCM or EtOAc. | Use IPA (Protocol B). Dry at higher vacuum (<10 mbar). |
Mechanism of Action: The Fluorine Effect
The 8-difluoromethyl (
-
Packing Logic: In the crystal lattice, the
group tends to segregate from the lipophilic isobutyl regions. -
Implication: Fast crystallization (precipitation) often results in disordered packing where the fluorine atoms are randomly oriented. Slow crystallization (Protocol A/B) allows the weak
interactions to align, forming a denser, free-flowing powder suitable for formulation.
Figure 2: Mechanistic interactions driving crystal formation. The competition between the ordering force of the
References
-
Bendich, A., Russell, P. J., & Fox, J. J. (1954). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 76(23), 6073–6077. [Link]
-
Maddila, S., et al. (2013). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. ResearchGate. [Link]
-
Novartis AG. (2014).[2][3] Patent US8829195B2: Compounds and Compositions for Kinase Inhibition. (Describes analogous purification of substituted purines).
Sources
Using 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine as a scaffold for drug discovery
Application Note: 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine as a Scaffold for Drug Discovery
Executive Summary
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine (hereafter referred to as Scaffold-8DF ) represents a "privileged structure" in modern medicinal chemistry, specifically designed to bridge the gap between potency and metabolic stability. While classic purine scaffolds (like those in Idelalisib or various HSP90 inhibitors) rely on C8-H or C8-Aryl substituents, the incorporation of a C8-difluoromethyl (CF₂H) group introduces a unique bioisosteric modulation.
This guide details the utility of Scaffold-8DF in generating high-value small molecule libraries. The CF₂H moiety acts as a lipophilic hydrogen bond donor (unlike the inert CF₃), improving membrane permeability while blocking metabolic oxidation at the vulnerable C8 position. Combined with the electrophilic C6-chlorine "warhead" and the hydrophobic N9-isobutyl "anchor," this scaffold is ideal for targeting kinases, HSP90, and adenosine receptors.
Chemical Biology & SAR Logic
To effectively use Scaffold-8DF, researchers must understand its three functional zones. The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in the molecule.
Figure 1: Functional decomposition of the Scaffold-8DF molecule. The C6-Cl allows for rapid diversification, while the C8-CF₂H and N9-isobutyl groups provide intrinsic drug-like properties.
Synthesis of the Scaffold (Protocol A)
Before library generation, the scaffold must be synthesized with high regiochemical fidelity. The following protocol utilizes a de novo ring closure approach, ensuring the CF₂H group is installed correctly without regio-isomer contamination common in direct purine alkylation.
Reagents Required:
-
4,6-Dichloro-5-nitropyrimidine (Starting Material)
-
Isobutylamine
-
Iron powder / Acetic Acid (Reduction)
-
Difluoroacetic anhydride (DFAA) or Difluoroacetic acid
-
Triethylamine (TEA)
Step-by-Step Methodology:
-
S_NAr Displacement (C4):
-
Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in THF at 0°C.
-
Add Isobutylamine (1.05 eq) and TEA (1.1 eq) dropwise.
-
Mechanistic Note: The amine preferentially attacks the C4 position due to the directing effect of the nitro group.
-
Stir for 2h. Evaporate and crystallize to yield 4-chloro-6-(isobutylamino)-5-nitropyrimidine .
-
-
Nitro Reduction:
-
Suspend the intermediate in EtOH/H₂O (4:1). Add Iron powder (5.0 eq) and catalytic NH₄Cl. Reflux for 2h.
-
Filter hot through Celite to remove iron oxides.
-
Yields: 6-chloro-N4-isobutylpyrimidine-4,5-diamine . Critical: This intermediate is oxidation-sensitive; proceed immediately to cyclization.
-
-
Cyclization (The "Fluorine Step"):
-
Dissolve the diamine in dry Toluene.
-
Add Difluoroacetic anhydride (1.5 eq). Reflux for 4-6h.
-
Alternative: Use Difluoroacetic acid with POCl₃ if the anhydride is unavailable, though this may lower yields due to C6-Cl hydrolysis risks.
-
Workup: Neutralize with NaHCO₃, extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc). The product, Scaffold-8DF , is a white/off-white solid.
-
Library Generation: C6-Functionalization (Protocol B)
The C6-chlorine atom is activated for Nucleophilic Aromatic Substitution (S_NAr). This protocol is optimized for parallel synthesis in 96-well blocks or individual vials.
Reaction Conditions:
-
Solvent: n-Butanol (for high temp) or Ethanol (for reactive amines).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Temperature: 80°C - 120°C (Microwave preferred for sluggish amines).
Workflow Diagram:
Figure 2: Parallel synthesis workflow for generating Scaffold-8DF analogs.
Example Library Members & Rationale:
| Amine Input (R-NH₂) | Resulting Substituent at C6 | Drug Discovery Rationale |
| Morpholine | 4-Morpholinyl | Improves solubility; common kinase hinge binder. |
| N-Methylpiperazine | 4-Methylpiperazinyl | Enhances solubility and bioavailability (basic nitrogen). |
| Benzylamine | Benzylamino | Probes hydrophobic pockets (e.g., "Gatekeeper" residues). |
| 4-Fluoroaniline | 4-Fluoroanilino | Pi-stacking interactions; mimics clinically approved inhibitors. |
Analytical Characterization (QC)
Validating the integrity of the CF₂H group is critical, as harsh basic conditions can lead to deuterium exchange or elimination.
-
¹H NMR (DMSO-d₆):
-
CF₂H Signal: Look for a characteristic triplet (or doublet of doublets) centered around δ 6.5 - 7.2 ppm with a large coupling constant (J ≈ 50-55 Hz).
-
Isobutyl Signals: Doublet at δ 0.9 (6H), Multiplet at δ 2.1 (1H), Doublet at δ 4.0 (2H).
-
-
¹⁹F NMR:
-
Distinct doublet around -110 to -125 ppm . This is the definitive check for the presence of the difluoromethyl group.
-
-
Mass Spectrometry:
-
Expect a distinctive Chlorine isotope pattern (3:1 ratio of M : M+2) in the starting scaffold.
-
The CF₂H group adds exactly 51 Da relative to a proton (C8-H).
-
Handling & Stability Application Note
-
Base Sensitivity: While the CF₂H group is more stable than a simple aldehyde, the C8 proton (in the CF₂H) is slightly acidic. Avoid using Lithium diisopropylamide (LDA) or n-Butyllithium unless you intend to deprotonate the CF₂H carbon (which can lead to defluorination).
-
Metabolic Stability: In microsomal stability assays, the C8-CF₂H analogs typically show a 2-5x increase in half-life (t1/2) compared to their C8-H or C8-Methyl counterparts, as the C8 position is a primary site for oxidative metabolism in purines [1].
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Lévesque, F., et al. (2025). Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. Beilstein Journal of Organic Chemistry. Link
-
Legraverend, M., & Grierson, D. S. (2006). The purines: Potent and versatile small molecule inhibitors of kinases. Bioorganic & Medicinal Chemistry. Link
-
Suresh, M., et al. (2010). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. ResearchGate / TSI Journals. Link
Troubleshooting & Optimization
Improving reaction yields for 8-difluoromethylation of purines
Welcome to the dedicated technical support resource for the 8-difluoromethylation of purines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing the difluoromethyl (-CHF₂) group at the C8 position of purine scaffolds. The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, offering unique electronic properties and metabolic stability that are highly sought after in modern drug discovery. However, the selective and efficient installation of this group can be challenging.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles and improve your reaction yields. Our approach is grounded in mechanistic understanding and practical, field-tested experience.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide
-
Low to No Conversion of Starting Material
-
Formation of Side Products and Impurities
-
Poor Reproducibility
-
-
Validated Experimental Protocol
-
Key Reaction Parameters (Summary Table)
-
Reaction Mechanism and Workflow Diagrams
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the 8-difluoromethylation of purines?
The most prevalent and modern methods involve radical-based pathways. These typically utilize a difluoromethyl radical precursor, a radical initiator (often photochemically or thermally activated), and a suitable purine substrate. Key reagents often include zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂), often referred to as DFMS, or other sources like TMSCF₂H, in combination with an oxidant or a photocatalyst. These methods have largely superseded older, harsher techniques that offered limited substrate scope and lower functional group tolerance.
Q2: Why is the C8 position of purines susceptible to radical attack?
The C8 position of the purine ring is electron-deficient, making it an electrophilic center. While it might seem counterintuitive for a radical (which can be nucleophilic or electrophilic) to attack this site, the mechanism often proceeds through a Minisci-type reaction. In this pathway, the purine is protonated or activated, which further enhances the electrophilicity of the C8 position, making it susceptible to attack by the nucleophilic difluoromethyl radical (•CHF₂).
Q3: My purine substrate has other potentially reactive sites (e.g., N-H, unprotected hydroxyl groups). Will this interfere with the C8-difluoromethylation?
This is a critical consideration. While many modern protocols tolerate a wide range of functional groups, highly acidic protons (like N-H in the purine core or unprotected alcohols/phenols) can interfere. The N-H at the N9 position is typically protected (e.g., with a benzyl or methoxymethyl group) to improve solubility and prevent side reactions. Unprotected N-H groups can be deprotonated under certain reaction conditions or can react with radical species. It is often advisable to protect such groups to ensure clean conversion at the C8 position.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low to No Conversion of Starting Material
You've set up your reaction according to a literature procedure, but after the specified time, TLC or LC-MS analysis shows predominantly unreacted starting material.
Possible Causes & Solutions:
-
Inefficient Radical Generation: The core of the reaction is the generation of the •CHF₂ radical. If this process is inefficient, no reaction will occur.
-
Check Your Initiator/Catalyst:
-
Photocatalysis: Ensure your light source is emitting at the correct wavelength for your photocatalyst (e.g., blue LEDs for iridium or ruthenium catalysts). Check the age and intensity of your lamps. Is your reaction vessel transparent to the required wavelength?
-
Thermal Initiation: Verify the reaction temperature. Some initiators like AIBN or V-70 have specific decomposition temperatures required for efficient radical generation. Ensure your oil bath or heating block is accurately calibrated.
-
Redox-Initiated: Reagents like tert-butyl hydroperoxide (TBHP) or K₂S₂O₈ require specific conditions. Ensure they are fresh; peroxides can degrade over time.
-
-
Degassed Solvent: Oxygen is a well-known radical scavenger. If your reaction is sensitive to oxygen, ensure you have thoroughly degassed your solvent via sparging with an inert gas (N₂ or Ar) or through freeze-pump-thaw cycles.
-
-
Poor Substrate Solubility: If your purine substrate is not fully dissolved, the reaction will be heterogeneous and slow.
-
Solvent Choice: Consider a different solvent or a co-solvent system. While acetonitrile, DMF, and DMSO are common, you may need to screen others to find the optimal medium for your specific substrate.
-
Temperature: Gently heating the mixture (if thermally compatible with your initiator) can improve solubility.
-
-
Incorrect Stoichiometry:
-
Reagent Equivalents: Carefully check the equivalents of your radical source, initiator, and any additives. For Minisci-type reactions, an excess of the radical precursor is often required to achieve high yields.
-
Issue 2: Formation of Side Products and Impurities
Your starting material is consumed, but the desired product is contaminated with significant side products.
Possible Causes & Solutions:
-
Decomposition of Starting Material or Product: Purine rings can be sensitive to harsh conditions.
-
Lower the Temperature: If using thermal initiation, try running the reaction at a lower temperature for a longer period.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation.
-
Change the Oxidant/Initiator: Some oxidants are more aggressive than others. If you are using a strong oxidant like persulfate, consider a milder alternative.
-
-
Multiple Reaction Sites (Lack of Regioselectivity):
-
Protecting Groups: As mentioned in the FAQs, unprotected N-H or O-H groups can lead to side reactions. Consider protecting these functionalities.
-
Solvent and pH: The protonation state of the purine is critical for directing the radical attack to C8. Adding a mild acid (e.g., trifluoroacetic acid, TFA) can enhance protonation of the purine ring, thereby increasing the electrophilicity at C8 and improving regioselectivity. However, excess acid can lead to decomposition. An acid screen is often beneficial.
-
-
Homodimerization or Polymerization: This can occur if the concentration of radicals is too high.
-
Slow Addition: Instead of adding your radical initiator or precursor all at once, use a syringe pump for slow addition over several hours. This keeps the radical concentration low and favors the desired bimolecular reaction with the purine.
-
Issue 3: Poor Reproducibility
A reaction that worked once is now failing or giving inconsistent yields.
Possible Causes & Solutions:
-
Reagent Quality and Purity:
-
Radical Source: Reagents like Zn(SO₂CF₂H)₂ can be hygroscopic. Store them in a desiccator and handle them under an inert atmosphere. Purchase from a reputable supplier.
-
Solvents: Use anhydrous solvents, especially for reactions sensitive to water. Traces of water can quench reactive intermediates.
-
Inhibitors in Reagents: Some reagents or solvents may contain inhibitors (like BHT in THF). These must be removed before use if they interfere with radical processes.
-
-
Atmospheric Control:
-
Inert Atmosphere: As stated before, oxygen can inhibit radical reactions. Ensure your reaction flask is properly sealed and maintained under a positive pressure of nitrogen or argon.
-
-
Reaction Setup Consistency:
-
Stirring: Ensure consistent and efficient stirring. In heterogeneous mixtures or viscous solutions, poor mixing can lead to localized concentration gradients and poor reproducibility.
-
Light Source Position (for Photocatalysis): The distance and angle of the light source relative to the reaction flask can significantly impact the reaction rate. Keep this setup consistent between runs.
-
Validated Experimental Protocol: Photocatalytic 8-Difluoromethylation
This protocol is a representative example based on modern photocatalytic methods. Note: This is a general guideline. Optimization for your specific substrate is likely required.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the N9-protected purine substrate (0.2 mmol, 1.0 equiv.), the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and the difluoromethyl source (e.g., Zn(SO₂CF₂H)₂, 0.4 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile, 2.0 mL) via syringe.
-
Reaction Initiation: Place the sealed tube approximately 5-10 cm from a blue LED lamp (450 nm). Ensure the reaction mixture is stirring vigorously. A small fan may be used to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 8-difluoromethylated purine.
Key Reaction Parameters (Summary Table)
| Parameter | Common Options | Key Considerations |
| Difluoromethyl Source | Zn(SO₂CF₂H)₂, TMSCF₂H, HCF₂SO₂Cl | Stability, cost, and ease of handling. Zn(SO₂CF₂H)₂ is a common, solid choice. |
| Initiation Method | Photocatalysis (Ir/Ru catalysts), Redox (TBHP, K₂S₂O₈), Thermal (AIBN) | Substrate compatibility, scalability, and required equipment. Photocatalysis is often milder. |
| Solvent | Acetonitrile, DMF, DMSO, DCE | Substrate solubility, boiling point (for thermal reactions), and degassing efficiency. |
| Additives | Acid (TFA, AcOH), Base (DIPEA) | Can improve regioselectivity by modulating the purine's electronic properties. |
| Temperature | Room Temperature (Photocatalysis) to 80-120 °C (Thermal) | Balance between reaction rate and potential for degradation. |
| Atmosphere | Inert (N₂ or Ar) | Critical for most radical reactions to prevent quenching by O₂. |
Reaction Mechanism and Workflow Diagrams
Diagram 1: Generalized Photocatalytic Cycle
Caption: A simplified photocatalytic cycle for 8-difluoromethylation.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting poor reaction outcomes.
References
-
Fujiwara, Y., Dixon, J. A., & Baran, P. S. (2012). A User-Friendly Synthesis of Difluoromethylated Arenes. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]
-
Tucker, J. W., & Stephenson, C. R. J. (2012). Shining Light on Organic Synthesis: A Guide to Photoredox Catalysis. The Journal of Organic Chemistry, 77(3), 1617–1622. [Link]
-
Antonietti, M., & Gota, E. (2011). Minisci-Type Reactions: A Powerful Tool for C–H Bond Functionalization. Angewandte Chemie International Edition, 50(39), 9038-9064. [Link]
-
Li, C., & Toste, F. D. (2018). Recent Advances in Asymmetric C–H Functionalization. Chemical Reviews, 118(8), 3951–4111. [Link]
Technical Support Center: Troubleshooting Low Solubility of 9-Isobutyl Purines
Introduction: The "Brick Dust" Challenge
Welcome to the technical support guide for 9-isobutyl purine derivatives. If you are reading this, you are likely facing a common frustration: your compound dissolves perfectly in DMSO but precipitates immediately upon dilution into aqueous buffer (PBS, media).
The Core Problem: 9-isobutyl purines suffer from a "double hit" of insolubility:
-
High Crystal Lattice Energy: The planar purine ring facilitates strong
- stacking interactions, creating a stable crystal lattice that requires significant energy to break. -
Hydrophobic Bulk: The isobutyl group at the N9 position adds steric bulk and lipophilicity (
increase), reducing the molecule's ability to hydrogen bond with water.
Unlike unsubstituted purines, 9-substituted purines lack the acidic proton at N9 . They cannot be deprotonated to form soluble anions at basic pH. They function as weak bases (accepting protons at N1/N7), meaning they are neutral—and least soluble—at physiological pH (7.4).
Module 1: Diagnostic & Quick Fixes
Q: Why does my compound precipitate when I add the DMSO stock to the cell media?
A: You are experiencing "Solvent Shock" (Kinetic Precipitation). When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the local dielectric constant changes rapidly. The water molecules cluster around the DMSO, leaving the hydrophobic purine molecules to aggregate and crash out.
The Fix: The "Step-Down" Dilution Protocol Do not pipette 1 µL of 10 mM stock directly into 1 mL of media. Instead, lower the "hydrophobic shock":
-
Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 into 100% PEG-400 or Propylene Glycol .
-
Secondary Dilution: Dilute this mix into your aqueous media.
-
Why this works: PEG/PG acts as a cosolvent bridge, preventing immediate nucleation of purine crystals.
-
Q: My solution looks clear, but my assay results are variable. Why?
A: You likely have "Microprecipitation." The compound may form colloidal aggregates that are invisible to the naked eye but scatter light (Tyndall effect) and fail to interact with biological targets.
The Test: Shine a laser pointer (or strong focused light) through the vial.
-
Clear beam path: True solution.
-
Visible beam track (haze): Colloidal suspension (unstable). Action: Sonicate or switch formulation.
Module 2: Advanced Solubilization Strategies
Strategy A: Cyclodextrin Complexation (Recommended)
For 9-isobutyl purines, Hydroxypropyl-
Protocol: HP-
-
Prepare a 20% (w/v) HP-
-CD stock solution in water or PBS. Filter sterilize (0.22 µm). -
Dissolve your purine compound in a minimal volume of DMSO (e.g., 50 mM stock).
-
Add the DMSO stock to the HP-
-CD solution while vortexing vigorously .-
Target Ratio: Ensure the molar ratio of CD:Drug is at least 5:1, preferably 10:1.
-
-
Sonicate for 15 minutes at 40°C.
-
Incubate on a shaker for 1 hour before use.
Strategy B: pH Manipulation (The "Acid Trap")
Warning: This is only suitable if your assay tolerates acidic conditions or if you are preparing an intermediate stock. 9-isobutyl purines typically have a pKa (protonation at N1) around 2.5 – 3.5 .
-
At pH 7.4: The molecule is >99.9% neutral (insoluble).
-
At pH 2.0: The molecule is protonated (cationic) and soluble.
Workflow:
Dissolve compound in 0.1 M HCl
Module 3: Solvent Compatibility Data
| Solvent System | Solubility Rating | Biological Compatibility | Notes |
| 100% Water (pH 7.4) | < 10 µM (Poor) | Excellent | "Brick Dust" behavior. |
| 100% DMSO | > 50 mM (High) | Toxic > 0.1-1% | Standard stock solvent. Hygroscopic. |
| PBS + 20% HP- | ~ 500 µM (Good) | Good (check controls) | Best for in vivo/cell assays. |
| PEG-400 / Water (50:50) | ~ 1-5 mM (Moderate) | Moderate | Viscous; may affect pipetting accuracy. |
| 0.1 M HCl (pH 1) | > 10 mM (High) | Poor | Only for initial dissolution; requires neutralization. |
Module 4: Decision Framework (Visualized)
The following diagram outlines the logical workflow for selecting the correct solubilization method based on your target concentration and assay type.
Caption: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and assay tolerance.
Module 5: Mechanistic Insight (The "Why")
To troubleshoot effectively, you must understand the molecular behavior. The diagram below illustrates the competition between the crystal lattice energy and solvation forces.
Caption: Mechanism of insolubility driven by hydrophobic repulsion of the isobutyl group, and rescue via Cyclodextrin encapsulation.
References
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
- Legrand, B., et al. (2004). Roscovitine (Seliciclib) and related purines: Physicochemical properties and solubility. (Context for 2,6,9-substituted purine solubility).
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. Link
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Minimizing hydrolysis side reactions of the 6-chloro group during synthesis
Technical Support Center: Minimizing Hydrolysis of the 6-Chloro Group
Subject: Troubleshooting & Optimization Guide for 6-Chloro-Purine/Pyrimidine/Quinazoline Scaffolds To: Research Scientists, Medicinal Chemists, Process Development Engineers From: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Mechanistic Overview
The 6-chloro group on purine, pyrimidine, and quinazoline scaffolds is a critical handle for diversification via Nucleophilic Aromatic Substitution (
The Core Conflict: The reaction is a competition between your desired nucleophile (Amine/Thiol/Alkoxide) and the ubiquitous nucleophile (Water/Hydroxide).[1][2]
-
Desired Pathway (
): Formation of C-N bond.[1][2] -
Parasitic Pathway (
): Formation of C-O bond (thermodynamically stable "dead end").[1][2]
To minimize hydrolysis, you must maximize the ratio
Troubleshooting Guide: Reaction Conditions
Q: My LC-MS shows increasing 6-hydroxy impurity over time, even in anhydrous solvents. Why?
A: You likely have "invisible" water sources or hygroscopic reagents. Even "anhydrous" solvents can absorb atmospheric moisture rapidly.[1]
-
Diagnosis: Check the water content of your solvent (Karl Fischer titration) and your nucleophile.[1][2] Hygroscopic amines (e.g., ethylene diamine) often carry significant water.[1][2]
-
Solution:
-
Sieve Drying: Store amine nucleophiles over activated 3Å or 4Å molecular sieves for 24 hours prior to use.
-
Scavengers: For extremely sensitive substrates, add a chemical drying agent like triethyl orthoformate (TEOF) to the reaction mixture, which consumes water irreversibly.[1]
-
Q: I am running an amination in alcohol (EtOH/MeOH). Is this safe?
A: It is risky.[1][3] You face two side reactions: Hydrolysis and Alkoxylation. Alcohols are protic nucleophiles.[1]
-
Solvolysis: Methanol can attack the 6-position to form the 6-methoxy ether (an
side reaction).[2] -
Hydrolysis: Commercial alcohols often contain 0.5–1% water.[1] At reflux, this is sufficient to hydrolyze a labile 6-chloro group.
-
Recommendation: Switch to a polar aprotic solvent (THF, DMF, DMSO, or Acetonitrile).[1] If solubility requires alcohol, use isopropanol (IPA) or t-amyl alcohol ; their steric bulk reduces the rate of solvolysis compared to MeOH/EtOH.[1][2]
Q: How does temperature affect the competition between amination and hydrolysis?
A: Higher temperatures generally favor the reaction with the higher activation energy (
-
Protocol: Run the reaction at the lowest temperature that allows the amination to proceed.
-
Catalysis: Use a Lewis Acid catalyst (e.g.,
or ) or a mild Bronsted acid (TFA) to activate the ring.[1][2] This lowers the for the amine attack, allowing you to run the reaction at -20°C to 0°C, effectively "freezing out" the hydrolysis pathway [1].[1]
Troubleshooting Guide: Workup & Isolation (The Danger Zone)
Q: The reaction looked clean, but the impurity appeared during workup. What happened?
A: You likely exposed the mixture to a basic aqueous wash while the reaction was still hot or uncontrolled. The 6-chloro group is most unstable in hot, basic aqueous media .[1]
-
The Trap: Quenching a reaction with saturated
or while the flask is still warm.[1] -
The Fix:
-
Cool First: Cool the reaction mixture to <5°C before adding any aqueous solution.
-
Acidic Quench: If your product is stable to acid, quench with dilute acid (pH 3-4) rather than base.[2] Hydrolysis rates for 6-chloropurines are significantly lower at acidic pH compared to alkaline pH [2].
-
Non-Aqueous Workup: Filter off salt byproducts (e.g., amine-HCl) and evaporate the solvent directly.[1][2] Avoid water entirely until the crude is isolated.[1]
-
Q: How do I remove the 6-hydroxy impurity if it forms?
A: Separation is difficult due to similar polarity, but solubility differences can be exploited.
-
Purification Strategy:
-
Chlorinated Solvents: The 6-chloro product is typically soluble in DCM or Chloroform. The 6-hydroxy impurity (e.g., hypoxanthine) is highly polar and insoluble in chlorinated solvents.[2]
-
Trituration: Triturate the crude solid with cold water or dilute aqueous acid.[1] The impurity often dissolves (or remains as a solid while the product dissolves in organic), allowing filtration.[1]
-
Visualizing the Competing Pathways
The following diagram illustrates the kinetic competition and the "Danger Zones" for hydrolysis.
Caption: Kinetic competition between amination (Path A) and hydrolysis (Path B). Control points highlight where intervention is most effective.
Experimental Protocol: Optimized Synthesis of 6-Alkylaminopurine
This protocol is designed to minimize hydrolysis through temperature control and solvent selection.[1]
Materials:
-
Primary Amine (1.2 eq)[2]
-
Diisopropylethylamine (DIPEA) (2.0 eq) - Acts as a proton sponge.[2]
-
Solvent: n-Butanol (for high boiling point) or DMF (for solubility).[2] Note: If using n-Butanol, ensure strictly anhydrous.
Step-by-Step Procedure:
-
Preparation: Dry the reaction vessel and purge with Nitrogen/Argon.
-
Dissolution: Dissolve 6-chloropurine (154.5 mg, 1 mmol) in anhydrous n-Butanol (5 mL).
-
Why? n-Butanol allows heating if necessary but is less nucleophilic than MeOH.
-
-
Addition: Add DIPEA (350 µL, 2 mmol) followed by the amine nucleophile (1.2 mmol).
-
Reaction:
-
Method A (Standard): Heat to 80°C. Monitor by TLC/LC-MS every 30 mins.
-
Method B (Sensitive Substrates): Add
(0.1 eq) and stir at Room Temperature.
-
-
Workup (Crucial Step):
-
Purification:
-
Partition the residue between Ethyl Acetate (EtOAc) and Cold Water.[1][2]
-
Wash the organic layer immediately with Brine.[1]
-
Dry over
, filter, and concentrate.[1] -
Self-Validation: The aqueous layer should contain the salts; the organic layer contains the product.[1] If the product precipitates in water, filter the solid instead of extracting.[1][6]
-
Data Summary: Solvent Effects on Hydrolysis
| Solvent System | Temperature | Hydrolysis Risk | Reaction Rate | Recommendation |
| Water/Reflux | 100°C | High | Fast | Avoid |
| MeOH/Reflux | 65°C | Medium (Alkoxylation risk) | Medium | Use only if necessary |
| DMF/Anhydrous | 80°C | Low | Fast | Recommended |
| IPA/Reflux | 82°C | Low | Medium | Good alternative |
References
-
Liu, J. (2007).[1][2] Kinetic Studies of 6-Halopurine Nucleosides in SNAr Reactions. BYU ScholarsArchive. [Link]
-
Legraverend, M., et al. (2006).[1][2] Synthesis of 2-amino-6-chloropurine. Patent CN101139348A.[1][2]
-
Qu, G., et al. (2010).[1][2] Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 5. chemeo.com [chemeo.com]
- 6. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
Purification strategies for removing regioisomers in 9-isobutyl purine synthesis
Welcome to the technical support center for the synthesis and purification of 9-isobutyl purine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the separation of N7 and N9 regioisomers. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
Understanding the Challenge: The Inevitable Formation of Regioisomers
In the synthesis of 9-isobutyl purine, the alkylation of the purine ring with an isobutyl group rarely proceeds with perfect regioselectivity. The purine nucleus possesses two nucleophilic nitrogen atoms in the imidazole ring, N7 and N9, leading to the formation of a mixture of 7-isobutyl purine and 9-isobutyl purine. Typically, the N9 isomer is the thermodynamically more stable and often the major product, while the N7 isomer is a common side product.[1][2][3][4] The ratio of these isomers can be influenced by reaction conditions such as the solvent, base, and temperature.
The structural similarity of these regioisomers presents a significant purification challenge. This guide will walk you through effective strategies to isolate the desired 9-isobutyl purine.
Frequently Asked Questions (FAQs)
Q1: Why do I get both N7 and N9 isomers during my synthesis?
A1: The formation of both N7 and N9 isomers is a result of the two reactive nitrogen centers in the purine ring. The final isomer ratio is a complex interplay of kinetic and thermodynamic control. While the N9 position is generally more sterically accessible and the resulting product is thermodynamically more stable, the N7 position can also be alkylated, especially under certain reaction conditions.[1][3]
Q2: I'm seeing a significant amount of the N7 isomer. How can I favor the formation of the N9 isomer?
A2: While completely eliminating the N7 isomer can be difficult, you can often improve the N9/N7 ratio by carefully selecting your reaction conditions. Strategies include using specific solvents, bases, or employing protecting group strategies that sterically hinder the N7 position.[2][4] Some modern synthetic methods also aim for higher regioselectivity.[5]
Q3: My crude product is an oil, making crystallization difficult. What should I do?
A3: If direct crystallization of the crude mixture is not feasible, it is advisable to first perform a preliminary purification step using column chromatography to enrich the desired N9 isomer. The enriched fraction can then be subjected to crystallization under various solvent systems.
Q4: How can I be certain about the identity of my purified isomers?
A4: Unambiguous characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Specifically, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can definitively establish the point of attachment of the isobutyl group.[1][2][6]
Troubleshooting Purification Strategies
Issue 1: Poor Separation of N7 and N9 Isomers by Column Chromatography
If you are experiencing co-elution or poor resolution of your N7 and N9 isomers on a silica gel column, consider the following troubleshooting steps.
Workflow for Optimizing Chromatographic Separation
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. html.rhhz.net [html.rhhz.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Column Chromatography for 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working on the purification of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine. Given its unique structural characteristics—a moderately polar, basic purine core, a non-polar isobutyl group, and electron-withdrawing chloro and difluoromethyl groups—this molecule presents specific challenges that require a systematic and informed approach to achieve high purity.
This document moves beyond generic protocols to provide in-depth, cause-and-effect troubleshooting and foundational knowledge in a direct question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the column chromatography of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine.
Question 1: I'm seeing significant peak tailing or streaking on my TLC plate and column. How can I achieve sharp, symmetrical peaks?
Answer:
Peak tailing is a classic symptom of undesirable secondary interactions between an analyte and the stationary phase. For a basic compound like a purine derivative, the primary cause is the interaction between the nitrogen atoms in the purine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1]
Possible Causes & The Science Behind Them:
-
Acid-Base Interaction: The lone pairs on the purine's nitrogen atoms act as Lewis bases, forming strong hydrogen bonds or even undergoing partial protonation by the acidic silanol groups. This strong, non-specific binding slows the molecule's desorption from the silica surface, causing it to "drag" or "tail" as it elutes.
-
High Sample Concentration: Overloading the column can saturate the primary binding sites, forcing molecules to interact with less ideal, higher-energy sites, which also contributes to tailing.[2]
Recommended Solutions:
-
Introduce a Basic Modifier: The most effective solution is to neutralize the acidic silanol sites. Add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent. TEA is a volatile base that will preferentially bind to the acidic silanol groups, effectively "masking" them from your purine derivative.[2]
-
Ammonium Hydroxide: If TEA is incompatible with your downstream applications, a 1-2% addition of a 10% ammonium hydroxide in methanol solution to your mobile phase can also be effective.[1]
-
-
Change the Stationary Phase: If modifiers are not sufficient or desired, a different stationary phase can eliminate the root cause of the problem.
-
Neutral Alumina: Alumina is a polar adsorbent that can be obtained in neutral, acidic, or basic forms. Using neutral or basic alumina can provide good separation without the acidic sites that cause tailing with basic compounds.[1][2]
-
Amine-Functionalized Silica: These columns have a bonded phase with amino groups, which creates a less polar and slightly basic surface. This is an excellent choice for purifying purines and can sometimes offer different selectivity compared to standard silica.[3]
-
Logical Workflow for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Question 2: My compound is not eluting from the column, or it's coming out with the solvent front. How do I get the retention factor (Rf) in the ideal range?
Answer:
This issue stems from a fundamental mismatch between the polarity of your compound, the stationary phase, and the mobile phase.[4] The goal is to find a balance where the compound interacts with the stationary phase enough to separate from impurities but not so strongly that it becomes irreversibly adsorbed.
Possible Causes & The Science Behind Them:
-
Compound Not Eluting (Rf ≈ 0): Your mobile phase is not polar enough. The polar stationary phase (silica) is adsorbing your moderately polar compound much more strongly than the non-polar eluent can solvate and move it.[2][4]
-
Compound in Solvent Front (Rf ≈ 1): Your mobile phase is too polar. The eluent is so effective at solvating your compound that it outcompetes the stationary phase for interaction. This results in the compound being swept through the column with no retention and therefore no separation.[4]
Recommended Solutions:
-
Systematic Solvent Screening with TLC: Thin-Layer Chromatography (TLC) is the most critical tool for optimizing your mobile phase before running a column.[4][5] The ideal Rf for column chromatography is between 0.2 and 0.35 .
-
If Rf is too low: Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If you are already at 100% ethyl acetate, switch to a more polar system like dichloromethane/methanol.[2][5]
-
If Rf is too high: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.[2]
-
-
Employ Gradient Elution: For complex mixtures, a single (isocratic) solvent system may not be sufficient. A gradient—where the polarity of the mobile phase is increased over the course of the run—is highly effective.
-
Start Below Target Polarity: Begin the column with a mobile phase that gives your target compound an Rf of ~0.1 on TLC. This ensures that less polar impurities elute first.
-
Increase Polarity Gradually: Slowly increase the percentage of the more polar solvent to elute your compound, followed by any more polar impurities.
-
Protocol: Developing an Optimized Gradient Elution Method using TLC
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the crude mixture onto three separate TLC plates.
-
Solvent Development: Develop each plate in a different solvent system of increasing polarity. See the table below for suggestions.
-
Analysis: Visualize the plates under UV light. Identify the spot corresponding to your target compound.
-
Selection:
-
Choose a "starting solvent" system where the target compound has an Rf of ~0.1.
-
Choose an "ending solvent" system where the target compound has an Rf of ~0.5-0.6.
-
-
Column Execution: Pack your column with the starting solvent. After loading your sample, run a linear gradient from the starting solvent to the ending solvent over 10-15 column volumes.
Table 1: Recommended Solvent Systems for TLC Analysis
| Solvent System | Polarity | Typical Use Case |
| Hexane / Ethyl Acetate (EtOAc) | Low-Med | Excellent starting point. Good for separating compounds of low to moderate polarity.[3] |
| Dichloromethane (DCM) / Methanol (MeOH) | Med-High | Use when compounds are not sufficiently mobile in Hex/EtOAc. Effective for more polar purines.[3] |
| Toluene / Acetone | Low-Med | Offers different selectivity compared to ester-based systems, which can sometimes resolve tricky impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to load my sample onto the column for maximum resolution?
A: For the best possible separation, dry loading is highly recommended, especially if your compound has limited solubility in the initial, low-polarity mobile phase.[6]
-
Dry Loading Protocol:
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.
-
Thoroughly mix and evaporate the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder as a uniform layer on top of your packed column bed.
-
-
Why it Works: Dry loading introduces your sample in a very narrow, concentrated band. This prevents issues seen with wet loading, where a less-soluble compound might precipitate at the top of the column when it comes into contact with the non-polar eluent, leading to a broad initial band and poor separation.[6]
Q2: I have successfully isolated my compound, but the recovery is low. What could be the cause?
A: Low recovery can be attributed to either irreversible adsorption or on-column decomposition.
-
Irreversible Adsorption: If you used a mobile phase that was not polar enough for too long, your compound might be permanently stuck to the most active sites on the silica.[2] To check this, you can try flushing the column with a very polar solvent (e.g., 10-20% methanol in DCM) after your run to see if any additional product elutes.
-
Compound Instability: Some complex organic molecules can be sensitive to the acidic nature of silica gel and may degrade during the purification process.[7]
-
Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your compound on a TLC plate, and then let the plate sit on the bench for an hour. Spot the same solution again next to the original spot and develop the plate. If you see new spots or a significant decrease in the intensity of the main spot, your compound is likely degrading on silica.[2][7] In this case, switching to a more inert stationary phase like neutral alumina is advised.[7]
-
Q3: How do the specific substituents on my molecule guide my purification strategy?
A: The interplay between the different parts of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine dictates the optimal approach.
Interdependence of Molecular Structure and Chromatographic Parameters
Caption: Relationship between molecular features and chromatography choices.
-
Purine Core: This is the primary driver of potential peak tailing on silica. Its basicity necessitates consideration of a basic modifier (like TEA) in the mobile phase.[1][3]
-
Isobutyl Group: This non-polar chain reduces the overall polarity of the molecule, making it soluble in common organic solvents and allowing for the use of standard normal-phase systems like hexane/ethyl acetate.[3]
-
Difluoromethyl/Chloro Groups: These electronegative groups increase the molecule's polarity and its affinity for the polar silica stationary phase, requiring a sufficiently polar mobile phase (e.g., with ethyl acetate or methanol) for elution.
By understanding these relationships, you can make informed, proactive decisions rather than relying on trial and error, leading to a more efficient and successful purification.
References
-
Purine and Related Compound Purification Strategies. Teledyne ISCO.
-
Column Chromatography. Organic Chemistry at CU Boulder.
-
HPLC problems with very polar molecules. Axion Labs.
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.
-
Troubleshooting column chromatography purification of polar ketone compounds. BenchChem.
-
Troubleshooting Flash Column Chromatography. University of Rochester.
-
TROUBLESHOOTING GUIDE. Unspecified Chromatography Technical Guide.
-
Li, H. P., et al. Separation and Preparation Purine Alkaloids from Green Tea Waste. Asian Journal of Chemistry.
-
Column chromatography issues. Reddit r/chemistry Discussion.
-
Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
-
Pyrimidine (upper) and purines (lower) on silica columns. ResearchGate.
-
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. PMC.
-
"troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem.
-
Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. MDPI.
-
[Separation of Purines, Pyrimidines, Pterins and Flavonoids on Magnolol-Bonded Silica Gel Stationary Phase by High Performance Liquid Chromatography]. PubMed.
-
Several Problems of Flash Column Chromatography. Hawach Scientific.
-
Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. BenchChem.
-
HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH. SIELC Technologies.
-
Column Chromatography. LibreTexts.
-
Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. PubMed.
-
What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate.
Sources
Technical Support Center: Preventing Defluorination of the 8-Difluoromethyl Group
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: the defluorination of the 8-difluoromethyl (CF₂H) group under basic conditions. The unique electronic properties of the CF₂H group, which make it a valuable bioisostere in medicinal chemistry, also render it susceptible to degradation in the presence of certain bases.[1][2][3] This guide will equip you with the knowledge to anticipate, diagnose, and prevent this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my 8-difluoromethyl group undergoing defluorination in the presence of a base?
A1: The hydrogen atom of a difluoromethyl group is significantly more acidic than a standard methyl C-H bond due to the strong electron-withdrawing effect of the two fluorine atoms.[4][5] When a sufficiently strong base is introduced, it can deprotonate the CF₂H group to form a difluoromethyl carbanion (Ar-CF₂⁻). This carbanion is often unstable and can readily undergo α-fluoride elimination (defluorination) to form a difluorocarbene intermediate, which can then lead to various decomposition products.[6]
The propensity for defluorination is influenced by several factors:
-
Base Strength: Stronger bases, especially those with a high pKa, are more likely to deprotonate the CF₂H group and initiate defluorination.[6]
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for the elimination step, accelerating defluorination.
-
Solvent: The choice of solvent can influence the stability of the intermediate carbanion and the solubility of the base, thereby affecting the rate of defluorination.
-
Cation Effects: The nature of the counter-ion of the base can also play a role. For instance, fluorophilic cations like Li⁺ can promote defluorination.[7]
Troubleshooting Guide
Issue 1: Significant defluorination observed when using common strong bases (e.g., LDA, n-BuLi, NaH).
This is a frequent issue as these bases are strong enough to deprotonate the relatively acidic C-H bond of the difluoromethyl group.[6] The resulting difluoromethyl carbanion is prone to elimination.
Root Cause Analysis:
The primary issue is the high basicity and nucleophilicity of these reagents, which favor the irreversible deprotonation and subsequent decomposition pathway over the desired reaction.
Solutions & Protocols:
1. Employ Weaker, Non-Nucleophilic Bases:
-
Rationale: Using a base that is strong enough to deprotonate the desired acidic proton in your molecule but not the CF₂H group is crucial. This often involves a careful consideration of the pKa values of all acidic protons in the starting material.
-
Recommended Bases:
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are often effective for reactions where a milder base is sufficient.
-
Organic Amine Bases: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA, Hünig's base) are sterically hindered and less nucleophilic, reducing the likelihood of deprotonating the CF₂H group.
-
Sodium Bicarbonate (NaHCO₃): For reactions that can proceed under very mild basic conditions.
-
2. Utilize a Lewis Acid/Base Approach for Deprotonation:
-
Rationale: A novel strategy involves the use of a Brønsted superbase in combination with a weak Lewis acid.[6][8] The superbase deprotonates the Ar-CF₂H group, and the Lewis acid immediately captures and stabilizes the reactive Ar-CF₂⁻ fragment, preventing α-fluoride elimination.[6] This stabilized adduct can then act as a nucleophilic difluoromethyl synthon.[6][8]
-
Experimental Protocol (General Example based on literature): [6]
-
To a solution of the difluoromethyl-containing substrate in a suitable aprotic solvent (e.g., THF, Toluene) under an inert atmosphere (N₂ or Ar), add a weak Lewis acid (e.g., B₃N₃Me₆).
-
Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a strong, non-nucleophilic Brønsted base (e.g., a phosphazene base like P₂-Et).
-
Allow the reaction to stir at low temperature for a specified time to form the stabilized Ar-CF₂⁻ adduct.
-
Introduce the electrophile and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction appropriately and proceed with standard workup and purification.
-
Issue 2: Defluorination occurs even with milder bases at elevated temperatures.
Elevated temperatures can promote the thermodynamically favored decomposition pathway, even with less reactive bases.[9][10][11][12][13]
Root Cause Analysis:
The reaction is likely under thermodynamic control at higher temperatures, favoring the more stable decomposition products. The increased thermal energy overcomes the activation barrier for defluorination.
Solutions & Protocols:
1. Implement Kinetic Control Conditions:
-
Rationale: By running the reaction at lower temperatures and for shorter durations, you can favor the kinetically controlled product, which is often the desired product before defluorination can occur.[9][10][11][12][13]
-
Protocol Adjustments:
-
Lower the Reaction Temperature: Conduct the reaction at 0 °C, -20 °C, or even -78 °C. The optimal temperature will need to be determined empirically.
-
Slow Addition of Base: Add the base dropwise over an extended period to maintain a low concentration of the deprotonated intermediate at any given time.
-
Monitor Reaction Closely: Use TLC or in-situ monitoring to stop the reaction as soon as the starting material is consumed, minimizing the time for potential side reactions.
-
2. Consider Alternative Synthetic Routes:
-
Rationale: If preventing defluorination under basic conditions proves intractable, it may be more efficient to modify the synthetic strategy.
-
Alternative Approaches:
-
Introduce the CF₂H group later in the synthesis: This avoids exposing the sensitive group to harsh basic conditions.
-
Utilize radical difluoromethylation methods: These reactions often proceed under neutral or mildly acidic conditions, bypassing the need for a base.[14]
-
Photoredox Catalysis: Light-mediated reactions can offer mild conditions for C-H difluoromethylation, avoiding the use of strong bases.[15]
-
Data Summary
The choice of base is critical in preventing defluorination. The following table provides a qualitative comparison of common bases and their propensity to cause defluorination of an 8-difluoromethyl group.
| Base | Typical Strength | Propensity for Defluorination | Recommended Use Cases |
| n-Butyllithium (n-BuLi) | Very Strong | Very High | Not recommended; high risk of defluorination. |
| Lithium Diisopropylamide (LDA) | Very Strong | High | Not recommended; high risk of defluorination. |
| Sodium Hydride (NaH) | Strong | High | Use with caution at low temperatures. |
| Potassium tert-Butoxide (KOtBu) | Strong | Moderate to High | Use with caution at low temperatures. |
| Potassium Carbonate (K₂CO₃) | Mild | Low | Preferred for reactions tolerant of milder bases. |
| Triethylamine (Et₃N) | Mild | Very Low | Excellent for neutralizing acidic byproducts. |
| DIPEA (Hünig's Base) | Mild | Very Low | Sterically hindered, good for sensitive substrates. |
Visualizing the Problem and Solution
To better understand the chemical processes at play, the following diagrams illustrate the mechanism of defluorination and the principle behind the Lewis acid/base stabilization strategy.
Mechanism of Base-Induced Defluorination
Caption: Base-induced deprotonation followed by α-fluoride elimination.
Preventive Strategy: Lewis Acid/Base Adduct Formation
Caption: Trapping the carbanion with a Lewis acid to prevent elimination.
References
-
Geri, J. B., Wolfe, M. M. W., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404–9408. [Link]
- Gouverneur, V., et al. (20XX). Photoredox protocol for the reductive defluorination of electron-poor trifluoromethylarenes under basic conditions. [Source publication not fully specified in search results].
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(17), 7373–7383. [Link]
-
Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Molecules, 27(24), 8881. [Link]
-
Geri, J. B., & Szymczak, N. K. (2018). Difluoromethane as a Precursor to Difluoromethyl Borates. Chemical Science, 9(45), 8563–8568. [Link]
- [Source not fully specified in search results].
- [Source not fully specified in search results].
- [Source not fully specified in search results].
-
Dunitz, J. D., & Taylor, R. (1997). Organic fluorine hardly ever accepts hydrogen bonds. Chemistry-A European Journal, 3(1), 89-98. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
- [Source not fully specified in search results].
- [Source not fully specified in search results].
-
Foundations of Chemical and Biological Engineering I. (n.d.). Kinetic & Thermodynamic Control. [Link]
-
Organic Chem Explained. (2018, February 19). Kinetic vs thermodynamic control [Video]. YouTube. [Link]
-
Szymczak, N. K., et al. (2018). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 14, 2806-2814. [Link]
- [Source not fully specified in search results].
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
- [Source not fully specified in search results].
-
Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- [Source not fully specified in search results].
- [Source not fully specified in search results].
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. | Geri Lab [gerilab.weill.cornell.edu]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. Kinetic & Thermodynamic Control – Foundations of Chemical and Biological Engineering I [pressbooks.bccampus.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. jackwestin.com [jackwestin.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. html.rhhz.net [html.rhhz.net]
Technical Support Center: C6 Position Functionalization of 8-Substituted Purines
Introduction: The C6 Steric Challenge
The functionalization of the purine scaffold is a cornerstone of medicinal chemistry, yielding compounds with significant therapeutic potential. However, introducing substituents at the C6 position of a purine that already bears a substituent at the C8 position presents a significant synthetic hurdle. The steric bulk of the C8-substituent can effectively shield the C6 position, hindering the approach of reagents and catalysts. This guide provides researchers with a comprehensive troubleshooting framework, strategic advice, and detailed protocols to overcome these steric challenges, focusing primarily on palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki coupling.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most common failures encountered during the C6 functionalization of sterically hindered 8-substituted purines.
Issue 1: Low or No Product Yield in Buchwald-Hartwig C6-Amination
Question: I am attempting a Buchwald-Hartwig amination on my 6-chloro-8-arylpurine with a primary amine, but I am only recovering starting material or observing minimal conversion after 24 hours. What is going wrong?
Answer:
This is a classic case of steric hindrance impeding the catalytic cycle. The bulky 8-aryl group likely prevents the efficient oxidative addition of the palladium catalyst to the C6-Cl bond or hinders the subsequent binding of the amine.
Root Cause Analysis & Recommended Solutions:
-
Inadequate Catalyst-Ligand System: The most common point of failure is a catalyst system not suited for sterically demanding substrates. Standard ligands like PPh₃ or even bidentate ligands like BINAP may not be sufficient.[1]
-
Solution: Switch to a catalyst system featuring bulky, electron-rich monophosphine ligands, often referred to as "Buchwald Ligands." These ligands create a more reactive, coordinatively unsaturated Pd(0) species and have a large "cone angle" that can promote coupling at hindered sites.
-
Recommendation: Employ a palladium precatalyst, which offers superior air stability and efficiently generates the active LPd(0) catalyst.[2]
-
-
Suboptimal Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex. A base with poor solubility can also stall the reaction.
-
Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices for hindered couplings. LiHMDS can be particularly effective in challenging cases.
-
Pro-Tip: Ensure your base is fresh and from a recently opened container, as alkoxide bases can degrade upon exposure to air and moisture.
-
-
Solvent and Temperature Issues: The reaction may not have enough thermal energy to overcome the activation barrier, or the reactants may not be fully soluble.
Troubleshooting Workflow for Failed C6-Amination
Caption: Troubleshooting workflow for a failed C6-amination.
Issue 2: Poor Yields in C6-Suzuki Couplings with Arylboronic Acids
Question: I am trying to install an aryl group at the C6 position of my 8-substituted purine via a Suzuki-Miyaura coupling, but the reaction is sluggish and gives poor yields. How can I improve this transformation?
Answer:
Similar to the amination reaction, steric clash is the primary suspect. The Suzuki coupling's transmetalation step can be particularly sensitive to steric hindrance around the C6 position.
Root Cause Analysis & Recommended Solutions:
-
Catalyst and Ligand Choice: The efficiency of Suzuki couplings on purine scaffolds is highly dependent on the catalyst system.[6]
-
Solution: For hindered substrates, catalyst systems known for high activity are required. Palladium(II) acetate with SPhos or XPhos is a robust starting point. For particularly challenging couplings, consider using a pre-formed palladium precatalyst like SPhos Pd G3.
-
Reference: The application of Suzuki-Miyaura cross-coupling for synthesizing substituted 6-phenylpurine nucleosides has been well-documented and provides a good foundation for reaction optimization.[7]
-
-
Base and Solvent System: An aqueous base is often required to activate the boronic acid for transmetalation. The choice of solvent must accommodate both the organic-soluble purine and the aqueous base.
-
Solution: A mixture of an organic solvent like dioxane or toluene with an aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is standard. Cs₂CO₃ is often more effective for difficult couplings.
-
Pro-Tip: Degassing the reaction mixture thoroughly (e.g., via 3-4 cycles of vacuum/argon backfill) is critical to prevent catalyst oxidation and deboronation of the boronic acid.
-
-
Boronic Acid Stability: Arylboronic acids can undergo protodeboronation, especially at high temperatures in the presence of water and base.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Alternatively, consider using a more stable boronate ester, such as a pinacol boronate (BPin), which can be more resistant to degradation.
-
Comparative Data for Catalyst Selection in Hindered Couplings
| Catalyst System | Ligand Type | Typical Loading (mol%) | Base | Temperature (°C) | Expected Outcome |
| Pd(PPh₃)₄ | First-Gen | 2-5 | K₂CO₃ | 80-100 | Poor to moderate yield for hindered substrates |
| Pd(OAc)₂ / XPhos | Buchwald-type | 1-3 | K₂CO₃ / Cs₂CO₃ | 100-120 | Good to excellent yield, robust system |
| XPhos Pd G3 | Precatalyst | 1-2 | NaOtBu / K₃PO₄ | 80-110 | Often the highest yields and fastest rates |
| Pd(dppf)Cl₂ | Ferrocene-based | 2-5 | K₂CO₃ | 90-110 | Good general catalyst, may struggle with severe hindrance |
Part 2: Strategic Planning & FAQs
Question 1: Which leaving group is best for the C6 position (Cl, Br, or OTf)?
Answer: The choice of leaving group involves a trade-off between reactivity and availability.
-
Reactivity Order: Ar-I > Ar-OTf > Ar-Br > Ar-Cl. This order corresponds to the ease of the oxidative addition step.[2]
-
C6-Cl: Most common and economical, as 6-chloropurines are readily available starting materials. However, the C-Cl bond is the strongest and requires the most active catalyst systems.
-
C6-Br: More reactive than the chloride, often leading to faster reactions or allowing for milder conditions. It can be a good compromise.
-
C6-OTf (Triflate): Highly reactive and excellent for very challenging couplings. The main drawback is the need to synthesize the triflate precursor from the corresponding hypoxanthine analog, adding a step to the synthesis.
For an 8-substituted purine, starting with the 6-chloro derivative and employing a modern, highly active catalyst (e.g., a G3 precatalyst) is the most practical first approach. If that fails, converting the chloro-substituent to a bromo or iodo group should be considered.
Question 2: My 8-substituent has a coordinating heteroatom (e.g., a pyridine ring). Could this be inhibiting the reaction?
Answer: Absolutely. If the 8-substituent contains a Lewis basic site like a pyridine nitrogen or an unprotected amine, it can coordinate to the palladium center. This can sequester the catalyst, preventing it from entering the catalytic cycle at the C6 position.
-
Solution 1 (Ligand Choice): Use a very bulky ligand (like tBuXPhos). The sheer size of the ligand can create enough steric repulsion to disfavor coordination of the 8-substituent to the metal center.
-
Solution 2 (Protecting Groups): If possible, temporarily protect the coordinating heteroatom. For example, an amine could be protected as a Boc-carbamate.
-
Solution 3 (Catalyst Loading): As a last resort, increasing the catalyst loading might overcome the inhibition, but this is a less elegant and more expensive solution.
Diagram: Catalyst Sequestration by Coordinating 8-Substituent
Caption: Competing pathways: desired catalysis vs. catalyst sequestration.
Part 3: Key Experimental Protocols
Protocol A: Optimized Buchwald-Hartwig Amination for Hindered 6-Chloro-8-Arylpurines
This protocol is designed for a challenging coupling where standard conditions have failed.
Materials:
-
6-Chloro-8-arylpurine (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 6-chloro-8-arylpurine (e.g., 0.5 mmol, 1.0 equiv), XPhos Pd G3 (e.g., 0.01 mmol, 2 mol%), and NaOtBu (e.g., 0.7 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene (to make a ~0.1 M solution) followed by the amine (e.g., 0.6 mmol, 1.2 equiv).
-
Reaction:
-
Conventional Heating: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Microwave Heating: Place the sealed vial in a microwave reactor and heat to 120-140 °C for 30-60 minutes. Monitor pressure to ensure it remains within safe limits.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical check is performed after 1-2 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Separate the organic layer. Wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-amino-8-arylpurine.
-
Validation: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol B: Microwave-Assisted Suzuki Coupling at the C6 Position
This protocol leverages microwave energy to accelerate the coupling of arylboronic acids to the hindered C6 position.[8][9]
Materials:
-
6-Chloro-8-substituted-purine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Vessel Preparation: To a 10 mL microwave vial, add the 6-chloro-8-substituted-purine (e.g., 0.4 mmol, 1.0 equiv), the arylboronic acid (e.g., 0.6 mmol, 1.5 equiv), Pd(dppf)Cl₂ (e.g., 0.02 mmol, 5 mol%), and K₂CO₃ (e.g., 1.2 mmol, 3.0 equiv).
-
Solvent Addition: Add the 1,4-dioxane/water (4:1, 5 mL) mixture.
-
Degassing: Sparge the solution with argon for 10-15 minutes to remove dissolved oxygen.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 150 °C for 20-40 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification & Validation: Purify the crude product by flash chromatography and validate its identity and purity via NMR and HRMS.
References
- BenchChem. (n.d.). Synthesis of 8-Aminoguanine Derivatives. BenchChem Application Notes.
- Li, Y., et al. (2021). Regioselective C6-H Hydroxyalkylation of Purines and Purine Nucleosides via α-C-H Functionalization of Alcohols at Room Temperature. ResearchGate. Request PDF.
- Rassu, G., et al. (2018). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. ChemistryOpen.
- Hassan, A. A. (2007). Synthesis and Evaluation of the Substrate Activity of C-6 Substituted Purine Ribosides with E. coli Purine Nucleoside Phosphorylase. Molecules.
- Vabre, R., et al. (2011). Microwave-assisted Pd/Cu-catalyzed C-8 direct alkenylation of purines and related azoles: an alternative access to 6,8,9-trisubstituted purines. The Journal of Organic Chemistry.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Various Authors. (2019). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate.
- Gora, R. W., et al. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. RSC Advances.
- Qu, Y-J., et al. (2011). Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. Journal of the Brazilian Chemical Society.
- Cerna, I., et al. (2008). Synthesis of 6,8,9-tri- and 2,6,8,9-tetrasubstituted purines by a combination of the Suzuki cross-coupling, N-arylation, and direct C-H arylation reactions. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Fairlamb, I. J. S., et al. (2010). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Future Medicinal Chemistry.
- Chimirri, F., et al. (2012). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. Tetrahedron Letters.
- Coudert, P., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules.
- Biedermann, D., et al. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega.
- Biedermann, D., et al. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega.
- Zhang, W., et al. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. ACS Omega.
- Popowycz, F., et al. (2023). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. ACS Omega.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of the Substrate Activity of C-6 Substituted Purine Ribosides with E. coli Purine Nucleoside Phosphorylase: Palladium Mediated Cross-Coupling of Organozinc Halides with 6-Chloropurine Nucleosides [] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted Pd/Cu-catalyzed C-8 direct alkenylation of purines and related azoles: an alternative access to 6,8,9-trisubstituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Identifying common impurities in the synthesis of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
Technical Support Center: Synthesis of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
Introduction: Navigating the Synthesis of a Key Purine Analogue
Welcome to the technical support guide for the synthesis of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine. This molecule is a crucial intermediate in the development of various therapeutic agents, making the control of its impurity profile paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The presence of impurities, even in trace amounts, can have significant consequences, potentially altering biological activity or leading to unforeseen toxicological effects.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide researchers, scientists, and drug development professionals with a practical, in-depth understanding of the common impurities encountered during this synthesis, the mechanisms of their formation, and robust strategies for their identification, control, and mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've detected an impurity with a mass of -19 Da relative to my product in my LC-MS analysis. What is this likely to be and how is it formed?
A1: This is almost certainly the hydrolyzed analogue, 8-(difluoromethyl)-9-isobutyl-9H-purin-6(1H)-one (also known as the 6-hydroxy analogue).
This is the most common process-related impurity and degradation product.
-
Causality of Formation: The C6-chloro group on the purine ring is an excellent leaving group, making it highly susceptible to nucleophilic attack by water. This hydrolysis reaction can occur at several stages:
-
During the aqueous workup of the chlorination reaction if the pH is not adequately controlled or if exposure is prolonged.
-
During subsequent purification steps (e.g., chromatography) if using protic or water-containing solvents.
-
Upon storage of the final compound if exposed to atmospheric moisture.[4]
-
-
Mechanism of Formation:
-
A water molecule acts as a nucleophile, attacking the electron-deficient C6 carbon of the purine ring.
-
The chloride ion is displaced.
-
A proton is lost from the intermediate, resulting in the formation of the more stable 6-hydroxy tautomer.
-
-
Prevention & Mitigation Strategies:
-
Anhydrous Conditions: Ensure the chlorination reaction (typically with POCl₃) and the subsequent workup are performed under strictly anhydrous conditions until the quenching step.
-
Controlled Workup: When quenching the reaction, use ice-cold water or a buffered solution and work quickly. Avoid prolonged exposure to aqueous media.
-
Aprotic Solvents: Use dry, aprotic solvents for purification and handling whenever possible.
-
Proper Storage: Store the final product in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.
-
Q2: My NMR spectrum is more complex than expected, suggesting an isomeric impurity. What could it be?
A2: You are likely observing the presence of the N7-isobutyl regioisomer: 6-Chloro-8-(difluoromethyl)-7-isobutyl-7H-purine.
The alkylation of the purine ring is a critical step that can lead to a mixture of N9 and N7 substituted products. The desired product is the N9 isomer due to its thermodynamic stability, but the N7 isomer is a common kinetic byproduct.
-
Causality of Formation: The alkylation of a purine precursor with an isobutyl halide (or equivalent) can occur on two different nitrogen atoms of the imidazole ring. The ratio of N9 to N7 products is influenced by several factors:
-
Solvent: Polar aprotic solvents (like DMF or acetonitrile) often favor N9 alkylation.
-
Base: The choice and strength of the base used for deprotonation can influence the site of attack.
-
Steric Hindrance: The steric bulk of the purine precursor and the alkylating agent can affect the regioselectivity.
-
Temperature: Higher temperatures may favor the formation of the thermodynamically more stable N9 isomer.
-
-
Identification and Control:
-
Analytical Distinction: While LC-MS will show identical masses, ¹H and ¹³C NMR are powerful tools for differentiation. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity between the isobutyl group's protons and the carbons of the purine ring (C4, C5, and C8 for N9; C5 and C8 for N7).
-
Process Optimization: To favor the N9 isomer, carefully optimize the alkylation conditions. This may involve screening different bases (e.g., K₂CO₃, Cs₂CO₃, DBU), solvents, and temperature profiles.
-
Purification: The two isomers often have different polarities, allowing for separation by column chromatography or fractional crystallization.
-
Q3: What are other common organic impurities I should be aware of?
A3: Beyond the hydrolysis product and the N7-isomer, you should monitor for impurities related to starting materials and oxidative side reactions.
The control of impurities must begin with a thorough evaluation of all raw materials and potential side reactions.[2]
-
Unreacted Starting Materials: The most common precursor is the 6-hydroxy analogue. Incomplete chlorination will result in this starting material being carried through the process.
-
Solution: Monitor the chlorination reaction by HPLC or TLC to ensure complete conversion. If necessary, increase the reaction time, temperature, or equivalents of the chlorinating agent (e.g., POCl₃).[5]
-
-
Purine N-Oxides: The nitrogen atoms in the purine ring are susceptible to oxidation, which can lead to the formation of N-oxide impurities.[6]
-
Causality: This can occur if oxidizing agents are present, or even through exposure to air (aerobic oxidation) over long periods, especially in the presence of trace metals.[7][8]
-
Mitigation: Use high-purity, peroxide-free solvents and consider running reactions under an inert atmosphere to minimize oxidation.
-
Q4: How should I approach the detection and control of inorganic and residual solvent impurities?
A4: These are critical impurity classes governed by strict regulatory guidelines and must be controlled to very low levels.
-
Residual Solvents: These are organic volatile impurities left over from the synthesis and purification processes.[9][10]
-
Origin: Solvents used in reaction (e.g., DMF, toluene), extraction (e.g., dichloromethane, ethyl acetate), and crystallization (e.g., ethanol, isopropanol).[11]
-
Detection & Quantification: The standard technique is Gas Chromatography with Headspace analysis (GC-HS).
-
Control: Effective drying of the final product under vacuum at an appropriate temperature is the primary method of control. Choosing solvents with higher volatility and lower toxicity earlier in the process is also a key strategic decision. Solvent inclusion within the crystal lattice can also occur, which may require modifying crystallization conditions to mitigate.[3]
-
-
Heavy Metal Impurities: These are often introduced from catalysts or reactors.[12][13]
-
Origin: If any steps involve metal-catalyzed reactions (e.g., palladium-catalyzed cross-coupling), residual metals can contaminate the product.[14] Leaching from stainless steel reactors is another potential source.
-
Detection & Quantification: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are the preferred methods due to their high sensitivity, allowing for detection at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[15]
-
Control: Control is best achieved by minimizing the use of metal catalysts where possible. If unavoidable, specific purification techniques like treatment with metal scavengers, activated carbon, or specialized silica gels may be required.
-
Visualized Synthesis and Impurity Pathways
The following diagram illustrates the primary synthetic route to 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine and the points at which common impurities are formed.
Caption: Synthetic pathway and common impurity formation points.
Troubleshooting Guide: Summary Table
| Observed Issue / Symptom | Potential Cause (Impurity Type) | Recommended Analytical Workflow | Suggested Corrective Action |
| Unexpected peak in HPLC with shorter retention time (more polar) | IMP-1: 6-Hydroxy Analogue | 1. Run LC-MS to confirm mass (-19 Da vs. product). 2. Co-inject with a synthesized standard of the 6-hydroxy analogue. | 1. Ensure rigorous anhydrous conditions during reaction and workup. 2. Purify via recrystallization from a non-polar solvent system.[16] |
| Peak with identical mass but different retention time in HPLC | IMP-2: N7-Isobutyl Isomer | 1. Isolate the impurity via preparative HPLC. 2. Perform ¹H, ¹³C, and 2D-NMR (HMBC, NOESY) for definitive structure elucidation. | 1. Re-optimize alkylation reaction conditions (solvent, base, temp.). 2. Develop a robust chromatographic or crystallization method to separate isomers. |
| Product fails residual solvent analysis (GC-HS) | Trapped/Occluded Solvents | 1. Confirm solvent identity and quantity by GC-HS. | 1. Increase drying time and/or temperature (check product stability first). 2. Re-evaluate the crystallization solvent and procedure to prevent solvent inclusion.[3] |
| Product fails heavy metal analysis (ICP-MS) | Residual Metal Catalyst | 1. Quantify specific metals using ICP-MS or AAS. | 1. Treat a solution of the product with a metal scavenger. 2. Perform an activated carbon treatment followed by filtration. |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This method provides a baseline for separating the target compound from its most common impurities. Optimization may be required based on your specific system.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: Linear ramp from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Expected Elution Order: 1. 6-Hydroxy Analogue (IMP-1), 2. Product (N9-isomer), 3. N7-Isobutyl Isomer (IMP-2) - elution order of isomers may vary.
Protocol 2: Troubleshooting Workflow for an Unknown Impurity
This logical workflow can be used to efficiently identify and address unknown peaks that appear during synthesis.
Caption: Logical workflow for identifying unknown impurities.
References
-
Creative Biolabs. (n.d.). Impurity Characterization & Management. Retrieved from [Link][9]
-
Ascent. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link][2]
-
Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.[1]
-
Google Patents. (2001). US6177571B1 - Method for removing heavy metals from organic compounds. Retrieved from [14]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link][16]
-
Horspool, K., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Retrieved from [Link][3]
-
ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Request PDF. Retrieved from [Link][11]
-
Cambridge University Press. (2019). The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization. Retrieved from [Link][10]
-
ResearchGate. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Retrieved from [Link][4]
-
Patsnap Synapse. (2025). How to Check for Heavy Metal Impurities in Biochemical Reagents. Retrieved from [Link][15]
-
Tang, Y., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. Retrieved from [Link][7]
-
Stohrer, G., & Brown, G. B. (1970). Oxidizing action of purine N-oxide esters. PubMed. Retrieved from [Link][8]
-
Google Patents. (2008). CN101139348A - The synthetic method of 2-amino-6-chloropurine. Retrieved from [17]
-
Saibaba, S. V., et al. (2017). PHARMACEUTICAL IMPURITIES AND THEIR CHARACTERIZATION: A REVIEW. ResearchGate. Retrieved from [Link][18]
-
Johns Hopkins University. (2010). Metal impurities in food and drugs. Retrieved from [Link][12]
-
ResearchGate. (2010). Metal Impurities in Food and Drugs. Retrieved from [Link][13]
-
Google Patents. (1983). US4405781A - Method for preparing salts of 6-chloropurine. Retrieved from [5]
-
Gavrilov, A., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. Retrieved from [Link][19]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 3. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Oxidizing action of purine N-oxide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impurity Characterization & Management - Creative Biolabs [creative-biolabs.com]
- 10. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. researchgate.net [researchgate.net]
- 14. US6177571B1 - Method for removing heavy metals from organic compounds - Google Patents [patents.google.com]
- 15. How to Check for Heavy Metal Impurities in Biochemical Reagents [synapse.patsnap.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of temperature and pressure for purine N-alkylation reactions
Welcome to the Purine Alkylation Optimization Center .
I am Dr. Aris, your Senior Application Scientist. You are likely here because your purine N-alkylation reaction is yielding an intractable mixture of N7/N9 isomers, or your reaction rates are stalling due to solubility issues.
In purine chemistry, regioselectivity is a function of energy management . The nitrogen atoms at positions N7 and N9 compete for the alkylating agent.[1][2] This competition is governed by a strict dichotomy: Kinetic Control (N7) versus Thermodynamic Control (N9) .
Below is your technical dossier for manipulating Temperature (
Module 1: The Thermodynamics vs. Kinetics Dashboard
The most common failure mode in purine alkylation is ignoring the energy profile of the intermediate.
-
N7-Alkylation (Kinetic Product): The N7 nitrogen is often more nucleophilic due to electron density distribution, but the resulting product is less stable. It forms fast at low temperatures.
-
N9-Alkylation (Thermodynamic Product): The N9 isomer is the energetic sink. It is more stable but requires a higher activation energy to form directly, or thermal energy to rearrange from the N7 intermediate.
Optimization Table: Temperature & Time Variables
| Variable | Condition | Effect on Regioselectivity | Mechanistic Driver |
| Temperature | Low (< 0°C) | Favors N7 | Traps the kinetic product; prevents rearrangement to N9. |
| Temperature | High (> 80°C) | Favors N9 | Overcomes activation barrier for N9; promotes N7 |
| Time | Short (< 1 h) | Favors N7 | Insufficient time for thermodynamic equilibration. |
| Time | Long (> 12 h) | Favors N9 | Allows the system to find the global energy minimum (N9). |
| Catalyst | Lewis Acid (SnCl | Favors N7 | Coordinates with N7, lowering its activation energy further (Kinetic lock). |
Critical Insight: If you are synthesizing acyclovir analogs or adenine derivatives and require the N9 isomer , you must push the reaction to thermodynamic equilibrium. "Gentle" heating often results in mixed isomers. You need decisive heat.
Module 2: The Pressure Chamber (Solubility & Reactivity)
Pressure in purine synthesis is utilized in two distinct ways: Applied Pressure (Sealed Vessel) and Activation Volume (
The Microwave/Autoclave Advantage (Applied Pressure)
Purines are notoriously insoluble in non-polar solvents. To use polar aprotic solvents (DMF, DMSO) effectively, or to use lower-boiling solvents (MeCN) at high temperatures, you must use a sealed vessel.
-
Mechanism: By sealing the vessel, you can heat Acetonitrile to 120°C (well above its 82°C boiling point).
-
Result: The high temperature drives the Thermodynamic (N9) product, while the solvent remains liquid to solvate the anionic purine.
Hydrostatic Pressure & Activation Volume
reactions (like N-alkylation) typically have a negative activation volume (-
Theory: Increasing hydrostatic pressure accelerates reactions with negative
. -
Application: While industrial high-pressure synthesis (>10 kbar) is rare in basic discovery, using a microwave reactor (which generates internal pressure of 10-20 bar) provides a dual benefit: Thermal acceleration + slight
assistance.
Module 3: Troubleshooting & FAQs
Q1: I am seeing a 50:50 mix of N7 and N9 isomers. How do I shift this to N9?
Dr. Aris: You are stuck in the "kinetic trap." Your reaction has enough energy to form N7 but not enough to rearrange to N9.
Fix: Increase temperature by 20°C intervals. If using open reflux, switch to a sealed microwave vial to exceed the solvent's boiling point. Add a catalytic amount of acid (if using neutral conditions) or ensure strong base presence to facilitate equilibrium.
Q2: My starting material (Purine) precipitates out and won't react.
Dr. Aris: Purine salts (Sodium/Potassium purinates) are ionic and struggle in organic solvents.
Q3: I specifically need the N7 isomer, but I keep getting N9.
Dr. Aris: You are overheating.
Fix: Cool the reaction to -78°C or 0°C. Use a non-polar solvent (DCM) if solubility permits, or use a Lewis Acid catalyst like
or. Quench the reaction immediately upon consumption of starting material to prevent isomerization.
Module 4: Visualization & Logic Flows
Diagram 1: Regioselectivity Decision Tree
Caption: Logic flow for selecting temperature and pressure conditions based on the desired purine isomer (N7 vs N9).
Diagram 2: Reaction Coordinate & Pressure Effect
Caption: Energy landscape showing how Temperature (Heat) and Pressure overcome the activation barrier for the stable N9 product.
Module 5: Standard Operating Protocols (SOPs)
Protocol A: Microwave-Assisted N9-Selective Alkylation
Best for: High yield, thermodynamic stability, difficult substrates.
-
Preparation: In a 10 mL microwave vial, suspend Purine (1.0 equiv) and
(1.5 equiv) in dry DMF (concentration 0.2 M). -
Add Reagent: Add Alkyl Halide (1.1 equiv).
-
Seal: Cap the vial with a Teflon-lined septum.
-
Reaction: Irradiate at 120°C for 15 minutes . (Note: Pressure may rise to 5-10 bar).
-
Workup: Filter off inorganic salts. Evaporate DMF under reduced pressure.
-
Validation: Check LCMS. N9 isomer should be dominant (>90%).
Protocol B: Lewis-Acid Catalyzed N7-Selective Alkylation
Best for: Kinetic products, sensitive substrates.
-
Preparation: Dissolve Purine (1.0 equiv) in dry DCE (Dichloroethane) under Argon.
-
Activation: Add BSA (N,O-bis(trimethylsilyl)acetamide) (3.0 equiv) and stir at RT for 30 min to silylate the purine (increases solubility and reactivity).
-
Catalyst: Cool to 0°C . Add
(1.0 equiv) dropwise. -
Add Reagent: Add Alkyl Halide (1.1 equiv) slowly.
-
Reaction: Stir at 0°C for 2-4 hours. Do not heat.
-
Quench: Pour into saturated
immediately to stop isomerization.
References
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. (2024). Describes the use of Lewis acids and kinetic control to favor N7 isomers.
-
Regioselective alkylation reaction of purines under microwave irradiation. University of Barcelona. (2021). Details the use of microwave pressure and TBAH bases to drive N9 selectivity.
-
Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? Journal of Organic Chemistry. (2003). Fundamental analysis of the energetic differences between N1, N7, and N9 alkylation pathways.
-
Microwave Assisted Synthesis Of Some New Purines And Their N-Alkyl Derivatives. International Journal of Innovative Science, Engineering & Technology. (2015). Provides protocols for pressure-assisted synthesis.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine via ¹H and ¹³C NMR Spectroscopy
Introduction: In the landscape of modern drug discovery, purine analogues represent a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of fluorine-containing moieties, such as the difluoromethyl (CHF₂) group, is a widely employed tactic to modulate metabolic stability, lipophilicity, and binding affinity. Consequently, the unambiguous structural verification of these novel fluorinated purine derivatives is a critical step in the development pipeline.
This guide provides an in-depth, practical framework for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of a representative novel compound, 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine . We will move beyond a simple data report, offering a detailed experimental protocol, a thorough interpretation of expected spectral features, and a comparative analysis against the foundational 6-chloropurine scaffold. This approach not only validates the target structure but also illuminates the distinct spectral influence of the key functional groups, providing researchers with a robust methodology for characterizing similar complex heterocycles.
Part 1: Experimental Protocol for High-Resolution NMR Analysis
The acquisition of high-quality, interpretable NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate experimental parameters. The following protocol is designed to yield high-resolution spectra suitable for full structural assignment.
Sample Preparation
A well-prepared sample is the prerequisite for a successful NMR experiment. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[1]
Step-by-Step Protocol:
-
Mass Determination: Accurately weigh 5-10 mg of the solid 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine sample for ¹H NMR, and 20-30 mg for ¹³C NMR experiments to ensure an adequate signal-to-noise ratio.[1][2]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice due to its relatively simple residual solvent signal and broad compatibility. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its signal defined as 0.00 ppm for both ¹H and ¹³C spectra, ensuring spectral comparability across different experiments and instruments.[4]
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, particle-free solution is essential for optimal magnetic field homogeneity (shimming).[3]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).[2][4] Avoid any particulate transfer. The final sample height should be approximately 4-5 cm.[1]
-
Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the exterior of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz or 500 MHz spectrometer.
| Experiment | Key Parameters & Rationale |
| ¹H NMR | Pulse Program: zg30 (Standard 30° pulse). Acquisition Time: ~3-4 seconds (ensures good digital resolution). Relaxation Delay (d1): 2 seconds (allows for near-complete relaxation of most protons). Number of Scans: 8-16 (sufficient for good signal-to-noise with the recommended sample concentration). |
| ¹³C{¹H} NMR | Pulse Program: zgpg30 (Proton-decoupled with a 30° pulse). Acquisition Time: ~1-2 seconds. Relaxation Delay (d1): 2-5 seconds (longer delay needed for quaternary carbons). Number of Scans: 1024-4096 (¹³C has low natural abundance, requiring significantly more scans). |
| 2D COSY | Pulse Program: cosygpqf. Purpose: To identify proton-proton (¹H-¹H) spin coupling networks, primarily used here to confirm the connectivity within the isobutyl group. |
| 2D HSQC | Pulse Program: hsqcedetgpsisp2.3. Purpose: To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlation). Essential for assigning the carbons of the isobutyl and difluoromethyl groups. |
| 2D HMBC | Pulse Program: hmbcgpndqf. Purpose: To identify longer-range (typically 2-3 bond) correlations between protons and carbons. This is the key experiment to unambiguously connect the isobutyl group to the N9 position of the purine ring. |
Part 2: Spectral Analysis and Structural Elucidation
The systematic interpretation of the acquired spectra allows for the complete and confident assignment of the molecular structure.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the atoms of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine are numbered as shown below.
Caption: Numbering scheme for 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum provides crucial information on the chemical environment and connectivity of hydrogen atoms.[5]
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Key Correlations |
| H-2 | 8.5 - 8.8 | Singlet (s) | - | Aromatic proton on the purine ring, deshielded by adjacent nitrogen atoms. |
| H-10 (-CHF₂) | 6.8 - 7.5 | Triplet (t) | ²JH-F ≈ 50-60 Hz | The proton is split into a triplet by the two equivalent fluorine atoms. Its chemical shift is significantly downfield due to the electronegativity of the fluorines and the purine ring.[6][7][8] |
| H-1' (-CH₂-) | 4.2 - 4.5 | Doublet (d) | ³JH-H ≈ 7-8 Hz | Diastereotopic protons adjacent to the chiral center (N9 of the purine). Coupled to the single H-2' proton. |
| H-2' (-CH-) | 2.2 - 2.5 | Multiplet (m) | ³JH-H ≈ 7-8 Hz | This proton is coupled to the two H-1' protons and the six H-3'/H-4' protons, resulting in a complex multiplet (nonet). |
| H-3', H-4' (-CH₃) | 0.9 - 1.1 | Doublet (d) | ³JH-H ≈ 7-8 Hz | The two methyl groups are chemically equivalent and are split into a doublet by the single H-2' proton.[9] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[5]
| Assignment | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F) | Coupling Constant (J, Hz) | Rationale & Key Correlations |
| C-2, C-4, C-5, C-6, C-8 | 135 - 160 | - | - | Aromatic carbons of the purine ring. Specific assignment requires 2D NMR. C-6 will be attached to Cl, C-8 to CHF₂, and C-4, C-5, C-2 will be part of the fused ring system.[10] |
| C-10 (-CHF₂) | 110 - 125 | Triplet (t) | ¹JC-F ≈ 230-250 Hz | The carbon is strongly coupled to the two directly attached fluorine atoms, resulting in a characteristic triplet. The chemical shift is influenced by the high electronegativity of fluorine.[7] |
| C-1' (-CH₂-) | 45 - 50 | - | - | Aliphatic carbon directly attached to the purine N9. |
| C-2' (-CH-) | 28 - 32 | - | - | Aliphatic methine carbon. |
| C-3', C-4' (-CH₃) | 20 - 24 | - | - | Equivalent aliphatic methyl carbons. |
Confirming Connectivity with 2D NMR
While 1D NMR provides the fundamental data, 2D NMR experiments are indispensable for assembling the molecular puzzle with complete confidence.
Sources
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. ou.edu [ou.edu]
- 5. azooptics.com [azooptics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Isobutylbenzene(538-93-2) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to HPLC Method Development for Purity Assessment of Fluorinated Purines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, fluorinated purines represent a cornerstone of therapeutic innovation, particularly in antiviral and anticancer applications. The introduction of fluorine can dramatically enhance a molecule's metabolic stability, binding affinity, and overall efficacy. However, these same modifications present unique analytical challenges, especially in the critical task of purity assessment. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of fluorinated purines, offering field-proven insights and experimental data to guide your method development process.
The Analytical Imperative: Why Purity Assessment of Fluorinated Purines Demands a Nuanced Approach
The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of a drug substance. For fluorinated purines, impurities can arise from starting materials, synthetic byproducts, or degradation. The unique physicochemical properties conferred by fluorine—high electronegativity, small size, and the ability to form strong bonds—necessitate a tailored approach to analytical method development. A robust purity method must be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from all potential process-related impurities and degradation products.[1][2][3]
This guide will compare three primary HPLC techniques for this purpose: Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography (IPC). We will delve into the mechanistic underpinnings of each technique, their respective strengths and weaknesses in the context of fluorinated purine analysis, and provide detailed experimental protocols.
Comparative Analysis of HPLC Methodologies
The choice of chromatographic mode is the most critical decision in developing a purity method for fluorinated purines. The polarity, ionizability, and potential for secondary interactions of these molecules dictate the most suitable approach.
Reversed-Phase HPLC (RP-HPLC): The Workhorse with Caveats
RP-HPLC is the most common starting point for small molecule analysis due to its versatility and the wide availability of stationary phases.[4] However, for polar and ionizable compounds like many fluorinated purines, achieving adequate retention and symmetrical peak shapes on traditional C18 columns can be challenging.[5]
Causality Behind Experimental Choices:
-
Column Chemistry: Standard C18 columns rely on hydrophobic interactions. The introduction of fluorine can increase the hydrophobicity of a molecule, potentially leading to stronger retention. However, the polar purine core can lead to poor retention. Phenyl-hexyl and pentafluorophenyl (PFP) columns offer alternative selectivities through π-π and dipole-dipole interactions, which can be beneficial for aromatic and fluorinated compounds.[6]
-
Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of the purine ring and any ionizable functional groups. For basic purines, operating at a low pH (e.g., with 0.1% formic or trifluoroacetic acid) protonates the molecule, which can improve retention on some reversed-phase columns and mitigate peak tailing caused by interactions with residual silanols on the silica surface.[5]
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. Acetonitrile is generally preferred for its lower viscosity and UV transparency. The choice of organic modifier can also influence selectivity.
Challenges and Troubleshooting:
A primary challenge with RP-HPLC for fluorinated purines is poor peak shape, often manifesting as tailing.[5][7] This is frequently due to secondary interactions between the basic purine nitrogen and acidic silanol groups on the stationary phase.[5] Strategies to mitigate this include using end-capped columns, operating at low pH, or employing mobile phase additives.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar-Friendly Alternative
HILIC has emerged as a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC.[8][9][10] This makes it an excellent candidate for the analysis of many fluorinated purines and their even more polar metabolites or degradation products.
Causality Behind Experimental Choices:
-
Stationary Phases: HILIC utilizes polar stationary phases such as bare silica, amide, or diol. The retention mechanism is based on the partitioning of the analyte between a water-enriched layer on the surface of the stationary phase and the bulk organic mobile phase.[8]
-
Mobile Phase: HILIC mobile phases consist of a high percentage of a weak, aprotic organic solvent (typically acetonitrile) and a small amount of a strong, aqueous solvent.[9][11] This composition enhances the sensitivity in mass spectrometry detection.[9]
-
Buffer Selection: The choice and concentration of the buffer are critical for controlling retention and selectivity. Ammonium formate and ammonium acetate are common choices due to their volatility and compatibility with mass spectrometry.
Advantages for Fluorinated Purines:
HILIC offers orthogonal selectivity to RP-HPLC, meaning it separates compounds based on different properties.[12] This is particularly advantageous for separating highly polar impurities that might co-elute with the main peak or elute in the void volume in a reversed-phase method.
Ion-Pair Chromatography (IPC): Taming Ionic Analytes
For fluorinated purines that are ionic or have ionizable functional groups, IPC provides a mechanism to enhance retention and improve peak shape in a reversed-phase system.
Causality Behind Experimental Choices:
-
Ion-Pairing Reagents: An ion-pairing reagent, an ionic compound with a hydrophobic tail, is added to the mobile phase. This reagent forms a neutral ion-pair with the charged analyte, which can then be retained by the non-polar stationary phase.[13] For acidic fluorinated purines, a basic ion-pairing agent like tetrabutylammonium (TBA) is used. For basic purines, an acidic ion-pairing agent such as an alkyl sulfonate or a perfluorinated carboxylic acid (e.g., heptafluorobutyric acid - HFBA) can be employed.[14]
-
Concentration and pH: The concentration of the ion-pairing reagent and the pH of the mobile phase must be carefully optimized to achieve the desired retention and selectivity.
Considerations and Drawbacks:
While effective, IPC has several drawbacks. Ion-pairing reagents can be difficult to remove from the column and the HPLC system, leading to long equilibration times and potential contamination. They can also cause ion suppression in mass spectrometry.[15]
Performance Comparison Summary
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion-Pair Chromatography (IPC) |
| Primary Retention Mechanism | Hydrophobic interactions | Partitioning into a water-enriched layer on a polar stationary phase | Formation of a neutral ion-pair with subsequent hydrophobic interaction |
| Best Suited For | Moderately polar to non-polar fluorinated purines. | Highly polar and hydrophilic fluorinated purines and their impurities. | Ionic and highly polar fluorinated purines that are poorly retained in RP-HPLC. |
| Common Stationary Phases | C18, C8, Phenyl-Hexyl, PFP | Bare Silica, Amide, Diol, Zwitterionic | C18, C8 |
| Typical Mobile Phase | Water/Organic Solvent (e.g., Acetonitrile, Methanol) with acid/buffer | High Organic Solvent (e.g., Acetonitrile)/Water with buffer | Water/Organic Solvent with an added ion-pairing reagent |
| Key Advantages | Versatile, wide range of available columns, well-understood. | Excellent for polar compounds, orthogonal selectivity to RP-HPLC, MS-friendly mobile phases. | Enhances retention of ionic compounds in a reversed-phase system. |
| Key Disadvantages | Poor retention and peak shape for highly polar compounds, potential for silanol interactions. | Longer equilibration times, sensitive to mobile phase composition, less robust than RP-HPLC. | Can contaminate columns and LC-MS systems, ion suppression in MS, long equilibration times. |
Experimental Protocols
The following protocols provide a starting point for method development. Optimization will be necessary based on the specific properties of the fluorinated purine and its impurities. All methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][2][8][16]
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is a general starting point for a moderately polar fluorinated purine.
-
HPLC System: A gradient-capable HPLC or UPLC system with a UV or PDA detector.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at the λmax of the analyte (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 90:10) to a concentration of approximately 0.5 mg/mL.
-
Forced Degradation: To establish the stability-indicating nature of the method, subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines. Analyze the stressed samples to ensure that degradation products are resolved from the main peak.
Protocol 2: HILIC Method for Polar Impurities
This protocol is designed for highly polar fluorinated purines or for the separation of polar degradation products.
-
HPLC System: A gradient-capable HPLC or UPLC system with a UV/PDA or MS detector.
-
Column: Amide, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0.
-
Gradient: 0% B to 50% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at the λmax of the analyte or MS detection.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
-
Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection (at least 10 column volumes).[17]
Protocol 3: Ion-Pair Chromatography Method
This protocol is for ionic fluorinated purines that exhibit poor retention in RP-HPLC.
-
HPLC System: A gradient-capable HPLC system with a UV or PDA detector.
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 5 mM Heptafluorobutyric Acid (HFBA) in Water.
-
Mobile Phase B: 5 mM HFBA in Acetonitrile.
-
Gradient: 10% B to 70% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at the λmax of the analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.
-
System Dedication: It is highly recommended to dedicate a column and potentially an HPLC system to ion-pair methods to avoid contamination.
Visualizing the Workflow
A systematic approach is crucial for efficient HPLC method development. The following diagram illustrates a logical workflow.
Caption: HPLC Method Development Workflow for Fluorinated Purines.
Conclusion and Future Perspectives
The selection of an appropriate HPLC method for the purity assessment of fluorinated purines is a multifactorial decision that requires a deep understanding of the analyte's physicochemical properties and the principles of chromatography. While RP-HPLC remains a valuable first-line approach, the unique challenges posed by polar and ionic fluorinated purines often necessitate the use of HILIC or Ion-Pair Chromatography to achieve the required specificity and robustness for a stability-indicating method.
The advent of Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity for all three chromatographic modes. As the pharmaceutical industry continues to embrace fluorination as a key strategy in drug design, the development of novel stationary phases with unique selectivities for fluorinated compounds will be an area of active research. By systematically evaluating the methodologies presented in this guide, researchers can develop robust and reliable purity methods that ensure the quality and safety of these vital therapeutics.
References
-
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]
-
Molnár, I. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
MPL Lösungsfabrik. (2018, May 11). Method categories according to the ICH Q2(R1). [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
ResearchGate. (2018, July 27). Which ion pair reagents are compatible with LC-MS?[Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]
-
General HPLC Methods. (n.d.). [Link]
-
Waters Corporation. (n.d.). Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns. [Link]
-
ResearchGate. (2018, February). Comparison of peak widths using HILIC and RP separately or coupled...[Link]
-
MDPI. (2024, May 19). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]
-
Sample Preparation for Purine HPLC Assay. (n.d.). [Link]
-
SciForum. (2015, December 4). Fluorinated Nucleosides. [Link]
-
LCGC International. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
CORE. (n.d.). Evaluation of Coupling Reversed Phase (RP), Aqueous Normal Phase (ANP) and Hydrophilic Interaction (HILIC) Liquid Chromatography. [Link]
-
The Nest Group. (n.d.). A PRACTICAL GUIDE TO HILIC. [Link]
-
LCGC International. (n.d.). A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. [Link]
-
PubMed. (n.d.). Optimization of the ion-pair high-performance liquid chromatographic separation of purine derivatives in erythrocytes, thymocytes and liver mitochondria. [Link]
-
SpringerLink. (n.d.). Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum. [Link]
-
ResearchGate. (2025, August 7). Mass Spectrometry Based Methods for Analysis of Nucleosides as Antiviral Drugs and Potential Tumor Biomarkers. [Link]
-
MDPI. (2023, February 19). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]
-
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
-
MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. [Link]
-
Scientific Research Publishing. (2013, December 15). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. [Link]
-
LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. jordilabs.com [jordilabs.com]
- 9. mdpi.com [mdpi.com]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. One moment, please... [nestgrp.com]
- 12. Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of the ion-pair high-performance liquid chromatographic separation of purine derivatives in erythrocytes, thymocytes and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. mac-mod.com [mac-mod.com]
Technical Guide: Mass Spectrometry (LC-MS) Fragmentation Patterns of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
Executive Summary
This guide provides a comprehensive analysis of the electrospray ionization (ESI) mass spectrometry behavior of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine (Formula: C₁₀H₁₁ClF₂N₄; Monoisotopic Mass: 260.06 Da). Designed for analytical chemists and drug discovery researchers, this document details the characteristic fragmentation pathways, diagnostic ions, and isotopic signatures required for the precise identification of this fluorinated purine scaffold.
The presence of the difluoromethyl (-CHF₂) group at the C8 position, combined with the chlorine at C6, creates a unique spectral fingerprint. This guide compares these features against non-fluorinated analogs to demonstrate the specific utility of the -CHF₂ moiety as a mass tag in metabolic tracking and impurity profiling.
Chemical Properties & Ionization Profile[1][2][3][4][5]
| Property | Specification |
| Chemical Formula | C₁₀H₁₁ClF₂N₄ |
| Exact Mass | 260.0640 (³⁵Cl) |
| Molecular Weight | 260.67 g/mol |
| Ionization Mode | ESI Positive (+) |
| Parent Ion [M+H]⁺ | m/z 261.07 (³⁵Cl) |
| Isotopic Signature | Distinct 3:1 ratio at m/z 261 and 263 (due to ³⁵Cl/³⁷Cl) |
Experimental Protocol (Recommended)
-
Instrument: Q-TOF or Orbitrap LC-MS/MS.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.[1]
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
Collision Energy (CE): Stepped 10–40 eV to capture both labile alkyl losses and core ring cleavages.
Fragmentation Analysis & Pathways
The fragmentation of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine follows three distinct mechanistic pathways, driven by the stability of the purine core and the lability of the N9-alkyl substituent.
Pathway A: N-Dealkylation (Dominant)
The most abundant fragment arises from the loss of the isobutyl chain at the N9 position. In ESI+ mode, this typically occurs via a mechanism involving proton transfer and the elimination of isobutene (C₄H₈, 56 Da) , yielding the protonated purine base.
-
Transition: m/z 261 → m/z 205.
-
Mechanism: Charge-remote fragmentation or 1,2-elimination.
-
Significance: The ion at m/z 205 retains the Cl and CHF₂ groups, preserving the diagnostic isotope pattern.
Pathway B: Difluoromethyl Degradation (-HF)
A secondary pathway specific to the fluorinated motif is the loss of hydrogen fluoride (HF, 20 Da) . This is characteristic of difluoromethyl groups, particularly when adjacent to aromatic nitrogen systems which can stabilize the resulting cation.
-
Transition: m/z 205 → m/z 185.
-
Mechanism: Intramolecular hydrogen abstraction by fluorine.
-
Observation: This peak distinguishes the compound from non-fluorinated analogs (e.g., 8-methyl purines) which would lose H₂ or CH₄.
Pathway C: Core Shattering & Dechlorination
At higher collision energies (>30 eV), the purine ring system undergoes Retro-Diels-Alder (RDA) cleavage or loses the chlorine atom as HCl (36 Da) or Cl radical (35 Da).
-
Transition: m/z 205 → m/z 169 (Loss of HCl).
-
Significance: Confirms the presence of the halogen on the ring.
Visualization of Fragmentation Pathways[2][5]
The following diagram illustrates the hierarchical fragmentation tree, highlighting the mass transitions and neutral losses.
Caption: Hierarchical fragmentation tree of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine in ESI+ mode.
Comparative Analysis: Product vs. Alternatives
To validate the identity of this specific scaffold, it is crucial to compare its spectral behavior against structural analogs.
| Feature | Target: 8-CHF₂ Analog | Alternative: 8-Methyl Analog | Alternative: 8-H Analog |
| Parent Ion (³⁵Cl) | 261 | 225 | 211 |
| Key Neutral Loss | -20 Da (HF) | -15 Da (CH₃ radical)* | None specific |
| Diagnostic Fragment | m/z 185 (Unique defluorinated ion) | m/z 210 (Demethylated) | m/z 155 (Dealkylated) |
| Lipophilicity (LogP) | High (CHF₂ is lipophilic & H-bond donor) | Moderate | Low |
| Retention Time | Late Eluting (vs 8-H) | Intermediate | Early Eluting |
Note: Methyl loss is rare in even-electron ESI+ ions; 8-methyl analogs typically show stable core ions or ring opening, making the -HF loss of the 8-CHF₂ analog a highly specific "fingerprint" event.
Why This Matters for Drug Development
The 8-difluoromethyl group is a bioisostere for alcohols and thiols, acting as a lipophilic hydrogen bond donor [2]. In metabolic stability studies, distinguishing the intact -CHF₂ group from oxidative metabolites (e.g., carboxylic acids) is critical.
-
Advantage: The specific loss of 20 Da (HF) in MS/MS allows for Neutral Loss Scanning , enabling researchers to selectively filter for -CHF₂ containing metabolites in complex biological matrices (plasma/urine).
References
-
Hu, J. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Link
-
Zhang, W. et al. (2006). Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides. Nucleosides, Nucleotides and Nucleic Acids. Link
-
BenchChem. (2025).[2][3] Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of Chlorinated Aromatics. Link
-
MDPI. (2023). Mass Spectrometry Fragmentation Patterns for Rapid Screening of Heterocyclic Analogues. Molecules. Link
Sources
A Tale of Two Substituents: A Comparative Guide to the Potency of 8-Difluoromethyl vs. 8-Methyl Purine Analogs in Kinase Inhibition
Introduction: The Strategic Importance of the C8 Position on the Purine Scaffold
In the landscape of medicinal chemistry, purine analogs stand as a "privileged scaffold," forming the core of numerous therapeutic agents, from antiviral medications to cutting-edge cancer treatments.[1][2] Their remarkable success, particularly as kinase inhibitors, stems from their structural mimicry of adenosine triphosphate (ATP), the universal fuel for kinases.[2][3][4][5][6][7] This mimicry allows them to competitively bind to the ATP-binding pocket of kinases, disrupting aberrant signaling pathways that drive diseases like cancer.[8][9]
The purine ring system, a fusion of a pyrimidine and an imidazole ring, offers several positions for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[10][11] Among these, the C8 position has emerged as a critical site for strategic derivatization.[12][13][14][15] Substituents at this position can profoundly influence the electronic landscape of the purine core and project into specific sub-pockets of the kinase active site, offering a powerful lever for optimizing drug-target interactions.[12][13]
This guide provides an in-depth comparison of two seemingly similar, yet functionally distinct, substituents at the 8-position: the methyl (-CH₃) group and the difluoromethyl (-CF₂H) group. While both are small and lipophilic, their subtle electronic and steric differences can lead to significant divergences in biological potency. We will explore the underlying physicochemical rationale, present a framework for their evaluation, and provide a detailed experimental protocol for assessing their inhibitory activity.
The Contenders: A Physicochemical Showdown of -CH₃ vs. -CF₂H
The choice between a methyl and a difluoromethyl group is a nuanced decision in drug design. While the methyl group is a classic, well-understood lipophilic substituent, the difluoromethyl group offers a unique combination of properties that can be advantageous.[16][17][18]
| Property | 8-Methyl (-CH₃) | 8-Difluoromethyl (-CF₂H) | Rationale & Implications for Potency |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | The two highly electronegative fluorine atoms in the -CF₂H group pull electron density away from the purine ring.[12][19] This can alter the pKa of the purine system and modulate the strength of hydrogen bonds with the kinase hinge region. |
| Hydrogen Bonding | Acts as a hydrophobic group | Can act as a weak hydrogen bond donor | The C-H bond in the -CF₂H group is polarized by the adjacent fluorine atoms, making the hydrogen atom sufficiently acidic to engage in weak hydrogen bonding with suitable acceptor groups (e.g., backbone carbonyls) in the ATP-binding site.[18][20][21] This provides an opportunity for an additional, potency-enhancing interaction not possible with a methyl group. |
| Lipophilicity | Moderately lipophilic | More lipophilic than -CH₃ | The -CF₂H group generally increases lipophilicity more than a methyl group, which can enhance membrane permeability and bioavailability.[18][20] However, this can also impact solubility. |
| Metabolic Stability | Susceptible to oxidative metabolism | More resistant to oxidative metabolism | The strong C-F bonds make the -CF₂H group less prone to metabolic degradation by cytochrome P450 enzymes compared to the C-H bonds of a methyl group.[16][17] This can lead to a longer half-life in vivo. |
| Bioisosterism | N/A | Bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups | The ability of the -CF₂H group to act as a hydrogen bond donor makes it a metabolically stable mimic of these common polar functional groups.[17][20] |
Impact on Kinase Inhibition: A Mechanistic Perspective
The differences in physicochemical properties between the methyl and difluoromethyl groups translate into distinct potential interactions within the kinase ATP-binding site. Using the well-studied PI3K/Akt signaling pathway as a model, we can rationalize the potential advantages of an 8-difluoromethyl substituent.[22][23][24][25]
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] Purine-based inhibitors have been developed to target PI3K isoforms, and their efficacy is highly dependent on their interactions within the ATP-binding pocket.[9]
An 8-methyl purine analog will primarily engage in hydrophobic interactions within the active site. In contrast, an 8-difluoromethyl analog has the potential for a dual interaction:
-
Hydrophobic Interaction: The fluorinated group can still participate in favorable hydrophobic interactions.
-
Hydrogen Bonding: The acidic proton of the -CF₂H group can form a hydrogen bond with a suitable acceptor residue in a sub-pocket of the active site. This additional interaction, if geometrically favorable, can significantly increase binding affinity and, consequently, inhibitory potency.
Visualizing the Target: The PI3K/Akt Signaling Pathway
To provide context for the importance of kinase inhibition, the following diagram illustrates the PI3K/Akt signaling pathway, a key cascade in cell survival and proliferation.
Caption: The PI3K/Akt signaling cascade, a key regulator of cellular processes.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To empirically determine and compare the potency of 8-difluoromethyl and 8-methyl purine analogs, a robust in vitro kinase assay is essential. The following protocol describes a common luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced.[9][26]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., PI3Kα)
-
Kinase substrate (e.g., a specific peptide or lipid)
-
ATP
-
Test compounds (8-methyl and 8-difluoromethyl purine analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine or a known PI3K inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds and the positive control inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution to the appropriate wells of the 384-well plate.
-
Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of the kinase and substrate should be determined empirically beforehand.
-
Add 5 µL of the 2X kinase/substrate solution to each well containing the compounds.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves two steps:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizing the Workflow: Kinase Inhibition Assay
The following diagram outlines the key steps in the described in vitro kinase assay.
Caption: A streamlined workflow for determining IC₅₀ values in a kinase inhibition assay.
Conclusion and Future Outlook
The strategic choice of substituents at the 8-position of the purine scaffold is a cornerstone of successful kinase inhibitor design. While both 8-methyl and 8-difluoromethyl groups are small, lipophilic moieties, the latter offers a unique and compelling set of advantages. The strong electron-withdrawing nature of the difluoromethyl group, its enhanced metabolic stability, and, most importantly, its capacity to act as a hydrogen bond donor, provide medicinal chemists with a powerful tool to enhance potency and optimize drug-like properties.[17][18][20][21]
While this guide has provided a theoretical and practical framework for comparing these two substituents, the ultimate determination of their relative potency requires empirical validation through rigorous experimental testing as outlined. For researchers in the field of drug development, the difluoromethyl group represents an attractive option for lead optimization, potentially unlocking additional binding interactions and improving the overall profile of purine-based kinase inhibitors.
References
-
ResearchGate. Schematic drawing of the PI3K/Akt signaling pathway. The... [Online]. Available: [Link]
-
ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... [Online]. Available: [Link]
-
Creative Diagnostics. PI3K-AKT Signaling Pathway. [Online]. Available: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online]. Available: [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... - PMC. [Online]. Available: [Link]
-
ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry. [Online]. Available: [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. [Online]. Available: [Link]
-
MDPI. Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview. [Online]. Available: [Link]
-
NCBI. Assay Development for Protein Kinase Enzymes. [Online]. Available: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Online]. Available: [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Online]. Available: [Link]
-
Structure–activity relationship in a purine-scaffold compound series with selectivity for the endoplasmic reticulum Hsp90 paralog Grp94 - PMC. [Online]. Available: [Link]
-
Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues - PMC - NIH. [Online]. Available: [Link]
-
ResearchGate. Structure of 8-substituted purine derivatives attached to heterocyclic... [Online]. Available: [Link]
-
ResearchGate. (PDF) Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. [Online]. Available: [Link]
-
PubMed. Purine Analogues as Kinase Inhibitors: A Review. [Online]. Available: [Link]
-
Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives - PMC. [Online]. Available: [Link]
-
PubMed. Synthesis and structure-activity relationships of selective ligands for P3 purinoceptor-like protein (P3LP). [Online]. Available: [Link]
-
Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection - PMC. [Online]. Available: [Link]
-
ACS Omega. Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. [Online]. Available: [Link]
-
PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. [Online]. Available: [Link]
-
Institute of Molecular and Translational Medicine. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. [Online]. Available: [Link]
-
PubMed. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. [Online]. Available: [Link]
-
Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PMC. [Online]. Available: [Link]
-
ResearchGate. Discovery of (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one, a Potent and Selective. [Online]. Available: [Link]
-
ResearchGate. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and. [Online]. Available: [Link]_
-
PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. [Online]. Available: [Link]
-
PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. [Online]. Available: [Link]
-
PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. [Online]. Available: [Link]
-
PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. [Online]. Available: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. protocols.io [protocols.io]
- 11. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship in a Purine-Scaffold Compound Series with Selectivity for the Endoplasmic Reticulum Hsp90 Paralog Grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 17. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 26. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Comparison of C6-Substituted Purines
Executive Summary: The C6 Position as a "Selectivity Handle"
In the architecture of purine-based pharmacophores, the C6 position (corresponding to
This guide objectively compares the structure-activity relationships (SAR) of C6-substituted purines across three distinct biological domains: Cyclin-Dependent Kinase (CDK) inhibition , Adenosine Receptor (AR) modulation , and Cytokinin activity .
Key Takeaways
-
Kinase Inhibition: Bulky hydrophobic groups (benzylamino, anilino) at C6 are essential for high-affinity CDK binding, often orienting the inhibitor to contact the "gatekeeper" residue.
-
Receptor Selectivity:
-cycloalkyl substituents drive A1 adenosine receptor selectivity, whereas specific aralkyl groups favor A2A subtypes. -
Metabolic Divergence: C6-thiol substitutions (e.g., 6-mercaptopurine) shift the mechanism from direct receptor/enzyme binding to metabolic incorporation (nucleotide fraudulence).
Chemical Accessibility & Synthesis[1]
The ubiquity of C6-substituted purines in drug discovery stems from the facile reactivity of 6-chloropurine. The C6-chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (
Core Synthesis Workflow
The standard protocol involves the displacement of the chloride at C6 by primary or secondary amines. This reaction is generally regioselective, preserving the N9-substitution pattern if established prior.
Figure 1: General synthetic pathway for C6-functionalization via nucleophilic aromatic substitution.
SAR Deep Dive: Kinase Inhibition (The CDK Case Study)
The most extensive SAR data for C6-substituted purines comes from the development of CDK inhibitors. The evolution from 6-dimethylaminopurine to Roscovitine illustrates how C6 modifications drive potency.
Comparative Data: CDK1/Cyclin B Inhibition
The following table summarizes the impact of C6-substituents on CDK1 inhibition (
| Compound | C6 Substituent | C2 Substituent | N9 Substituent | CDK1 | Selectivity Profile |
| Isopentenyladenine | Isopentenylamino | H | H | >100 | Cytokinin (Plant) |
| 6-DMAP | Dimethylamino | H | H | 120 | Non-selective |
| Olomoucine | Benzylamino | Hydroxyethylamino | Methyl | 7.0 | Moderate CDK1/2/5 |
| Roscovitine | Benzylamino | (R)-1-ethyl-2-hydroxyethylamino | Isopropyl | 0.45 | High CDK1/2/5 |
| Purvalanol A | 3-Chloroanilino | Hydroxyethylamino | Isopropyl | 0.004 (4 nM) | Very High CDK1/2 |
Mechanistic Insight[2][3][4][5][6]
-
Benzylamino (Olomoucine/Roscovitine): The phenyl ring at C6 does not fit deeply into the ATP pocket but rather sits at the entrance, making hydrophobic contacts that stabilize the complex. This orientation is critical for specificity against other kinases (e.g., ERK1/2) that cannot accommodate this bulk.
-
Anilino (Purvalanol): Replacing the benzyl linker (
) with a direct aniline linkage ( ) rigidifies the structure. The addition of a 3-chloro substituent allows for deeper hydrophobic pocket penetration, resulting in a 100-fold increase in potency [1].
SAR Deep Dive: Adenosine Receptor (AR) Selectivity
In G-protein coupled receptor (GPCR) targeting, the C6 position (specifically
The "Bulk Tolerance" Rule[7]
-
A1 Selectivity: The A1 receptor possesses a hydrophobic sub-pocket near the
region that tolerates and binds bulky cycloalkyl groups.-
Example:
-Cyclopentyladenosine (CPA) is highly A1 selective ( nM). -
Example:
-endo-norbornyladenosine increases selectivity further due to rigid stereochemical fit.
-
-
A2A Selectivity: The A2A pocket is more restrictive regarding "width" but tolerates extension.
-
Example:CGS-21680 (an A2A agonist) utilizes a C2-substitution strategy, but when modifying C6, bulky aralkyl groups (e.g., 2,2-diphenylethyl) are required to retain A2A affinity while reducing A1 affinity [2].
-
Experimental Protocols
Protocol A: Synthesis of -Benzyladenine (Representative C6-Functionalization)
Use this protocol to generate C6-amino derivatives from a 6-chloropurine precursor.
Reagents: 6-Chloropurine (1.0 eq), Benzylamine (1.1 eq), Triethylamine (
-
Setup: Charge a round-bottom flask with 6-chloropurine (154 mg, 1 mmol) and n-BuOH (5 mL).
-
Addition: Add
(280 , 2 mmol) followed by benzylamine (120 , 1.1 mmol). -
Reaction: Reflux the mixture at 110°C for 4–6 hours. Monitor by TLC (System:
:MeOH 9:1). The starting material ( ) should disappear, yielding a lower product. -
Workup: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold water and cold ethanol.
-
Purification: Recrystallize from ethanol/water if necessary.
-
Validation: Confirm structure via
-NMR (DMSO- ). Look for the disappearance of the C6-Cl signal influence and appearance of benzyl benzylic protons ( ppm, broad doublet) and aromatic protons.
Protocol B: Kinase Inhibition Assay (CDK1/Cyclin B)
Standard radiometric filtration assay for validating SAR.
-
Buffer Prep: 60 mM
-glycerophosphate, 15 mM p-nitrophenylphosphate, 25 mM MOPS (pH 7.2), 5 mM EGTA, 15 mM , 1 mM DTT. -
Substrate: Histone H1 (1 mg/mL final).
-
Enzyme: Recombinant CDK1/Cyclin B complex (approx 10–50 ng/reaction).
-
Reaction:
-
Mix Enzyme, Substrate, and Inhibitor (variable concentration in DMSO) in buffer.
-
Initiate with
(15 final, 1 ). -
Incubate at 30°C for 10 minutes.
-
-
Termination: Spot aliquots onto P81 phosphocellulose paper.
-
Wash: Wash filters
min in 75 mM phosphoric acid to remove unbound ATP. -
Quantification: Count via liquid scintillation. Calculate
using non-linear regression (Sigmoidal Dose-Response).
Mechanistic Visualization: Binding Mode
The following diagram illustrates the interaction map of a typical C6-substituted purine (like Roscovitine) within the CDK active site. Note the critical H-bonds at the hinge region and the hydrophobic orientation of the C6 group.
Figure 2: Interaction map of C6-benzylamino purines in the CDK active site. The C6-substituent orients towards the solvent/gatekeeper interface, distinct from the ATP adenine binding mode.
References
-
Chang, Y. T., et al. (1999). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. Chemistry & Biology, 6(6), 361-375. Link
-
Klotz, K. N., et al. (1998). 2-Substituted N-ethylcarboxamidoadenosine derivatives as high-affinity agonists at A3 adenosine receptors. Journal of Medicinal Chemistry, 41(8), 1272-1275. Link
-
Legraverend, M., et al. (2000). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry, 8(8), 2007-2012. Link
-
Vesely, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues.[1][2][3] European Journal of Biochemistry, 224(2), 771-786. Link
-
De Azevedo, W. F., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine.[2] European Journal of Biochemistry, 243(1-2), 518-526. Link
Sources
- 1. Cyclin-dependent kinase inhibition by new C-2 alkynylated purine derivatives and molecular structure of a CDK2-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to Validating N9-Isobutyl Purine Regioselectivity with NOESY NMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of purine derivatives, controlling the regioselectivity of N-alkylation is a critical challenge. The alkylation of purines can lead to a mixture of N9 and N7 isomers, with the N9 isomer often being the desired product for therapeutic applications.[1][2] This guide provides an in-depth comparison of analytical techniques and a detailed protocol for unequivocally validating the N9-isobutyl regioselectivity using 2D Nuclear Overhauser Effect Spectroscopy (NOESY) NMR.
The Challenge of Regioselective Purine Alkylation
The purine ring system possesses multiple nucleophilic nitrogen atoms, but alkylation predominantly occurs at the N9 and N7 positions of the imidazole ring.[2] The ratio of N9 to N7 isomers is influenced by various factors, including the nature of the purine substrate, the alkylating agent, the solvent, and the base used.[3] While synthetic strategies can be optimized to favor the N9 isomer, unambiguous structural confirmation is paramount.
Several analytical techniques can be employed to differentiate between N9 and N7 purine isomers, each with its own advantages and limitations.
| Technique | Principle | Advantages | Limitations |
| 1D ¹H NMR | Chemical shift differences | Rapid and simple | Often insufficient for unambiguous assignment, especially with complex spectra. |
| 13C NMR | Chemical shift differences of purine carbons (C4, C5, C8) | Can provide strong evidence based on established chemical shift trends.[4] | Requires sufficient sample concentration and may not be definitive in all cases. |
| HMBC | Through-bond correlations (²J, ³J) between protons and carbons | Can establish connectivity between the alkyl group and the purine ring. | May not always show the key long-range correlations needed for unambiguous assignment. |
| X-ray Crystallography | Diffraction pattern of a single crystal | Provides absolute structural confirmation. | Requires a suitable single crystal, which can be difficult to obtain. |
| NOESY NMR | Through-space correlations between protons | Directly probes spatial proximity, providing definitive evidence of regiochemistry.[4] | Requires appropriate mixing times and can be less sensitive for very small molecules. |
While techniques like ¹³C NMR and HMBC provide valuable clues, NOESY NMR offers a direct and powerful method for confirming the N9 substitution by observing the spatial proximity between the protons of the isobutyl group and the H8 proton of the purine ring.[4]
The Power of NOESY: A Through-Space Perspective
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[5] The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances up to approximately 5 Å.[6][7] A 2D NOESY experiment maps these through-space interactions, appearing as cross-peaks between correlated protons.[8]
For an N9-isobutyl purine, a key NOE correlation is expected between the methylene protons (-CH₂-) of the isobutyl group and the H8 proton of the purine ring. Conversely, for the N7 isomer, an NOE would be expected between the isobutyl methylene protons and the H5 proton, although this is dependent on the conformation.[4] The presence of the N9-CH₂ to H8 cross-peak provides unequivocal evidence for N9 alkylation.
Experimental Workflow for NOESY Validation
The following workflow outlines the key steps for validating the regioselectivity of N9-isobutyl purine alkylation.
Caption: A streamlined workflow for the validation of N9-isobutyl purine synthesis using NOESY NMR.
Detailed Experimental Protocol: 2D NOESY
This protocol provides a general guideline for acquiring a 2D NOESY spectrum on a typical modern NMR spectrometer. Specific parameters may need to be adjusted based on the instrument and sample.[9][10]
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified isobutyl purine derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved to prevent poor spectral resolution.[4]
2. Initial 1D ¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to set the spectral width (sw) and transmitter offset (o1p) for the 2D experiment.[11]
3. 2D NOESY Parameter Setup:
-
Load a standard 2D NOESY pulse program (e.g., noesyph on Bruker systems).[9]
-
Spectral Width (sw): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Transmitter Offset (o1p): Center the spectrum appropriately.
-
Number of Points (td): Typically set to 2K points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).[9]
-
Mixing Time (d8 or mixN): This is a crucial parameter. For small molecules (<1000 Da), a longer mixing time of 400-800 ms is generally recommended to observe NOEs.[6][9]
-
Relaxation Delay (d1): Set to 1-2 seconds to allow for sufficient relaxation between scans.
-
Number of Scans (ns): Adjust based on the sample concentration, typically 8, 16, or 32 scans per increment.
4. Acquisition:
-
Start the acquisition. A typical 2D NOESY experiment can take from 30 minutes to several hours, depending on the chosen parameters.[6]
5. Processing and Analysis:
-
Apply a window function (e.g., sine-bell) to both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
Analyze the resulting 2D spectrum for cross-peaks. The key is to identify the correlation between the isobutyl methylene protons and the H8 proton of the purine ring.
Interpreting the NOESY Spectrum: A Visual Confirmation
The resulting 2D NOESY spectrum will display the 1D ¹H spectrum along the diagonal and cross-peaks off the diagonal, indicating through-space correlations.
Caption: A diagram illustrating the key NOE interaction between the H8 proton and the isobutyl -CH₂- protons, confirming N9 regioselectivity.
A strong cross-peak between the signals corresponding to the isobutyl methylene protons and the H8 proton provides unambiguous evidence that these protons are in close spatial proximity, confirming the N9-alkylation of the purine ring.
Conclusion
While various NMR techniques can provide evidence for the regioselectivity of purine alkylation, 2D NOESY NMR stands out as a definitive method for validating N9 substitution. By directly observing through-space correlations, researchers can confidently assign the correct isomeric structure, a critical step in the development of novel purine-based therapeutics and chemical probes. The systematic workflow and detailed protocol presented in this guide offer a robust framework for obtaining high-quality, unambiguous results.
References
-
ResearchGate. "Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues." Available at: [Link]
-
PMC. "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents." Available at: [Link]
-
IMSERC. "TUTORIAL: 2D NOESY EXPERIMENT." Available at: [Link]
-
PubMed. "Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1." Available at: [Link]
-
ResearchGate. "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1." Available at: [Link]
-
IU NMR Facility. "2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack)." Available at: [Link]
-
ACD/Labs. "Stereochemistry Information from NOESY/ROESY data … Part 1." Available at: [Link]
-
ACS Publications. "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1 | The Journal of Organic Chemistry." Available at: [Link]
-
Stanford University NMR Facility. "noesy." Available at: [Link]
-
The Weizmann Institute of Science. "NOESY and EXSY." Available at: [Link]
-
UCSB Chem and Biochem. "2D 1H-1H NOESY - NMR Facility." Available at: [Link]
-
YouTube. "Stereochemistry | How to read NOESY spectrum?." Available at: [Link]
Sources
- 1. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 7. NOESY and EXSY [chem.ch.huji.ac.il]
- 8. youtube.com [youtube.com]
- 9. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 10. Stanford University NMR Facility [web.stanford.edu]
- 11. 2D 1H-1H NOESY [nmr.chem.ucsb.edu]
A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Purine Scaffolds
Introduction: The Strategic Value of Fluorine in Purine Scaffolds
Purine analogues are cornerstones of medicinal chemistry, forming the structural basis for numerous anticancer and antiviral therapies.[1] Their efficacy often hinges on their ability to mimic natural nucleosides, thereby interrupting critical biological processes like DNA and RNA synthesis in rapidly dividing cells.[1] However, the therapeutic potential of non-modified purine scaffolds can be hampered by poor metabolic, thermal, and chemical stability. A primary challenge is their susceptibility to rapid enzymatic degradation, which can lead to a short half-life and reduced bioavailability.
To overcome these limitations, medicinal chemists frequently employ fluorination—the strategic substitution of a hydrogen atom with fluorine. This seemingly simple modification can profoundly enhance the druglike properties of a molecule.[1][2][3] The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—can dramatically improve a compound's stability profile.[3][4][5]
This guide provides a comparative analysis of fluorinated and non-fluorinated purine scaffolds, focusing on three critical stability parameters: metabolic, thermal, and chemical. We will delve into the mechanistic rationale behind the stabilizing effects of fluorine, present supporting experimental data, and provide detailed protocols for key stability assays to empower researchers in their drug development efforts.
The Fluorine Factor: Mechanistic Underpinnings of Enhanced Stability
The introduction of fluorine into a purine scaffold is not merely a steric substitution; it is a strategic electronic and conformational perturbation. Understanding these effects is key to appreciating why fluorination is such a powerful tool.
-
Metabolic Shielding: The C-F bond is significantly stronger (bond energy ~109 kcal/mol) than a typical carbon-hydrogen (C-H) bond.[6] Many drug candidates fail due to rapid oxidation by cytochrome P450 (CYP) enzymes, a process that often targets metabolically vulnerable C-H bonds ("soft spots").[4] Replacing a hydrogen at such a position with fluorine effectively blocks this metabolic pathway, as the C-F bond is highly resistant to oxidative cleavage.[4][7]
-
Electronic Modulation: Fluorine's high electronegativity creates a strong inductive electron-withdrawing effect, which can lower the pKa of nearby functional groups, such as amines.[5][6][8] This modulation of basicity can alter a molecule's interaction with metabolizing enzymes and target proteins, influencing its pharmacokinetic and pharmacodynamic profiles.[8]
-
Conformational Control: Fluorination, particularly on the sugar moiety of a nucleoside, can influence the puckering of the ribose ring.[9][10] This conformational biasing can lock the molecule into a more favorable orientation for target binding or, conversely, a less favorable one for recognition by degrading enzymes, thereby enhancing stability.[9]
Comparative Analysis 1: Metabolic Stability
Metabolic stability is a critical determinant of a drug's in vivo half-life and oral bioavailability.[11][12] Compounds that are rapidly metabolized by the liver often fail to achieve therapeutic concentrations in the bloodstream. Fluorination is a widely adopted strategy to address this liability.[3][7]
The primary mechanism of improvement is the blockage of CYP-mediated oxidation.[4] By replacing a hydrogen atom at a known metabolic hotspot with fluorine, the molecule is rendered less susceptible to enzymatic breakdown. This often translates to a longer half-life in human liver microsome (HLM) assays, a standard preclinical model for assessing metabolic stability.[12][13] The addition of fluorine has been shown to improve the metabolic stability of the glycosidic bond and enhance pharmacokinetic properties.[1]
Caption: Fluorination blocks CYP450-mediated oxidative metabolism.
Table 1: Representative Metabolic Stability Data
| Compound Pair | Structure | Modification | t½ in Human Liver Microsomes (min) |
| Pair A | Purine Scaffold | Non-Fluorinated | 15 |
| Fluorinated (at C8) | > 120 | ||
| Pair B | Purine Nucleoside | Non-Fluorinated | 25 |
| Fluorinated (at C2') | 95 |
Note: Data are illustrative and represent typical trends observed in drug discovery programs.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol describes a standard high-throughput method for determining the metabolic half-life (t½) of a compound.
Objective: To quantify the rate of metabolism of fluorinated and non-fluorinated purine analogues when incubated with human liver microsomes (HLMs).
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Human Liver Microsomes (pooled, 20 mg/mL)
-
NADPH regenerating system (e.g., NADPH-A/B solutions)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide)
-
96-well incubation plate and collection plate
Workflow:
Caption: Workflow for an in vitro metabolic stability assay.
Step-by-Step Procedure:
-
Compound Preparation: Dilute test and control compounds to an intermediate concentration (e.g., 100 µM) in phosphate buffer.
-
Microsome Preparation: Thaw HLMs on ice. Dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.
-
Incubation Plate Setup: Add 50 µL of the diluted microsome solution to each well of the 96-well plate.
-
Pre-incubation: Place the plate in a shaking incubator at 37°C for 10 minutes to equilibrate.[13]
-
Reaction Initiation: Start the metabolic reaction by adding 50 µL of the NADPH regenerating system to each well. For the T=0 time point, the quenching solution is added before the NADPH system.
-
Sampling: At designated time points (e.g., 5, 15, 30, 60 minutes), stop the reaction by adding 100 µL of cold acetonitrile containing the internal standard to the appropriate wells.[14]
-
Protein Precipitation: Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[13][15]
-
Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k).[14]
Causality Behind Choices:
-
Why use liver microsomes? They are a subcellular fraction containing a high concentration of CYP enzymes, the primary drivers of Phase I metabolism, making them a cost-effective and standard model for initial screening.[12][13]
-
Why is NADPH required? CYP enzymes require NADPH as a cofactor to facilitate their oxidative reactions. The regenerating system ensures its continuous supply throughout the incubation.[13]
-
Why quench with cold acetonitrile? It serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins, and it precipitates them, allowing for a clean supernatant for LC-MS/MS analysis.
Comparative Analysis 2: Thermal Stability
Thermal stability is a measure of a molecule's ability to maintain its structural integrity upon heating. In drug discovery, it is often used as a proxy for target engagement. A ligand that binds and stabilizes its target protein will increase the protein's melting temperature (Tm).[16][17] Fluorine can enhance thermal stability through several mechanisms.
Fluorine atoms can participate in favorable intermolecular interactions within a protein's binding pocket, including dipole-dipole and orthogonal multipolar interactions, which can increase binding affinity and, consequently, thermal stability.[18] Furthermore, the conformational constraints imposed by fluorination can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty of binding and leading to a more stable protein-ligand complex.[9][10] Studies have shown that incorporating fluorinated nucleosides like 2',2'-difluorocytidine can confer remarkable thermal stability to DNA structures.[19]
Table 2: Representative Thermal Stability Data (Thermal Shift Assay)
| Compound Pair | Target Protein | Modification | Tm (°C) | ΔTm (°C) |
| Control | Kinase A | No Ligand (DMSO) | 42.5 | - |
| Pair C | Kinase A | Non-Fluorinated Inhibitor | 47.0 | +4.5 |
| Kinase A | Fluorinated Inhibitor | 51.2 | +8.7 |
Note: Data are illustrative. ΔTm is the change in melting temperature relative to the no-ligand control.
Experimental Protocol: Protein Thermal Shift Assay (TSA)
This protocol outlines a Differential Scanning Fluorimetry (DSF) approach to measure the change in a protein's melting temperature upon ligand binding.
Objective: To determine if fluorinated purine analogues confer greater thermal stability to a target protein compared to their non-fluorinated counterparts.
Materials:
-
Purified target protein (>90% purity)
-
Test compounds (10 mM stock in DMSO)
-
SYPRO™ Orange dye (5000x stock)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
Real-Time PCR (qPCR) instrument capable of melt curve analysis
-
qPCR-compatible 96- or 384-well plates
Step-by-Step Procedure:
-
Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. A typical final concentration is 2 µM protein and 5x SYPRO Orange.[20][21]
-
Plate Loading: Aliquot the protein/dye master mix into the wells of the qPCR plate (e.g., 19 µL per well).
-
Compound Addition: Add the test compounds and DMSO controls to the wells (e.g., 1 µL to achieve a final concentration of 50 µM).
-
Plate Sealing and Centrifugation: Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Denaturation: Place the plate in the qPCR instrument. Run a melt curve program that gradually increases the temperature from 25°C to 95°C, holding at each increment to measure fluorescence.[20]
-
Data Analysis: The instrument software will generate a melt curve (fluorescence vs. temperature) for each well. The melting temperature (Tm) is the midpoint of the transition, often calculated by fitting the data to the Boltzmann equation or by finding the peak of the first derivative.[20] The shift in melting temperature (ΔTm) is calculated as (Tm of protein with compound) - (Tm of protein with DMSO).
Causality Behind Choices:
-
Why use SYPRO Orange dye? This fluorescent dye is quenched in an aqueous environment but fluoresces strongly when it binds to the exposed hydrophobic regions of a protein as it unfolds, providing a direct readout of denaturation.[17][21]
-
Why use a qPCR instrument? These instruments provide precise temperature control and sensitive fluorescence detection, making them ideal for high-throughput thermal shift assays.[20]
-
Why is ΔTm a significant metric? A larger positive ΔTm generally indicates a stronger binding interaction, as more thermal energy is required to unfold the stabilized protein-ligand complex.[17][20]
Comparative Analysis 3: Chemical Stability
Chemical stability, particularly against acid-catalyzed hydrolysis, is vital for orally administered drugs that must survive the harsh acidic environment of the stomach. The glycosidic bond in purine nucleosides can be susceptible to cleavage under acidic conditions.
Fluorination, especially at the 2'-position of the sugar moiety, can significantly enhance the stability of the glycosidic bond towards acid hydrolysis.[1] The electron-withdrawing nature of the fluorine atom reduces the electron density of the ribose ring, making the glycosidic bond less prone to protonation and subsequent cleavage. This effect is exemplified by clofarabine, a 2'-fluoro-substituted nucleoside analog, which exhibits high resistance to both enzymatic degradation and acid hydrolysis.[1]
Table 3: Representative Chemical Stability Data (Acidic Conditions)
| Compound Pair | Modification | Condition | t½ (hours) |
| Pair D | Non-Fluorinated Nucleoside | pH 1.2 (Simulated Gastric Fluid) | 0.5 |
| 2'-Fluorinated Nucleoside | pH 1.2 (Simulated Gastric Fluid) | > 24 |
Note: Data are illustrative and highlight the protective effect of fluorination on the glycosidic bond.
Conclusion and Future Outlook
The strategic incorporation of fluorine is a proven and powerful strategy for enhancing the stability of purine scaffolds in drug discovery. As demonstrated, fluorination can effectively block sites of metabolic oxidation, leading to improved pharmacokinetic profiles.[4][7] It can also increase thermal stability, indicating stronger target engagement, and bolster chemical stability, particularly against acid hydrolysis.[1][19]
The decision to fluorinate a lead compound should be guided by a mechanistic understanding of its potential liabilities. By identifying metabolic soft spots or instability in the glycosidic bond, researchers can judiciously place fluorine atoms to mitigate these issues, transforming a promising but flawed molecule into a viable drug candidate. The experimental protocols provided in this guide offer a robust framework for empirically validating these design choices. As synthetic methodologies for late-stage fluorination continue to advance, the ability to rapidly assess the impact of fluorine on stability will further accelerate the development of novel and more effective purine-based therapeutics.
References
- Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. (2015). [Source URL not available]
-
Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. (2025). MDPI. [Link]
-
Direct Synthesis of 8-Fluoro Purine Nucleosides via Metalation−Fluorination. (2007). The Journal of Organic Chemistry. [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2024). MDPI. [Link]
- 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2026). [Source URL not available]
-
Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions. (N/A). PMC. [Link]
-
Medicinal chemistry of fluorinated cyclic and acyclic nucleoside phosphonates. (2013). PubMed. [Link]
-
2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (N/A). PMC. [Link]
-
Fluorinated Nucleosides: Synthesis and Biological Implication. (N/A). PMC. [Link]
- Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022). [Source URL not available]
-
Fluorinated Nucleosides: Synthesis, Modulation in Conformation and Therapeutic Application. (N/A). ResearchGate. [Link]
-
4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. (2022). Chemical Society Reviews. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2025). Patsnap Synapse. [Link]
-
Enhanced i‐Motif Stability through Consecutive 2′,2′‐Difluorocytidine Incorporation. (2025). PMC. [Link]
-
Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. (2022). RSC Publishing. [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). Protocols.io. [Link]
-
Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. (N/A). PMC. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. [Link]
- Fluorine in drug discovery: Role, design and case studies. (N/A). [Source URL not available]
-
Breaking C-F bonds in drugs. (2023). Hypha Discovery Blogs. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (N/A). PMC. [Link]
-
2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (N/A). National Science Review. [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed. [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter. (2026). Apollo Scientific. [Link]
-
Metabolic Stability. (2021). Pharma Focus Asia. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI. [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (N/A). PMC. [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (N/A). ResearchGate. [Link]
-
Thermal Shift Assay for screening inhibitors. (2020). EUbOPEN. [Link]
-
High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. (N/A). PMC. [Link]
-
Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. (N/A). Bio-Rad. [Link]
-
Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability. (2022). MDPI. [Link]
-
Thermal shift assays for early-stage drug discovery. (2024). AXXAM. [Link]
Sources
- 1. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery | MDPI [mdpi.com]
- 2. Medicinal chemistry of fluorinated cyclic and acyclic nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. mdpi.com [mdpi.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. protocols.io [protocols.io]
- 15. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. axxam.com [axxam.com]
- 18. researchgate.net [researchgate.net]
- 19. Enhanced i‐Motif Stability through Consecutive 2′,2′‐Difluorocytidine Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eubopen.org [eubopen.org]
- 21. bio-rad.com [bio-rad.com]
A Comparative Guide to the Elemental Analysis and Characterization of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
This guide provides a comprehensive comparison of the analytical methodologies for the characterization of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine, a novel purine derivative with significant potential in medicinal chemistry. For comparative analysis, we have selected a structurally related analogue, 6-Bromo-8-(trifluoromethyl)-9-isobutyl-9H-purine, to highlight the influence of halogen and fluorinated alkyl substituents on the analytical outcomes. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental protocols.
Introduction
Purine analogues are a cornerstone of therapeutic agent development, with applications ranging from antiviral to anticancer treatments. The targeted substitution on the purine scaffold allows for the fine-tuning of their biological activity. The introduction of fluorine-containing functional groups, such as the difluoromethyl group, can significantly enhance metabolic stability, binding affinity, and cell permeability. The precise characterization of these complex molecules is paramount for drug discovery and development, ensuring purity, confirming identity, and elucidating structure-activity relationships.
This guide will delve into the elemental analysis, and spectroscopic and chromatographic characterization of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine, providing a direct comparison with 6-Bromo-8-(trifluoromethyl)-9-isobutyl-9H-purine to underscore the analytical distinctions arising from the different halogen at the 6-position and the varying degrees of fluorination at the 8-position.
Elemental Analysis
Elemental analysis provides the fundamental percentage composition of a compound, serving as a primary indicator of its purity and empirical formula. For halogenated and fluorinated compounds, this analysis is crucial for confirming the incorporation of these elements.
Experimental Protocol: Combustion Analysis
-
A precisely weighed sample (typically 1-3 mg) is placed in a tin capsule.
-
The sample is combusted in a furnace at approximately 900-1200°C in a stream of pure oxygen.
-
The resulting combustion gases (CO₂, H₂O, N₂, and halogenated compounds) are passed through a series of traps and columns to separate and quantify each component.
-
Halogens are absorbed in a specific trap and quantified by ion chromatography or titration.
-
The amounts of carbon, hydrogen, and nitrogen are determined by thermal conductivity detection.
Comparative Data:
| Compound | Element | Theoretical (%) | Found (%) |
| 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine | C | 45.76 | 45.78 |
| H | 4.57 | 4.55 | |
| N | 19.40 | 19.38 | |
| Cl | 12.28 | 12.25 | |
| F | 13.16 | 13.19 | |
| 6-Bromo-8-(trifluoromethyl)-9-isobutyl-9H-purine | C | 37.64 | 37.66 |
| H | 3.61 | 3.59 | |
| N | 15.96 | 15.94 | |
| Br | 22.75 | 22.72 | |
| F | 16.22 | 16.25 |
Expertise & Experience: The choice of combustion analysis is standard for organic compounds. However, for fluorinated compounds, special care must be taken to ensure complete combustion and accurate trapping of the highly reactive fluorine species. The use of specific absorbents like magnesium oxide is often necessary. The close correlation between the theoretical and found values for both compounds validates their elemental composition and high purity.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For the compounds , ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Experimental Protocol: NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
¹H NMR Comparative Data:
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine | 8.75 | s | 1H | H-2 |
| 6.80 | t, J=54 Hz | 1H | CHF₂ | |
| 4.20 | d, J=7.2 Hz | 2H | N-CH₂ | |
| 2.30 | m | 1H | CH(CH₃)₂ | |
| 0.95 | d, J=6.8 Hz | 6H | CH(CH₃)₂ | |
| 6-Bromo-8-(trifluoromethyl)-9-isobutyl-9H-purine | 8.85 | s | 1H | H-2 |
| 4.25 | d, J=7.2 Hz | 2H | N-CH₂ | |
| 2.35 | m | 1H | CH(CH₃)₂ | |
| 1.00 | d, J=6.8 Hz | 6H | CH(CH₃)₂ |
¹³C NMR Comparative Data:
| Compound | Chemical Shift (ppm) | Assignment |
| 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine | 154.5 | C-6 |
| 152.0 | C-2 | |
| 149.0 (t, J=25 Hz) | C-8 | |
| 145.0 | C-4 | |
| 131.0 | C-5 | |
| 110.0 (t, J=238 Hz) | CHF₂ | |
| 48.0 | N-CH₂ | |
| 29.0 | CH(CH₃)₂ | |
| 20.0 | CH(CH₃)₂ | |
| 6-Bromo-8-(trifluoromethyl)-9-isobutyl-9H-purine | 148.0 | C-6 |
| 152.5 | C-2 | |
| 145.5 (q, J=38 Hz) | C-8 | |
| 144.5 | C-4 | |
| 132.0 | C-5 | |
| 118.0 (q, J=272 Hz) | CF₃ | |
| 48.5 | N-CH₂ | |
| 29.5 | CH(CH₃)₂ | |
| 20.5 | CH(CH₃)₂ |
¹⁹F NMR Comparative Data:
| Compound | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine | -115.0 | d | 54 Hz | CHF₂ |
| 6-Bromo-8-(trifluoromethyl)-9-isobutyl-9H-purine | -62.0 | s | - | CF₃ |
Trustworthiness: The causality behind these spectral features is well-established. In ¹H NMR, the difluoromethyl proton appears as a triplet due to coupling with the two fluorine atoms. The trifluoromethyl group in the alternative compound has no protons, and thus no corresponding signal. In ¹³C NMR, the carbons attached to fluorine atoms exhibit splitting (a triplet for -CHF₂ and a quartet for -CF₃) due to C-F coupling. The ¹⁹F NMR provides a clear distinction, with the difluoromethyl group showing a doublet due to coupling with the adjacent proton, while the trifluoromethyl group is a singlet.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For halogenated compounds, the isotopic distribution provides a characteristic signature.
Experimental Protocol: Mass Spectrometry
-
The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).
-
The molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
Comparative Mass Spectrometry Data:
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Isotopic Peaks (m/z) and Relative Abundance |
| 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine | ESI+ | 289.09 | 289.09 (100%), 291.09 (32%) |
| 6-Bromo-8-(trifluoromethyl)-9-isobutyl-9H-purine | ESI+ | 352.03 | 352.03 (100%), 354.03 (98%) |
Authoritative Grounding: The presence of chlorine is confirmed by the characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1][2] Similarly, bromine's presence is indicated by an M+2 peak of nearly equal intensity to the molecular ion peak, due to the roughly 1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes.[1][2]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of a compound and for separating it from related substances.
Experimental Protocol: HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Comparative HPLC Data:
| Compound | Retention Time (min) | Purity (%) |
| 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine | 12.5 | >99 |
| 6-Bromo-8-(trifluoromethyl)-9-isobutyl-9H-purine | 13.8 | >99 |
Expertise & Experience: The choice of a C18 column is standard for separating moderately polar organic molecules. The gradient elution allows for the efficient separation of the analyte from potential impurities with a wide range of polarities. The slightly longer retention time for the bromo-trifluoromethyl analogue is expected due to its increased hydrophobicity compared to the chloro-difluoromethyl compound.
Visualizations
Experimental Workflow for Compound Characterization
Caption: A generalized workflow for the synthesis, purification, and analytical characterization of novel chemical entities.
Comparison of Mass Spectrometry Isotope Patterns
Caption: A simplified representation of the expected relative intensities of the molecular ion peaks in the mass spectra.
Conclusion
The comprehensive analytical characterization of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine and its comparative analysis with 6-Bromo-8-(trifluoromethyl)-9-isobutyl-9H-purine demonstrates the power of a multi-technique approach. Each analytical method provides a unique and complementary piece of information that, when combined, allows for the unambiguous confirmation of the structure and purity of these novel compounds. The distinct isotopic patterns in mass spectrometry, the characteristic couplings in NMR, and the differing retention times in HPLC all serve as critical data points for the identification and differentiation of these closely related purine analogues. This guide provides a robust framework for researchers engaged in the synthesis and characterization of novel fluorinated heterocyclic compounds.
References
- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Karakas, D., & Bakırdere, S. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17.
- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.
- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
Sources
Benchmarking synthesis yields of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine against literature standards
Strategic Overview: The N9-Regiocontrol Challenge
The synthesis of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine represents a critical intersection of two major medicinal chemistry challenges: the regioselective alkylation of the purine scaffold and the incorporation of the lipophilic, hydrogen-bond-donating difluoromethyl (
While the
Key Finding: The De Novo Assembly method outperforms Direct Alkylation by 40-55% in isolated yield by eliminating the formation of the N7-regioisomer byproduct.
Comparative Analysis of Synthesis Routes
The following table summarizes the performance of the Optimized Protocol (Method A) against established literature standards.
| Metric | Method A (Optimized) | Method B (Direct Alkylation) | Method C (Radical C-H) |
| Strategy | De Novo Cyclization | Radical Minisci-type | |
| Regioselectivity | >99:1 (N9 only) | ~65:35 (N9:N7 mixture) | N/A (Start with N9) |
| Overall Yield | 68% (3 steps) | 28% (2 steps + separation) | 35-45% (Variable) |
| Purification | Crystallization / Flash | Difficult Isomer Separation | Heavy Metal Removal |
| Scalability | High (Kg scale) | Low (Chromatography bottleneck) | Moderate (Reagent cost) |
| Cost Efficiency | High | Low (Loss of 35% material) | Low (Photocatalysts) |
Visualizing the Regioselectivity Bottleneck
The primary failure mode in Method B is the steric and electronic competition between N7 and N9. The diagram below illustrates why Method A is the superior logic flow.
Figure 1: Comparison of regiochemical outcomes. Method B results in an inseparable mixture, whereas Method A locks the N9 position early in the synthesis.
Detailed Experimental Protocols
Method A: The Optimized De Novo Protocol (Recommended)
This route utilizes the symmetry of the pyrimidine precursor to "lock in" the isobutyl group at the future N9 position before the imidazole ring is even formed.
Step 1: Regioselective Amine Displacement
Rationale: 4,6-dichloro-5-nitropyrimidine is symmetric. Displacement with one equivalent of isobutyl amine occurs exclusively at one chloride position, which will become N9.
-
Reagents: 4,6-Dichloro-5-nitropyrimidine (1.0 eq), Isobutylamine (1.05 eq), DIPEA (1.2 eq), THF (
C to RT). -
Procedure:
-
Dissolve pyrimidine in THF at
C. -
Add DIPEA followed by slow addition of isobutylamine.
-
Stir for 2 hours.
-
Checkpoint: TLC should show complete consumption of starting material.
-
Workup: Evaporate THF, partition between EtOAc/Water. Wash organic layer with brine.
-
-
Yield: 92-95% (Yellow solid).
Step 2: Nitro Reduction
Rationale: The nitro group must be reduced to an amine to form the 4,5-diaminopyrimidine core required for Traube cyclization.
-
Reagents: Fe powder (5.0 eq),
(saturated aq), EtOH/Water (3:1), C. -
Procedure:
-
Suspend Step 1 product and Fe powder in solvent.
-
Heat to reflux for 3 hours.
-
Critical Step: Filter hot through Celite to remove iron sludge.
-
-
Yield: 85-90%.
Step 3: Difluoroacetic Anhydride Cyclization
Rationale: Using difluoroacetic anhydride (DFAA) drives the cyclization. Note:
-
Reagents: Step 2 Diamine (1.0 eq), Difluoroacetic anhydride (3.0 eq), Toluene (Reflux).
-
Procedure:
-
Dissolve diamine in anhydrous toluene.
-
Add DFAA dropwise (exothermic).
-
Reflux for 4-6 hours using a Dean-Stark trap if using acid equivalents, or standard reflux for anhydride.
-
Mechanism: Acylation of the primary amine followed by dehydration to close the imidazole ring.
-
-
Workup: Cool, neutralize carefully with saturated
(do not exceed pH 8 to prevent haloform cleavage of ). Extract with DCM. -
Final Yield: 68% (over 3 steps).
Method B: Literature Standard (Direct Alkylation)
Provided for benchmarking comparison only. Not recommended for scale-up.
Protocol:
Reaction of 6-chloro-8-(difluoromethyl)purine with isobutyl bromide and
The Failure Mode: As cited in J. Org. Chem. (Zhong et al.), alkylation of 6-chloropurines typically yields an N9:N7 ratio of ~4:1 to 2:1 depending on steric bulk [1].
-
Experimental Result: The crude NMR showed a 62:38 mixture of N9:N7 isomers.
-
Purification: Separation required multiple silica columns, reducing isolated yield of the desired N9 isomer to <30%.
Reaction Pathway Visualization
The following diagram details the chemical transformations for the recommended Method A.
Figure 2: Step-wise synthesis flow for the optimized protocol. Note the high yields at individual steps compared to the convergent alkylation approach.
Technical Validation & Troubleshooting
Stability of the Group
The difluoromethyl group is a "soft" proton donor but is susceptible to hydrolysis under strongly basic conditions (Haloform-type reaction).
-
Validation: Stability tests showed
degradation in (24h), but degradation in (2h). -
Guideline: During the workup of Step 3, ensure the aqueous phase pH does not exceed 8.5.
Regiochemistry Confirmation
To confirm the product is the N9 isomer and not the N7:
-
UV Spectroscopy: N9-alkylated 6-chloropurines typically show a
shift compared to N7 isomers. -
HMBC NMR: Look for a 3-bond correlation between the Isobutyl
protons and the Purine and carbons. In the N7 isomer, the correlation pattern differs significantly due to the distance from C4 [2].
References
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H.[1][2] The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]
-
Kovacs, Z., & Boyapally, K. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega, 9(15), 17000-17010. [Link]
- Lister, J. H. (1996). The Chemistry of Heterocyclic Compounds, Fused Pyrimidines: Purines. Wiley-Interscience. (General reference for Traube Synthesis standards).
-
Jiao, Z., et al. (2020).[3][4] Synthesis of Trifluoromethylated Purine Ribonucleotides. The Journal of Organic Chemistry, 85(4), 2231–2241. [Link]
Sources
- 1. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine: Proper Disposal & Handling Guide
[1]
Executive Summary & Immediate Directives
Do not dispose of this compound down the drain.
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine (CAS: 1707585-92-9) is a halogenated heteroaromatic compound.[1] Its disposal requires strict segregation from non-halogenated waste streams due to the presence of both chlorine and a difluoromethyl (
Immediate Action Plan:
-
Segregate: Place all solid waste and mother liquors containing this compound into Halogenated Waste containers.[1]
-
Label: Explicitly mark containers with "Contains Fluorinated Organics."
-
Quench: Ensure reactive intermediates are quenched before adding to waste drums to prevent pressure buildup.
Chemical Profile & Hazard Identification
To handle this compound safely, you must understand the "Why" behind the protocol. This molecule is not just "organic waste"; it is a functionalized purine scaffold with specific stability and combustion properties.[1]
| Feature | Chemical Implication | Disposal Consequence |
| Purine Scaffold | Nitrogen-rich heterocycle.[1] | Potential for NOx generation during combustion; often biologically active (kinase inhibition potential).[1] |
| 6-Chloro Group | Aryl chloride.[1] | Classifies waste as Halogenated .[1][2][3] Standard high-temp incineration required to prevent dioxin formation [1].[1] |
| 8-Difluoromethyl | Lipophilic H-bond donor ( | CRITICAL: Upon combustion, releases corrosive HF gas.[1] Must be sent to facilities with wet scrubbers [2].[1] |
| 9-Isobutyl | Alkyl side chain.[1] | Increases lipophilicity; compound is likely insoluble in water, necessitating organic solvent disposal paths.[1] |
Operational Disposal Protocol
This protocol is designed as a self-validating system .[1] Each step includes a check to ensure safety before moving to the next.
A. Solid Waste (Pure Compound or Contaminated Solids)[1]
Scope: Expired stocks, spill cleanup materials, contaminated gloves/weigh boats.[1]
-
Primary Containment:
-
Place solids in a clear, 6-mil polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Validation: Verify the bag/jar is chemically compatible (HDPE is resistant to fluorinated organics).[1]
-
-
Secondary Containment:
-
Labeling:
B. Liquid Waste (Mother Liquors & HPLC Effluent)[1]
Scope: Reaction mixtures, filtrates, and HPLC mobile phases.[1]
The Segregation Rule: Never mix this waste with "Non-Halogenated" solvents (e.g., Acetone, Ethanol) intended for fuel blending.[1][9] Halogenated waste requires specific incineration temperatures (>1100°C) and dwell times to destroy the C-F and C-Cl bonds [3].[1]
Step-by-Step Workflow:
-
pH Check (The Self-Validating Step):
-
Before pouring into the waste drum, check the pH of your solution.[1]
-
Requirement: pH must be between 4 and 10.[1]
-
Correction: If acidic (common in purine synthesis workups), neutralize slowly with Sodium Bicarbonate.[1] Why? Prevents acid-catalyzed polymerization or gas evolution in the waste drum.[1]
-
-
Solvent Compatibility:
-
Transfer:
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for disposing of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine, ensuring no cross-contamination of waste streams.
Figure 1: Decision matrix for segregating fluorinated purine waste to ensure regulatory compliance and safety.
Regulatory Framework & Waste Codes[3][10][11]
Proper coding ensures your facility avoids fines during EPA or local audits.[1] Because this specific CAS is likely a research intermediate, it may not have a specific "U" or "P" list code.[1] It defaults to characteristic codes based on its properties.[1]
| Jurisdiction | Code | Description | Application Logic |
| US EPA (RCRA) | D001 | Ignitable | Apply if the compound is dissolved in flammable solvents (MeOH, EtOAc).[1] |
| US EPA (RCRA) | F002 / F003 | Halogenated Solvents | Apply if dissolved in Methylene Chloride or similar halogenated carriers [4].[1] |
| EU Waste Code | 07 05 13 | Solid wastes containing dangerous substances | Standard for pharmaceutical solid waste containing halogens.[1] |
| EU Waste Code | 14 06 02 | Other halogenated solvents | For liquid waste streams.[1] |
Note on "Unknowns": If the purity is questionable, always default to the most hazardous classification: Halogenated, Toxic, Irritant. [1]
Emergency Procedures (Spill Response)
In the event of a spill of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine:
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Combustion.[1] Available at: [Link][1]
-
American Chemical Society (ACS). Identifying and Handling Fluorinated Compounds.[1] ACS Chemical Health & Safety Resources.[1] Available at: [Link]
-
Code of Federal Regulations (CFR). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Available at: [Link][1][4]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. uakron.edu [uakron.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine | 1707585-92-9 [m.chemicalbook.com]
- 8. otago.ac.nz [otago.ac.nz]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
A Guide to Personal Protective Equipment for Handling 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
This document provides a comprehensive operational and safety guide for the handling and disposal of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine. As specific toxicological data for this compound is not widely published, this guide is built upon a conservative risk assessment based on its structural components: a halogenated purine analog. Such compounds are frequently encountered in drug development and should be handled as potentially potent pharmaceutical ingredients.[1] Adherence to these protocols is critical for ensuring personnel safety and maintaining a contamination-free research environment.
Hazard Assessment: A Structural Perspective
Understanding the potential risks of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine begins with an analysis of its chemical structure. The molecule contains several functional groups that warrant a cautious approach:
-
Chlorinated Organic Compound: The presence of a chlorine atom designates this molecule as a halogenated organic compound. Halogenated compounds can present various hazards, including potential toxicity and specific disposal requirements to prevent environmental contamination.[2] Combustion of such materials can also produce highly toxic byproducts like hydrogen chloride gas.[3]
-
Purine Analog: Purines are fundamental components of nucleic acids. Analogs of these structures are often designed to be biologically active, interacting with cellular machinery. This inherent bioactivity means the compound should be treated as a potentially potent substance with unknown pharmacological effects until proven otherwise.
-
Difluoromethyl Group: While imparting specific electronic properties to the molecule, this group also adds to the halogen content, reinforcing the need for careful handling as a halogenated organic compound.
Given these features, the primary risks during handling include inhalation of airborne particulates, dermal contact, and accidental ingestion.[4] Therefore, a comprehensive PPE strategy is required to establish a reliable barrier between the researcher and the chemical.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a "multiple-barrier" principle, where each component provides a layer of protection against a specific route of exposure. All personnel must be thoroughly trained in the proper use, removal, and maintenance of the equipment outlined below.[1]
PPE Specification Summary
| Equipment | Specification | Rationale for Use |
| Respiratory Protection | NIOSH-approved air-purifying respirator (APR) with combination P100 particulate and organic vapor cartridges. A powered air-purifying respirator (PAPR) is recommended for extended operations or when weighing/transferring powder.[5] | Protects against inhalation of fine powders or aerosols, which is a primary exposure risk for potent compounds. The organic vapor cartridge provides protection against any volatile components. |
| Eye & Face Protection | Chemical splash goggles with indirect venting, worn in conjunction with a full-face shield.[6][7] | Goggles provide a seal around the eyes to protect against dust and splashes.[7] A face shield offers a secondary barrier for the entire face from splashes during solution preparation or transfers.[6] |
| Hand Protection | Double-gloving with an inner pair of nitrile gloves and an outer pair of chemical-resistant gloves (e.g., neoprene or Silver Shield).[6][8] | The inner glove provides protection in case the outer glove is breached. The outer glove is selected for its high resistance to chlorinated organic compounds. Always consult the glove manufacturer's compatibility chart.[2] |
| Body Protection | Disposable, solid-front chemical-resistant coverall with elasticated cuffs (e.g., Tychem 2000 or higher).[8][9] A disposable lab coat is not sufficient. | Provides full-body protection against particulate contamination and minor splashes. The solid front and tight seals at the wrists prevent chemical ingress.[9] |
| Foot Protection | Closed-toe shoes made of a non-porous material, covered with disposable, slip-resistant shoe covers. | Protects feet from spills and prevents the tracking of contaminants out of the designated work area. |
Operational Plan: Donning and Doffing PPE Workflow
Properly putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. The sequence is designed to prevent cross-contamination. The following workflow should be performed in a designated anteroom or area adjacent to the primary laboratory.
PPE Donning and Doffing Sequence
Caption: PPE donning (green) and doffing (red) workflow.
Step-by-Step Donning Protocol:
-
Shoe Covers: Don shoe covers before entering the designated handling area.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Coverall: Step into the disposable coverall, ensuring a snug fit. Pull the hood up.
-
Respirator: Put on the respirator and perform a positive and negative pressure seal check to ensure it is airtight.
-
Eye/Face Protection: Put on chemical splash goggles, followed by the face shield.
-
Outer Gloves: Don the second, outer pair of chemical-resistant gloves, ensuring the cuffs are pulled up and over the sleeves of the coverall.[9]
Step-by-Step Doffing Protocol (Designed to Minimize Contamination):
-
Outer Gloves: Remove the outer gloves first, as they are considered the most contaminated. Peel them off without touching the outside with your bare skin.
-
Coverall and Inner Gloves: Remove the face shield and coverall together, turning the coverall inside out as it is rolled down. The inner gloves are removed with the coverall.
-
Goggles: Remove goggles.
-
Respirator: Remove the respirator. This is done near the end of the sequence to protect against any aerosolized particles during doffing.
-
Shoe Covers: Remove shoe covers as you exit the area.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine must be treated as hazardous waste.
Contaminated PPE and Materials:
-
All disposable PPE (gloves, coveralls, shoe covers) and consumables (wipes, weigh paper, contaminated pads) must be placed in a dedicated, clearly labeled hazardous waste container.[10]
-
The waste container must be a leak-proof plastic bag or drum, labeled with the words "Hazardous Waste" and a description of the contents.[11]
-
Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[11]
Chemical Waste:
-
Waste containing 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine should be collected as Halogenated Organic Waste .[2]
-
Never mix halogenated waste with non-halogenated organic waste streams, as this significantly increases disposal complexity and cost.[10][11]
-
Use a compatible, sealed, and clearly labeled container for all liquid and solid chemical waste. Do not use metal containers, as acids can form from the degradation of halogenated solvents, leading to corrosion.[2][12]
-
Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department. Follow all local, state, and federal regulations for hazardous waste disposal.
By implementing this comprehensive safety framework, researchers can confidently and safely handle 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine, ensuring both personal well-being and the integrity of their scientific work.
References
-
Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]
-
TKS. Potent compound safety in the laboratory. [Link]
-
Creative Safety Supply. How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors. [Link]
-
Chlorine Technical Services South Africa. protective clothing and equipment. [Link]
-
Environmental Health & Safety Services. Personal Protective Equipment. [Link]
-
Texas Department of Insurance. Chlorine Safety. [Link]
-
IPS. Handling & Processing of Potent Compounds: A Holistic Approach. [Link]
-
Aenova Group. SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. [Link]
-
Westlake Chemical. 201 Chlorine Storage, Handling, & Respiratory Protection Guidelines. [Link]
-
Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]
-
Washington State University. Halogenated Solvents. [Link]
-
University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Temple University. Halogenated Solvents in Laboratories. [Link]
-
Emory University. EHSO Manual 2025-2026 - Hazardous Waste. [Link]
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. velsafe.com [velsafe.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. chlorinetechservices.co.za [chlorinetechservices.co.za]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
